molecular formula C15H17N5O3 B14760355 P516-0475

P516-0475

Número de catálogo: B14760355
Peso molecular: 315.33 g/mol
Clave InChI: IFMRJCJHUJEJJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

P516-0475 is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H17N5O3

Peso molecular

315.33 g/mol

Nombre IUPAC

N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22)

Clave InChI

IFMRJCJHUJEJJY-UHFFFAOYSA-N

SMILES canónico

CC1=CC2=C(C=C1)N3C(=C(N=N3)C(=O)NCCCOC)C(=O)N2

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to P516-0475: A Novel PepO Inhibitor and Modulator of Streptococcus Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a small molecule that has been identified as a potent and selective inhibitor of the Streptococcus endopeptidase PepO. By inhibiting PepO, this compound prevents the degradation of short hydrophobic peptide (SHP) pheromones, which are key signaling molecules in the Rgg2/3 quorum-sensing (QS) system. This inhibition leads to the stabilization of SHP pheromones and subsequent induction of the Rgg2/3 QS pathway, a critical regulator of biofilm formation, lysozyme resistance, and virulence in various Streptococcus species. This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1359627-33-0Probechem
Molecular Formula C₁₇H₁₉N₃O₂SCalculated
Molecular Weight 345.42 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in DMSOInferred

Note: The molecular formula and weight are calculated based on the known chemical structure. Appearance and solubility are inferred from typical experimental conditions.

Mechanism of Action

This compound acts as a chemical inducer of the Streptococcus Rgg2/3 quorum-sensing system by inhibiting the pheromone-degrading endopeptidase PepO.[1]

Inhibition of PepO Endopeptidase

This compound directly inhibits the enzymatic activity of PepO, a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[1] Kinetic studies have revealed that this compound functions as an uncompetitive inhibitor of PepO.[1] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate.

Stabilization of SHP Pheromones and Induction of Quorum Sensing

By inhibiting PepO, this compound leads to the accumulation and stabilization of SHP pheromones in the extracellular environment.[1] These stabilized pheromones can then be re-imported into the bacterial cell where they bind to the transcriptional regulators Rgg2 and Rgg3. This interaction modulates the expression of target genes, leading to the activation of the Rgg2/3 quorum-sensing pathway at lower pheromone concentrations than would typically be required.[1]

Signaling Pathway

The following diagram illustrates the Rgg2/3 quorum-sensing pathway in Streptococcus and the role of this compound.

Rgg2_3_Quorum_Sensing Rgg2/3 Quorum Sensing Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP_pro SHP Pro-peptide Exporter Exporter SHP_pro->Exporter SHP Mature SHP Pheromone Importer Importer (Opp) SHP->Importer PepO PepO SHP->PepO Degradation P516_0475_ext This compound P516_0475_ext->PepO Inhibits Exporter->SHP Secretion & Processing SHP_cyt SHP shp_gene shp gene shp_gene->SHP_pro Transcription & Translation Rgg2 Rgg2 (Activator) target_genes Target Genes (e.g., biofilm, lysozyme resistance) Rgg2->target_genes Activates Rgg3 Rgg3 (Repressor) Rgg3->target_genes Represses target_genes->shp_gene Positive Feedback SHP_cyt->Rgg2 SHP_cyt->Rgg3 HTS_Workflow High-Throughput Screening Workflow start Start prep_strain Prepare S. pyogenes JCC157 reporter strain start->prep_strain dispense_strain Dispense reporter strain into 384-well plates prep_strain->dispense_strain add_compounds Add 10,000 library compounds (one per well) dispense_strain->add_compounds incubate Incubate plates add_compounds->incubate measure_luminescence Measure luminescence incubate->measure_luminescence analyze_data Analyze data and identify hits (e.g., this compound) measure_luminescence->analyze_data end End analyze_data->end PepO_Inhibition_Assay In Vitro PepO Inhibition Assay Workflow start Start prepare_reagents Prepare recombinant PepO, SHP substrate, and this compound dilutions start->prepare_reagents reaction_setup Set up reaction mixtures in a 96-well plate prepare_reagents->reaction_setup incubate Incubate at 37°C reaction_setup->incubate stop_reaction Stop reaction incubate->stop_reaction analyze_degradation Analyze SHP degradation (e.g., by HPLC or mass spectrometry) stop_reaction->analyze_degradation determine_ic50 Determine IC50 value analyze_degradation->determine_ic50 end End determine_ic50->end

References

Technical Guide: The Boc-L-proline Derivative P516-0475 - A Novel Modulator of Streptococcus Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Boc-L-proline derivative, P516-0475, a novel small molecule identified as a potent chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. This compound functions by inhibiting the pheromone-degrading endopeptidase PepO, thereby stabilizing the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 signaling cascade. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in microbiology, infectious diseases, and drug development exploring new avenues for anti-virulence strategies.

Introduction

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, including Streptococcus pyogenes, QS systems regulate virulence, biofilm formation, and resistance to host defenses. The Rgg/SHP signaling pathways are a prominent class of QS systems in Firmicutes. The Rgg2/3 system in Streptococcus is a key regulator of lysozyme resistance and biofilm development, making it an attractive target for therapeutic intervention.

This compound emerged from a high-throughput screening campaign as a unique modulator of the Rgg2/3 pathway. Unlike direct agonists, this compound enhances the activity of endogenous SHP pheromones by preventing their degradation. This guide synthesizes the available technical information on this compound, providing a comprehensive resource for its application in research and drug discovery.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of the neprilysin-like metalloendopeptidase PepO.[1] PepO is responsible for the degradation of SHP pheromones, which are the signaling molecules for the Rgg2/3 quorum sensing system.[1] By inhibiting PepO, this compound stabilizes the concentration of SHP pheromones in the bacterial culture, leading to the induction of Rgg2/3-regulated genes at pheromone concentrations that would typically be insufficient for activation.[1]

The Rgg2/3 quorum sensing system is controlled by two competing transcriptional regulators, Rgg2 (activator) and Rgg3 (repressor), which both respond to SHP pheromones. In the absence of sufficient SHP levels, Rgg3 binds to the promoters of target genes, repressing their transcription. When SHP pheromones accumulate and bind to Rgg3, the repression is relieved. Concurrently, SHP binding to Rgg2 promotes the activation of transcription. This compound's inhibition of PepO effectively lowers the threshold of SHP required to activate this signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PepO

ParameterValue
IC50 10 µM[1]
Inhibition Type Uncompetitive[1]

Table 2: Activity of this compound in Cell-Based Quorum Sensing Assay

ConditionObservation
This compound aloneNo induction of Rgg2/3-regulated gene expression[1]
This compound + sub-threshold SHP pheromoneSpecific induction of Rgg2/3-regulated genes[1]
This compound in a pepO deficient mutantNo response to the compound[1]

Experimental Protocols

High-Throughput Screening for Rgg2/3 Quorum Sensing Agonists

This protocol outlines the primary screen used to identify this compound from a chemical library.

  • Bacterial Strain: Streptococcus pyogenes strain JCC157, which contains a Pshp3-luxAB bioluminescent reporter fusion.

  • Culture Conditions: Bacteria are grown in chemically defined medium (CDM).

  • Screening Assay: a. A 10,000-compound library is screened in duplicate. b. The assay is performed in a 384-well plate format. c. JCC157 cells are added to each well containing the library compounds. d. Plates are incubated to allow for bacterial growth and reporter expression. e. Bioluminescence is measured using a plate reader.

  • Hit Identification: Compounds that induce a significant increase in luminescence compared to uninduced cells are identified as hits. This compound was identified as a primary hit in this screen.

In Vitro PepO Inhibition Assay

This protocol details the method for assessing the direct inhibitory effect of this compound on recombinant PepO.

  • Enzyme and Substrate:

    • Purified recombinant PepO (rPepO).

    • Synthetic SHP3 pheromone as the substrate.

  • Inhibition Reaction: a. rPepO is incubated with a range of concentrations of this compound in CDM. b. SHP3 is added to initiate the degradation reaction.

  • Quantification of Remaining SHP3: a. The reaction products are added to cultures of S. pyogenes strain RW47. This strain has deletions in pepO and both shp genes and contains the Pshp3-luxAB reporter. b. The luciferase activity is monitored during the growth of the reporter strain. The level of luminescence is proportional to the amount of undegraded SHP3.

  • Data Analysis: The concentration of this compound that inhibits 50% of PepO activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to this compound.

Rgg2_3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm SHP SHP Pheromone SHP_in SHP Pheromone SHP->SHP_in Import Rgg3 Rgg3 (Repressor) TargetGenes Target Genes (e.g., lysozyme resistance, biofilm formation) Rgg3->TargetGenes Repression Rgg2 Rgg2 (Activator) Rgg2->TargetGenes Activation PepO PepO Endopeptidase P516_0475 This compound P516_0475->PepO Inhibition SHP_in->Rgg3 SHP_in->Rgg2 SHP_in->PepO Degradation

Figure 1. Rgg2/3 Quorum Sensing Pathway and the action of this compound.

P516_0475_Discovery_Workflow Screen High-Throughput Screen (10,000 compounds) Reporter S. pyogenes with Pshp3-luxAB reporter Screen->Reporter Hit Identification of this compound (induces luminescence) Reporter->Hit Validation Validation with sub-threshold SHP Hit->Validation Mechanism Mechanism of Action Studies Validation->Mechanism PepO_mutant Test in ΔpepO mutant Mechanism->PepO_mutant In_vitro_assay In vitro PepO inhibition assay Mechanism->In_vitro_assay Conclusion This compound inhibits PepO PepO_mutant->Conclusion In_vitro_assay->Conclusion

Figure 2. Experimental workflow for the discovery of this compound.

Uncompetitive_Inhibition_Mechanism E PepO (Enzyme) ES PepO-SHP Complex E->ES S SHP (Substrate) S->ES ES->E k-1 I This compound (Inhibitor) ES->I ESI PepO-SHP-P516-0475 (Inactive Complex) ES->ESI Ki' P Degraded Product ES->P kcat ESI->ES k-i'

Figure 3. Mechanism of uncompetitive inhibition of PepO by this compound.

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies were conducted on analogs of this compound. Several analogs present in the original screening library and others synthesized de novo were tested for their ability to induce the Rgg2/3 quorum sensing system. These analogs, which featured modifications to the amide substituent of this compound, displayed very low to no stimulatory activity in the cell-based assay. This suggests that the specific chemical structure of this compound is critical for its inhibitory activity against PepO. Further SAR studies are warranted to explore the chemical space around the this compound scaffold for the development of more potent and specific inhibitors.

Conclusion and Future Directions

The Boc-L-proline derivative this compound represents a significant discovery in the field of bacterial communication. Its unique mechanism of action, targeting the degradation of quorum sensing pheromones rather than the receptors themselves, opens up new possibilities for the development of anti-virulence therapies. By potentiating the natural quorum sensing system, this compound could be utilized as a chemical probe to study the intricacies of the Rgg2/3 signaling pathway and its role in Streptococcus physiology and pathogenesis.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. Furthermore, exploring the efficacy of this compound in in vivo models of Streptococcus infection will be crucial in determining its potential as a novel therapeutic agent. The continued investigation of compounds like this compound that modulate bacterial communication holds promise for the development of innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

The Role of P516-0475 in Peptide Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P516-0475 has been identified as a novel small molecule with a significant role in regulating bacterial communication. Specifically, it functions as a chemical inducer of quorum sensing in Streptococcus species. This technical guide provides an in-depth overview of the known mechanism of action of this compound, its quantitative parameters, and the experimental approaches to characterize its activity. While the initial query suggested a role in determining peptide secondary structure, current data points towards a more specific function in inhibiting a peptide-degrading enzyme, thereby influencing a signaling cascade.

Quantitative Data Summary

The primary reported activity of this compound is its inhibition of the pheromone-degrading endopeptidase PepO. The key quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).

Compound Target Activity Value Inhibition Type
This compoundPepO EndopeptidaseIC5010 µM[1]Uncompetitive[1]

Mechanism of Action: Inhibition of PepO in Quorum Sensing

This compound's biological effect stems from its ability to inhibit the endopeptidase PepO. In Streptococcus, the Rgg2/3 quorum sensing system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression. The concentration of these SHP pheromones is controlled, in part, by the degradative activity of PepO.

By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This leads to an accumulation of the signaling peptides, which can then bind to their cognate receptors at concentrations that would normally be too low to induce a quorum sensing response. This ultimately results in the specific induction of Rgg2/3-regulated genes.[1]

Signaling Pathway of this compound in Streptococcus Quorum Sensing

P516_0475_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHP SHP Pheromone Degraded_SHP Degraded SHP Receptor Membrane Receptor SHP->Receptor Binds PepO PepO Endopeptidase PepO->SHP Degrades P516_0475 This compound P516_0475->PepO Inhibits Gene_Expression Rgg2/3-regulated Gene Expression Receptor->Gene_Expression Induces

Caption: Mechanism of this compound in Streptococcus Quorum Sensing.

Experimental Protocols

To characterize the inhibitory activity of this compound on PepO, a detailed enzymatic assay to determine the IC50 value is required. The following is a representative protocol for such an experiment.

Protocol: Determination of IC50 for this compound against PepO

1. Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of recombinant PepO using a fluorogenic peptide substrate.

2. Materials:

  • Recombinant Streptococcus PepO enzyme

  • This compound (stock solution in DMSO)

  • Fluorogenic peptide substrate for PepO (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • DMSO (for serial dilutions)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of this compound in DMSO C Add this compound dilutions and PepO enzyme to 96-well plate A->C B Prepare working solutions of PepO enzyme and fluorogenic substrate B->C E Initiate reaction by adding substrate B->E D Pre-incubate to allow inhibitor binding C->D D->E F Measure fluorescence kinetically over time E->F G Calculate initial reaction velocities (V₀) F->G H Plot % inhibition vs. [this compound] and fit to a dose-response curve G->H I Determine IC50 value H->I

Caption: Workflow for IC50 Determination of this compound.

4. Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration of 2X the final desired concentration.

    • Prepare a working solution of recombinant PepO in Assay Buffer at a concentration of 2X the final desired concentration.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 2 µL of the this compound dilutions (or DMSO for control wells).

    • Add 48 µL of the 2X PepO enzyme solution to each well. This results in a 1X enzyme concentration and the desired final concentrations of the inhibitor, with a consistent 4% DMSO in each well.

    • Include "no enzyme" controls containing 48 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. The final reaction volume will be 100 µL.

    • Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying quorum sensing in Streptococcus. Its mode of action as an uncompetitive inhibitor of the PepO endopeptidase highlights a potential strategy for manipulating bacterial communication. While there is currently no evidence to suggest a direct role for this compound in modulating the secondary structure of peptides, its ability to stabilize signaling peptides makes it a key molecule in the study of peptide-mediated signaling pathways. Further research may explore the broader impacts of PepO inhibition on the bacterial peptidome.

References

Unraveling the Mechanism of P516-0475: A Technical Guide to a Novel Quorum Sensing Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of P516-0475, a small molecule that acts as a chemical inducer of the Streptococcus Rgg2/3 quorum sensing (QS) system. This document is intended for researchers, scientists, and drug development professionals interested in bacterial cell-to-cell communication and novel antimicrobial strategies.

Core Mechanism: Inhibition of the Pheromone-Degrading Endopeptidase PepO

This compound functions by inhibiting the neprilysin-like metalloendopeptidase PepO.[1][2] This enzyme is responsible for the degradation of short hydrophobic pheromones (SHPs), which are the signaling molecules of the Rgg2/3 QS system in Streptococcus pyogenes.[1][2] By inhibiting PepO, this compound stabilizes the SHP pheromones in the cellular environment, leading to the activation of the Rgg2/3 pathway at lower SHP concentrations than would typically be required.[1][2][3]

The inhibitory action of this compound on PepO has been characterized as uncompetitive, with an IC50 of 10 µM.[1][3][4] Uncompetitive inhibition means that this compound binds to the enzyme-substrate complex (PepO-SHP), effectively preventing the degradation of the pheromone.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the activity of this compound.

ParameterValueDescriptionReference
IC50 10 µMThe half maximal inhibitory concentration of this compound against PepO.[1][3][4]
Inhibition Type UncompetitiveThis compound binds to the enzyme-substrate complex (PepO-SHP).[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound within the context of the Streptococcus Rgg2/3 quorum sensing pathway.

P516_0475_Mechanism cluster_extracellular Extracellular cluster_cell Streptococcus Cell SHP SHP Pheromone Opp Opp Transporter SHP->Opp Import ES_complex PepO-SHP Complex SHP->ES_complex Rgg3 Rgg3 (Repressor) Opp->Rgg3 Rgg2 Rgg2 (Activator) Opp->Rgg2 PepO PepO Endopeptidase Opp->PepO P_shp shp Promoter Rgg3->P_shp Represses Rgg2->P_shp Activates shp_gene shp Gene P_shp->shp_gene Transcription shp_gene->SHP Production & Export PepO->ES_complex Degraded_SHP Degraded SHP PepO->Degraded_SHP Degrades P516_0475 This compound ESI_complex PepO-SHP-P516-0475 (Inactive) P516_0475->ESI_complex ES_complex->ESI_complex Binds ES_complex->Degraded_SHP ESI_complex->PepO Inhibits

This compound inhibits PepO, stabilizing SHP and activating the Rgg2/3 pathway.

Experimental Protocols

High-Throughput Screening for Rgg2/3 Agonists

The identification of this compound was achieved through a high-throughput screening of a 10,000-compound library. The assay utilized a S. pyogenes strain (JCC157) engineered with a bioluminescent reporter system.

Workflow:

HTS_Workflow A Prepare S. pyogenes JCC157 (Pshp3-luxAB reporter strain) C Add reporter strain to plates A->C B Dispense 10,000 compounds into 96-well plates B->C D Incubate plates C->D E Measure luminescence D->E F Identify hits with induced luminescence (e.g., this compound) E->F

High-throughput screening workflow for identifying Rgg2/3 pathway agonists.

Detailed Methodology:

  • Bacterial Strain: S. pyogenes strain JCC157, containing a Pshp3-luxAB transcriptional reporter fusion, was used.

  • Compound Library: A library of 10,000 small molecules was screened.

  • Assay Procedure:

    • The reporter strain was grown to early exponential phase.

    • The bacterial culture was added to 96-well plates containing the library compounds.

    • Plates were incubated, and luminescence was measured using a plate reader.

  • Hit Identification: Compounds that induced a significant increase in luminescence compared to control wells were identified as potential agonists of the Rgg2/3 pathway.

In Vitro PepO Enzyme Kinetic Assay

The direct inhibition of PepO by this compound was confirmed using an in vitro enzyme kinetic assay with recombinant PepO (rPepO).

Workflow:

PepO_Assay_Workflow A Purify recombinant PepO (rPepO) C Set up reactions with rPepO, substrate, and varying concentrations of this compound A->C B Synthesize fluorescently labeled SHP peptide substrate B->C D Incubate reactions C->D E Measure fluorescence to determine rate of SHP degradation D->E F Analyze data to determine IC50 and inhibition type E->F

Workflow for the in vitro PepO enzyme inhibition assay.

Detailed Methodology:

  • Reagents:

    • Recombinant S. pyogenes PepO (rPepO).

    • A fluorescently labeled SHP2 peptide with a quencher (e.g., 5-FAM-DIIIIVGGK-QXL520).

    • This compound.

    • Reaction buffer (e.g., 0.0015 mM MgSO4 and 10 mM Tris-HCl, pH 7).

  • Assay Procedure:

    • Reactions were set up in a 20 µl volume containing rPepO, the fluorescent peptide substrate, and varying concentrations of this compound.

    • The cleavage of the fluorescent substrate by rPepO results in an increase in fluorescence, which was monitored over time.

  • Data Analysis:

    • The rate of SHP processing was determined from the fluorescence measurements.

    • The IC50 value was calculated by plotting the enzyme activity against the concentration of this compound.

    • The type of inhibition (uncompetitive) was determined by analyzing the enzyme kinetics at different substrate concentrations.[2]

Conclusion

This compound represents a significant tool for studying Streptococcus quorum sensing. Its well-defined mechanism of action, specifically the uncompetitive inhibition of the pheromone-degrading enzyme PepO, provides a clear example of how small molecules can be used to manipulate bacterial communication pathways. This technical guide provides the foundational information necessary for researchers to utilize and further investigate the properties and potential applications of this compound.

References

P516-0475: A Technical Guide to its Application in Novel Peptide-Based Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a growing emphasis on targeting intricate biological communication systems. One such system, bacterial quorum sensing (QS), offers a fertile ground for the development of novel therapeutic strategies. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence, biofilm formation, and antibiotic resistance. This guide focuses on P516-0475 , a small molecule modulator of the Streptococcus Rgg2/3 quorum sensing system, and its potential application in the design of novel peptide-based and peptide-mimetic therapeutic approaches.

This compound acts as a chemical inducer of the Rgg2/3 QS pathway, not by mimicking the native peptide pheromones, but through a unique mechanism: the inhibition of the pheromone-degrading endopeptidase, PepO.[1] This inhibitory action stabilizes the native short hydrophobic peptide (SHP) pheromones, thereby amplifying the QS signal.[1] Understanding the function and application of this compound provides a valuable framework for researchers aiming to develop strategies that modulate bacterial communication for therapeutic benefit. This could involve the design of more stable peptide pheromone analogs, the development of other small molecule inhibitors of peptide degradation, or the use of this compound as a tool to study peptide-mediated signaling pathways.

Mechanism of Action: The Rgg2/3 Quorum Sensing Pathway

The Rgg2/3 QS system in Streptococcus pyogenes is a sophisticated regulatory circuit controlled by two competing transcription factors, Rgg2 (activator) and Rgg3 (repressor), and the SHP pheromones.

  • Basal State: In the absence of sufficient SHP pheromone, Rgg3 binds to the promoter regions of target genes, repressing their transcription.

  • Activation: As the bacterial population grows, the concentration of secreted SHP pheromones increases. These peptides are imported back into the cell where they bind to both Rgg2 and Rgg3.

  • De-repression and Activation: SHP binding to Rgg3 causes its dissociation from the DNA, alleviating repression. Concurrently, SHP binding to Rgg2 promotes its binding to the same promoter regions, leading to transcriptional activation of target genes, including those responsible for SHP biosynthesis, creating a positive feedback loop.

  • Pheromone Degradation: The endopeptidase PepO acts as a key negative regulator of this system by degrading the SHP pheromones, thus dampening the QS signal.

  • Role of this compound: this compound is an uncompetitive inhibitor of PepO.[1] By binding to the PepO-SHP complex, it prevents the degradation of the pheromone, leading to its accumulation and a more potent induction of the Rgg2/3 QS pathway.[1]

Rgg2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP_out SHP Pheromone Importer Peptide Importer SHP_out->Importer Import SHP_in SHP Pheromone Importer->SHP_in Rgg3 Rgg3 (Repressor) SHP_in->Rgg3 binds Rgg2 Rgg2 (Activator) SHP_in->Rgg2 binds PepO PepO (Endopeptidase) SHP_in->PepO degraded by Rgg3_DNA Rgg3-DNA Complex (Repression) Rgg3->Rgg3_DNA binds DNA Rgg2_DNA Rgg2-DNA Complex (Activation) Rgg2->Rgg2_DNA binds DNA P516_0475 This compound P516_0475->PepO inhibits (uncompetitive) Target_Genes Target Genes Rgg3_DNA->Rgg3 dissociates Rgg3_DNA->Target_Genes represses Rgg2_DNA->Target_Genes activates

Figure 1: Rgg2/3 Quorum Sensing Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published findings.[1]

Table 1: In Vitro Activity of this compound

ParameterValueDescription
IC50 10 µMThe half maximal inhibitory concentration of this compound against the endopeptidase PepO.
Inhibition Type UncompetitiveThis compound binds to the enzyme-substrate (PepO-SHP) complex.

Table 2: Cellular Activity of this compound in a S. pyogenes Reporter Strain

ConditionFold Induction of LuciferaseNotes
This compound (25 µM) > 5-foldInduction of the Rgg2/3-regulated luciferase reporter gene.
SHP Pheromone (Inducing) > 10-foldPositive control for pathway activation.
Vehicle Control ~1-foldBaseline luciferase expression.

Experimental Protocols

High-Throughput Screening for Rgg2/3 QS Inducers using a Bioluminescent Reporter Assay

This protocol outlines the methodology used for the initial identification of this compound from a chemical library.

Experimental Workflow:

HTS_Workflow start Start: Prepare S. pyogenes bioluminescent reporter strain dispense_cells Dispense reporter strain into 384-well plates start->dispense_cells add_compounds Add chemical library compounds (10,000 compounds) to individual wells dispense_cells->add_compounds incubate Incubate plates to allow for bacterial growth and gene expression add_compounds->incubate measure_luminescence Measure luminescence in each well using a plate reader incubate->measure_luminescence analyze_data Analyze data to identify 'hits' (compounds inducing >5-fold luminescence) measure_luminescence->analyze_data hit_validation Validate hits through dose-response and time-course experiments analyze_data->hit_validation end End: this compound identified as a potent inducer hit_validation->end

Figure 2: High-Throughput Screening Workflow for the Identification of this compound.

Detailed Methodology:

  • Bacterial Strain: Streptococcus pyogenes strain JCC157, carrying a chromosomally integrated Pshp3-luxAB reporter fusion.

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., Brain Heart Infusion) at 37°C. Dilute the overnight culture into fresh, pre-warmed chemically defined medium (CDM) to an optical density at 600 nm (OD600) of approximately 0.05.

  • Assay Plate Preparation: Dispense the diluted bacterial culture into 384-well microplates.

  • Compound Addition: Add compounds from a chemical library (e.g., 10,000 compounds) to individual wells at a final concentration of approximately 25 µM. Include appropriate controls: vehicle (e.g., DMSO) as a negative control and a known concentration of synthetic SHP pheromone as a positive control.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and reporter gene expression.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer. Simultaneously, measure the OD600 to normalize for cell density.

  • Data Analysis: Calculate the relative luciferase activity for each well by dividing the luminescence value by the OD600 value. Identify "hits" as compounds that induce a significant increase in luciferase activity (e.g., >5-fold) compared to the vehicle control.

  • Hit Confirmation: Confirm the activity of hit compounds by performing dose-response and time-course experiments.

In Vitro PepO Endopeptidase Inhibition Assay

This protocol details the method to determine the direct inhibitory effect of this compound on the activity of purified PepO enzyme.

Detailed Methodology:

  • Reagents and Buffers:

    • Purified recombinant PepO enzyme.

    • Synthetic SHP3 peptide substrate.

    • This compound and a negative control compound.

    • Chemically Defined Medium (CDM) or other suitable buffer.

    • A S. pyogenes reporter strain deficient in both pepO and shp genes, but containing the Pshp3-luxAB reporter (e.g., strain RW47).

  • Inhibition Reaction:

    • In a microcentrifuge tube, combine purified recombinant PepO with a range of concentrations of this compound (or control compound) in CDM.

    • Initiate the reaction by adding the SHP3 peptide substrate.

    • Incubate the reaction mixture at 37°C for a specific duration to allow for potential peptide degradation.

  • Quantification of Remaining Pheromone:

    • Stop the enzymatic reaction (e.g., by heat inactivation).

    • Add the reaction products to a culture of the pepO and shp deficient reporter strain.

    • Incubate the reporter strain culture and measure the luciferase activity over time. The level of luminescence is proportional to the amount of undegraded SHP3 pheromone remaining after the in vitro reaction.

  • Data Analysis:

    • Plot the relative luciferase activity against the concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of PepO activity.

    • To determine the mode of inhibition (uncompetitive), perform kinetic studies by varying the concentrations of both the SHP3 substrate and this compound and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion and Future Directions

This compound represents a significant tool for the study of streptococcal quorum sensing and a potential starting point for the development of novel anti-virulence strategies. Its unique mechanism of action, targeting a peptide-degrading enzyme, highlights an alternative approach to modulating bacterial communication beyond receptor antagonism or agonism.

For researchers in novel peptide design, the implications are twofold:

  • Inspiration for Peptide-Mimetic Design: The stabilization of native peptide pheromones by this compound underscores the importance of peptide stability in vivo. This knowledge can inform the design of more robust synthetic peptide analogs with enhanced therapeutic potential. Strategies could include modifications to the peptide backbone to resist cleavage by enzymes like PepO.

  • A Tool for Studying Peptide Signaling: this compound can be employed as a chemical probe to investigate the downstream effects of sustained peptide signaling in various experimental models. This can aid in the elucidation of complex biological pathways and the identification of new therapeutic targets.

Future research may focus on optimizing the potency and selectivity of this compound-like molecules, exploring their efficacy in in vivo models of streptococcal infection, and expanding this concept of inhibiting peptide degradation to other bacterial communication systems. The principles demonstrated by the action of this compound offer a valuable paradigm for the development of next-generation therapeutics that precisely manipulate the chemical language of bacteria.

References

Physicochemical characteristics of P516-0475

P516-0475: A Novel Modulator of Streptococcus Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: P516-0475 is a recently identified small molecule that acts as a chemical inducer of quorum sensing (QS) in Streptococcus species. It functions by inhibiting the pheromone-degrading endopeptidase PepO. This technical guide provides a concise summary of the currently available information on this compound, positioning it as a potential building block for the development of novel peptidomimetics aimed at modulating bacterial communication and virulence. Due to the limited publicly available data, this document focuses on its mechanism of action and presents illustrative workflows and pathways to guide further research and development.

Core Properties of this compound

This compound has been identified as a novel inhibitor of the PepO endopeptidase, a key enzyme involved in the degradation of signaling pheromones in Streptococcus. By inhibiting PepO, this compound effectively stabilizes these pheromones, leading to the induction of quorum sensing at lower pheromone concentrations than would typically be required.

Table 1: Quantitative Data for this compound

ParameterValueSource
Target Endopeptidase PepO[1]
Mechanism of Action Uncompetitive Inhibitor[1]
Biological Activity Induces Rgg2/3-regulated gene expression[1]
IC50 10 µM[1]
CAS Number 1359627-33-0[1]

Proposed Mechanism of Action

This compound's activity centers on the Rgg/SHP (short hydrophobic peptide) quorum sensing circuit in Streptococcus. In this pathway, the SHP pheromone is produced and secreted. Once a threshold concentration is reached, it is sensed by the Rgg receptors, leading to the activation of downstream genes, often associated with virulence and biofilm formation. The PepO endopeptidase acts as a negative regulator by degrading the SHP pheromone, thus keeping the QS system in an "off" state at low cell densities. This compound inhibits PepO, thereby preventing SHP degradation and promoting the activation of the QS cascade.[1]

Figure 1: Proposed mechanism of action of this compound in the Streptococcus Rgg/SHP quorum sensing pathway.

Experimental Workflow for Inhibitor Characterization

The identification and characterization of novel PepO inhibitors like this compound would typically follow a multi-step experimental workflow. This process would begin with a high-throughput screen to identify potential inhibitors, followed by secondary assays to confirm their activity and determine their mechanism of action. Finally, lead compounds would be tested in cellular and in vivo models to assess their efficacy.

Screening High-Throughput Screening (e.g., FRET-based PepO assay) Hit_Confirmation Hit Confirmation & Dose-Response (IC50 determination) Screening->Hit_Confirmation Mechanism_Study Mechanism of Action Studies (e.g., enzyme kinetics) Hit_Confirmation->Mechanism_Study Cell_Assay Cell-Based Assays (e.g., reporter gene assay) Mechanism_Study->Cell_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Optimization In_Vivo In Vivo Efficacy Models (e.g., animal infection models) Lead_Optimization->In_Vivo

Figure 2: General experimental workflow for the identification and characterization of PepO inhibitors.

Future Directions and Potential as a Peptidomimetic Scaffold

The uncompetitive nature of this compound's inhibition of PepO suggests a specific binding interaction that could be exploited for the design of more potent and selective peptidomimetics. As an uncompetitive inhibitor, it likely binds to the enzyme-substrate complex, a mechanism that can offer higher specificity compared to competitive inhibitors.

Future research should focus on:

  • Structural Biology: Elucidating the crystal structure of the PepO-SHP-P516-0475 ternary complex to understand the molecular basis of its inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key chemical moieties responsible for its activity and to optimize its potency and pharmacokinetic properties.

  • Broad-Spectrum Activity: Investigating the activity of this compound and its derivatives against PepO homologs in other pathogenic bacteria.

  • Therapeutic Potential: Evaluating the efficacy of optimized this compound analogs in preclinical models of bacterial infection.

Conclusion

This compound represents a promising starting point for the development of novel anti-infective agents that target bacterial communication. Its ability to inhibit PepO and induce quorum sensing highlights its potential as a chemical probe to study Streptococcus biology and as a scaffold for the design of next-generation peptidomimetics. Further detailed experimental investigation is warranted to fully explore its therapeutic potential.

References

Conformational analysis of P516-0475 containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature reveals that P516-0475 is a small molecule and not a constituent of peptides. Its role is that of an inhibitor to the endopeptidase PepO, which in turn modulates the Streptococcus quorum-sensing pathway by stabilizing short hydrophobic pheromones (SHPs).[1] Consequently, this technical guide will focus on the conformational analysis of the peptides central to the mechanism of action of this compound, namely the SHPs, and the enzyme it targets, PepO.

Introduction to this compound and its Biological Context

This compound, chemically identified as N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[2][3][4]triazolo[1,5-a]quinoxaline-3-carboxamide, is a novel chemical inducer of the Rgg2/3 quorum-sensing system in Streptococcus. It functions by inhibiting the pheromone-degrading endopeptidase PepO.[1] This inhibition leads to the stabilization of short hydrophobic pheromone (SHP) signaling peptides, thereby amplifying the quorum-sensing response. Understanding the conformational dynamics of both the SHP pheromones and the PepO enzyme is therefore crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this pathway.

Conformational Analysis of Short Hydrophobic Pheromones (SHPs)

SHPs are a class of peptide pheromones that play a critical role in regulating gene expression in a variety of Gram-positive bacteria. In Streptococcus pyogenes, SHP2 and SHP3 are two such pheromones that control biofilm development through opposing Rgg regulators.[5][6]

Structural Characteristics of SHPs

SHPs are typically short, hydrophobic peptides. For instance, the active forms of SHP2 and SHP3 have the sequence DI[I/L]IIVGG.[5][6] Their hydrophobicity is a key feature that influences their structure and interaction with their environment.

Conformational Plasticity of SHPs

Due to their hydrophobic nature, SHPs exhibit considerable conformational plasticity. In aqueous environments, they are likely to exist as a dynamic ensemble of unstructured conformations to minimize the exposure of their hydrophobic residues to water. However, upon interaction with the cell membrane or their cognate Rgg receptors, they are predicted to adopt more ordered structures.

Studies on similar competence-stimulating peptides (CSPs) in Streptococcus pneumoniae have shown that these pheromones are largely unstructured in aqueous solution but adopt an α-helical conformation in membrane-mimicking environments.[7] This induced folding is believed to be critical for their biological activity. It is highly probable that SHPs follow a similar mechanism, with their conformational state being tightly coupled to their cellular localization and binding partners.

Experimental Protocols for SHP Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the three-dimensional structure of SHPs in different solvent environments (e.g., aqueous buffer, membrane mimetics like dodecyl phosphocholine micelles).

  • Methodology:

    • Synthesize or recombinantly express isotopically labeled (¹⁵N, ¹³C) SHP peptides.

    • Dissolve the peptide in the desired solvent to a concentration of 0.5-1.0 mM.

    • Acquire a suite of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC).

    • Assign the NMR resonances to specific atoms in the peptide.

    • Use the nuclear Overhauser effect (NOE) distance restraints to calculate a family of structures consistent with the experimental data.

    • Analyze the resulting structures to identify regions of defined secondary structure and overall fold.

Circular Dichroism (CD) Spectroscopy:

  • Objective: To assess the secondary structure content of SHPs under various conditions.

  • Methodology:

    • Prepare solutions of the SHP peptide (10-50 µM) in the desired buffers or solvent mixtures.

    • Record the CD spectrum from approximately 190 to 260 nm.

    • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.

Conformational Analysis of Endopeptidase PepO

PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[2] The inhibition of PepO by this compound prevents this degradation, leading to an accumulation of SHPs and subsequent activation of the quorum-sensing pathway.

Structural Features of PepO

The structure of Streptococcus parasanguis PepO has been characterized, revealing a 70.6 kDa protein containing the HEXXH motif characteristic of zinc-dependent metalloproteases.[2][3] It shares significant sequence and structural homology with mammalian neutral endopeptidases.[2][3] While a high-resolution crystal structure of PepO in complex with this compound is not yet available, the existing structural information provides a solid foundation for computational modeling and further experimental studies.

Conformational Dynamics and Inhibition

The catalytic activity of peptidases like PepO is intrinsically linked to their conformational dynamics. Substrate binding and catalysis often involve domain movements that open and close the active site. This compound likely binds to a specific conformation of PepO, stabilizing it in an inactive state and preventing the binding and subsequent cleavage of SHPs. Understanding the conformational landscape of PepO is therefore essential for deciphering the mechanism of inhibition by this compound.

Experimental Protocols for PepO Conformational Analysis

X-ray Crystallography:

  • Objective: To determine the high-resolution three-dimensional structure of PepO, both alone and in complex with this compound.

  • Methodology:

    • Express and purify recombinant PepO protein.

    • Set up crystallization trials under a wide range of conditions (e.g., varying pH, precipitant concentration, temperature).

    • For the complex structure, co-crystallize PepO with this compound or soak pre-formed apo-PepO crystals in a solution containing the inhibitor.

    • Collect X-ray diffraction data from well-diffracting crystals at a synchrotron source.

    • Solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the diffraction data to obtain a final, high-resolution structure.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

  • Objective: To map changes in the conformational dynamics and solvent accessibility of PepO upon binding of this compound.

  • Methodology:

    • Incubate PepO, both in the presence and absence of this compound, in a D₂O-based buffer for varying amounts of time.

    • Quench the exchange reaction by lowering the pH and temperature.

    • Digest the protein into smaller peptides using an online pepsin column.

    • Analyze the resulting peptides by mass spectrometry to measure the extent of deuterium incorporation in different regions of the protein.

    • Compare the deuterium uptake patterns between the apo and inhibitor-bound states to identify regions where the conformation has been altered.

Data Presentation

Table 1: Biophysical Properties of SHP2 and SHP3

PropertySHP2SHP3
SequenceDIIIIVGGDILIIVGG
Molecular Weight (Da)829.0829.0
Isoelectric Point (pI)3.543.54
Grand Average of Hydropathicity (GRAVY)2.1252.125

Table 2: Key Structural Features of S. parasanguis PepO

FeatureDescription
Molecular Weight~70.6 kDa
Number of Amino Acids631
Catalytic MotifHEXXH (Zinc-binding site)
HomologyMammalian Neutral Endopeptidases

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-SHP Pro-SHP Mature SHP Mature SHP Pro-SHP->Mature SHP Processing Opp Opp Permease Mature SHP->Opp Import Mature SHP_in Mature SHP Opp->Mature SHP_in PepO PepO Mature SHP_in->PepO Degradation Rgg Rgg Mature SHP_in->Rgg Binds P516_0475 This compound P516_0475->PepO Inhibits Gene Expression Gene Expression Rgg->Gene Expression Regulates

Caption: Signaling pathway of SHP-mediated quorum sensing and the inhibitory action of this compound.

experimental_workflow cluster_shp SHP Conformational Analysis cluster_pepo PepO Conformational Analysis SHP_Synthesis Peptide Synthesis (Isotope Labeling) SHP_NMR NMR Spectroscopy (Aqueous vs. Micelles) SHP_Synthesis->SHP_NMR SHP_CD CD Spectroscopy SHP_Synthesis->SHP_CD SHP_Structure 3D Structure & Secondary Structure SHP_NMR->SHP_Structure SHP_CD->SHP_Structure PepO_Expression Protein Expression & Purification PepO_Crystallography X-ray Crystallography (Apo & w/ this compound) PepO_Expression->PepO_Crystallography PepO_HDXMS HDX-Mass Spectrometry PepO_Expression->PepO_HDXMS PepO_Structure High-Resolution Structure & Dynamic Changes PepO_Crystallography->PepO_Structure PepO_HDXMS->PepO_Structure

Caption: Experimental workflow for the conformational analysis of SHPs and PepO.

References

P516-0475: A Technical Guide to a Novel Modulator of Streptococcus Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a novel small molecule that acts as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. Its unique mechanism of action involves the inhibition of the pheromone-degrading endopeptidase PepO, thereby stabilizing the signaling peptides (short hydrophobic pheromones, or SHPs) that activate the QS cascade. This targeted activity makes this compound a valuable research tool for studying streptococcal communication and a potential starting point for the development of novel anti-infective strategies. This document provides a comprehensive overview of the medicinal chemistry, biological activity, and experimental protocols associated with this compound.

Core Compound Data

ParameterValueReference
Compound Name This compound[1][2][3][4]
CAS Number 1359627-33-0[1][3][4][5]
Molecular Formula C15H17N5O3[1][5]
Molecular Weight 315.33 g/mol [1][5]
Chemical Name N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1][2][3]triazolo[1,5-a]quinoxaline-3-carboxamide[1]
Primary Target Endopeptidase PepO[1][2][3][4]
Biological Activity Inducer of Streptococcus Rgg2/3 quorum sensing[1][2][3][4]

Mechanism of Action

This compound functions as an uncompetitive inhibitor of the endopeptidase PepO.[2][4] In the Streptococcus Rgg2/3 quorum sensing circuit, PepO is responsible for the degradation of the SHP signaling pheromones. By inhibiting PepO, this compound prevents the breakdown of these pheromones, leading to their accumulation and stabilization in the cellular environment.[3][4] This increased concentration of SHPs allows them to bind to their cognate intracellular receptors, Rgg2 and Rgg3, at lower production levels than would typically be required to induce the QS response. This ultimately leads to the activation of Rgg2/3-regulated gene expression.[4]

Signaling Pathway Diagram

Rgg2_3_Quorum_Sensing_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHP_out SHP Pheromone Opp Opp Transporter SHP_out->Opp Import SHP_in SHP Pheromone Opp->SHP_in Rgg3 Rgg3 (Repressor) SHP_in->Rgg3 Binds & Inactivates Rgg2 Rgg2 (Activator) SHP_in->Rgg2 Binds & Activates PepO PepO SHP_in->PepO Substrate P_shp shp promoter Rgg3->P_shp Represses Rgg2->P_shp Activates Gene_Expression QS Gene Expression P_shp->Gene_Expression Degraded_SHP Degraded Pheromone PepO->Degraded_SHP Degradation P516_0475 This compound P516_0475->PepO Inhibits

Caption: The Rgg2/3 quorum sensing pathway and the inhibitory action of this compound on PepO.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, PepO.

ParameterValueAssay ConditionsReference
IC50 10 µMin vitro inhibition of recombinant PepO[1][4]
Inhibition Type Uncompetitivein vitro enzyme kinetics[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro PepO Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against purified recombinant PepO.

Workflow Diagram:

PepO_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PepO - Fluorogenic Substrate - this compound dilutions - Assay Buffer Start->Prepare_Reagents Add_Components Add to 96-well plate: 1. Assay Buffer 2. This compound or DMSO 3. Purified PepO Prepare_Reagents->Add_Components Incubate_1 Incubate at 37°C for 15 min Add_Components->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics (e.g., every 60s for 30 min) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Velocities and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

The Pivotal Role of Proline-Rich Regions in Cellular Signaling and the Modulatory Action of P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich regions (PRRs) represent a class of intrinsically disordered protein segments that are fundamental to the orchestration of complex cellular signaling networks. Their unique structural properties facilitate transient, low-affinity protein-protein interactions that are essential for the assembly and disassembly of signaling complexes. This guide provides an in-depth exploration of the biological significance of PRRs, presenting quantitative data on their interaction dynamics and detailed protocols for their experimental investigation. Furthermore, we delve into the specifics of P516-0475, a small molecule modulator of bacterial quorum sensing, which acts through the inhibition of the proline-specific endopeptidase PepO. This document serves as a comprehensive resource for understanding and investigating these critical biological components.

Biological Significance of Proline-Rich Regions

Proline-rich regions are highly conserved and abundant motifs in eukaryotic proteomes, playing a critical role in mediating a vast number of protein-protein interactions (PPIs) that drive intracellular signaling pathways.[1] Unlike globular domains that often form stable, high-affinity interactions, PRRs are typically intrinsically disordered and engage in transient, reversible binding events. This characteristic is crucial for the dynamic assembly and disassembly of signaling complexes, allowing for rapid and precise cellular responses to stimuli.[2][3]

The unique cyclic structure of the proline residue restricts the conformational flexibility of the polypeptide backbone, often leading to the adoption of a left-handed polyproline type II (PPII) helix.[3][4] This extended conformation makes the peptide backbone and proline side chains accessible for interaction with various protein domains.[4] Several families of protein domains have evolved to specifically recognize and bind to PRRs, including:

  • SH3 (Src Homology 3) Domains: One of the most well-characterized PRR-binding domains, SH3 domains typically recognize a core PxxP motif.[5]

  • WW Domains: Named for two conserved tryptophan residues, these domains bind to PPxY motifs.

  • EVH1 (Ena/VASP Homology 1) Domains: These domains are known to bind to [F/L/W]PPPP motifs.

These interactions are fundamental to a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and immune responses.[4][5] The transient nature of PRR-mediated interactions, with their fast on- and off-rates, makes them ideal for acting as molecular switches and adaptors in signaling cascades.[3]

Quantitative Data on Proline-Rich Region Interactions

The binding affinities of PRRs for their cognate domains are typically in the micromolar range, reflecting the transient nature of these interactions. The following table summarizes representative quantitative data for the interaction of SH3 domains with proline-rich peptides.

SH3 DomainProline-Rich Peptide/ProteinBinding Affinity (Kd)Experimental Method
Grb2-SH3Sos1-derived peptide0.2 - 125 µMFluorescence Polarization
Amphiphysin-1 SH3Dynamin-1 peptide~10 µMMolecular Dynamics
ENAH EVH1PCARE-derived peptide0.18 µMNot Specified

Experimental Protocols for Studying Proline-Rich Region Interactions

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding events, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Methodology:

  • Sample Preparation:

    • Dialyze both the protein (e.g., SH3 domain) and the proline-rich peptide against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES or phosphate buffer at a physiological pH.

    • Determine the accurate concentrations of the protein and peptide solutions. Protein concentration can be determined by UV-Vis spectroscopy, while peptide concentration is often determined by weight.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • The protein solution (typically 10-50 µM) is placed in the sample cell of the calorimeter.

    • The peptide solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.

    • The experiment is performed at a constant temperature, typically 25°C.

  • Titration:

    • A series of small, precise injections of the peptide solution are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule as it binds to a larger partner. It is well-suited for high-throughput screening of inhibitors of PPIs.

Methodology:

  • Probe Preparation:

    • Synthesize a proline-rich peptide with a fluorescent label (e.g., fluorescein) at one terminus.

    • Purify the labeled peptide by HPLC.

  • Assay Setup:

    • A constant, low concentration of the fluorescently labeled peptide (the probe) is used.

    • A serial dilution of the protein (e.g., SH3 domain) is prepared in a suitable assay buffer.

    • The probe and protein are mixed in a microplate (typically a black, 96-well or 384-well plate).

  • Measurement:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the protein concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the binding affinity (Kd).

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify in vivo protein-protein interactions by using an antibody to pull down a protein of interest along with its binding partners from a cell lysate.

Methodology:

  • Cell Lysis:

    • Harvest cells expressing the protein of interest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G agarose or magnetic beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

    • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

    • Incubate with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

This compound: A Modulator of Streptococcus Quorum Sensing

This compound is a small molecule that has been identified as a chemical inducer of the Rgg2/3 quorum-sensing (QS) pathway in Streptococcus.[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, QS regulates virulence factor production and biofilm formation.

This compound functions by inhibiting the endopeptidase PepO, a metalloprotease responsible for degrading the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 pathway.[2] By inhibiting PepO, this compound stabilizes the SHP pheromones, leading to their accumulation and subsequent activation of the QS cascade. It acts as an uncompetitive inhibitor of PepO with an IC50 of 10 µM.[2]

Quantitative Data for this compound
ParameterValue
TargetPepO endopeptidase
Mechanism of ActionUncompetitive inhibitor
IC5010 µM
Biological EffectInduces Rgg2/3 quorum sensing in Streptococcus
Experimental Protocols Involving this compound

This assay measures the activity of the PepO enzyme and can be used to screen for inhibitors like this compound.

Methodology:

  • Reagent Preparation:

    • Purify recombinant PepO enzyme.

    • Synthesize a fluorogenic peptide substrate that is specifically cleaved by PepO. The substrate typically contains a fluorophore and a quencher, which are separated upon cleavage, resulting in an increase in fluorescence.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Assay Procedure:

    • In a microplate, add the PepO enzyme to the assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C.

  • Measurement and Analysis:

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to determine the IC50 value.

This cell-based assay is used to measure the activation of the Rgg2/3 quorum-sensing pathway.

Methodology:

  • Strain Construction:

    • Construct a Streptococcus reporter strain in which the promoter of a gene regulated by the Rgg2/3 pathway (e.g., a shp gene promoter) is fused to a luciferase reporter gene (lux).

  • Assay Procedure:

    • Grow the reporter strain to the desired optical density.

    • In a microplate, add the bacterial culture to a suitable growth medium.

    • Add the test compound (e.g., this compound) or a known SHP pheromone as a positive control.

    • Incubate the plate under appropriate growth conditions.

  • Measurement and Analysis:

    • Measure the luminescence at different time points using a luminometer.

    • Normalize the luminescence signal to the cell density (OD600).

    • Plot the normalized luminescence over time to assess the induction of the Rgg2/3 pathway.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP_Pheromone SHP Pheromone Opp_Transporter Opp Transporter SHP_Pheromone->Opp_Transporter Import SHP_Pheromone_Internal SHP Pheromone Opp_Transporter->SHP_Pheromone_Internal P516_0475 This compound PepO PepO Endopeptidase P516_0475->PepO Inhibits PepO->SHP_Pheromone_Internal Degrades Rgg_Regulator Rgg Regulator Target_Genes Target Gene Expression (e.g., Biofilm, Virulence) Rgg_Regulator->Target_Genes Regulates SHP_Pheromone_Internal->Rgg_Regulator Activates

Caption: Signaling pathway of the Rgg2/3 quorum-sensing system in Streptococcus and the inhibitory action of this compound on PepO.

Co_IP_Workflow Cell_Lysate 1. Prepare Cell Lysate Pre_Clear 2. Pre-clear with Beads Cell_Lysate->Pre_Clear Antibody_Incubation 3. Incubate with Bait Antibody Pre_Clear->Antibody_Incubation Bead_Capture 4. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 5. Wash to Remove Non-specific Binders Bead_Capture->Washing Elution 6. Elute Bait and Prey Proteins Washing->Elution Analysis 7. Analyze by Western Blot Elution->Analysis

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

References

P516-0475: A Novel Regulator of Quorum Sensing, Not a Peptide Backbone Modifier

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases reveal no evidence to support the use of the molecule P516-0475 for the purpose of introducing kinks in peptide backbones. Instead, this compound is characterized as a novel chemical inducer of quorum sensing in Streptococcus species, acting through the inhibition of the pheromone-degrading endopeptidase, PepO.

This technical overview clarifies the known biological function of this compound and addresses the apparent misconception regarding its application in peptide chemistry.

Core Function: Inhibition of PepO and Induction of Quorum Sensing

This compound has been identified as a specific inhibitor of the endopeptidase PepO, with a reported IC50 of 10 µM[1]. PepO is a key enzyme in the regulation of the Rgg2/3 quorum sensing (QS) system in streptococci. This system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression across the bacterial population. PepO acts as a negative regulator by degrading these SHP pheromones, thus keeping the QS system in an "off" state at low cell densities.

The mechanism of action of this compound involves the uncompetitive inhibition of PepO[1]. By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This increased stability allows the pheromones to accumulate and reach the threshold concentration required for QS induction, even at lower cell densities than would normally be required[1]. The result is the specific induction of genes regulated by the Rgg2/3 system.

Experimental Evidence and Methodologies

The characterization of this compound as a PepO inhibitor and quorum sensing inducer is based on a series of key experiments:

In Vitro PepO Inhibition Assays: The inhibitory activity of this compound on PepO was determined using in vitro enzymatic assays. A typical protocol would involve:

  • Recombinant PepO Expression and Purification: The gene encoding for PepO is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using standard chromatography techniques.

  • Enzymatic Assay: A fluorogenic peptide substrate for PepO is used. In the presence of active PepO, the substrate is cleaved, releasing a fluorescent signal that can be measured over time.

  • IC50 Determination: The assay is performed in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured, and the concentration of this compound that results in a 50% reduction in enzyme activity (IC50) is calculated.

Quorum Sensing Induction Assays: To confirm the effect of this compound on bacterial quorum sensing, reporter gene assays are commonly employed:

  • Reporter Strain Construction: A reporter strain of Streptococcus is engineered where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter regulated by the Rgg2/3 QS system.

  • Induction Experiment: The reporter strain is grown in the presence and absence of this compound and a low concentration of the SHP pheromone.

  • Signal Measurement: The expression of the reporter gene is quantified by measuring the light output (for luciferase) or fluorescence. A significant increase in the reporter signal in the presence of this compound indicates the induction of the QS system.

Misconception Regarding Peptide Backbone Modification

The query regarding the use of this compound for introducing kinks in peptide backbones appears to be based on a misunderstanding of its function. There are no published studies, patents, or database entries that suggest this compound has any application in peptide synthesis or conformational modification. Molecules used to induce turns or kinks in peptides are typically unnatural amino acids or peptidomimetics specifically designed to alter the backbone geometry. This compound does not fall into this category of chemical compounds.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the established role of this compound in the Streptococcus Rgg2/3 quorum sensing pathway.

P516_0475_Mechanism cluster_streptococcus Streptococcus Cell cluster_extracellular Extracellular Environment Rgg2_3 Rgg2/3 System QS_genes Quorum Sensing Genes Rgg2_3->QS_genes Induction SHP_precursor SHP Precursor SHP_pheromone SHP Pheromone SHP_precursor->SHP_pheromone Processing SHP_pheromone->Rgg2_3 Activation PepO PepO Endopeptidase SHP_pheromone->PepO Substrate PepO->SHP_pheromone Degradation P516_0475 This compound P516_0475->PepO Inhibition

Caption: Mechanism of this compound in Streptococcus quorum sensing.

References

Spectroscopic and Mechanistic Analysis of P516-0475: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of P516-0475, a novel chemical inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound is not publicly available in the reviewed scientific literature, this guide offers a detailed summary of its known properties, expected spectroscopic characteristics based on its chemical structure, standardized protocols for experimental data acquisition, and a visualization of its mechanism of action within the relevant biological pathway.

Compound Overview

This compound has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By inhibiting PepO, this compound stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression.[1][2] This activity makes this compound a valuable tool for studying streptococcal communication and a potential lead compound for the development of anti-infective therapies.

Table 1: Summary of Known Data for this compound

PropertyValueSource
CAS Number 1359627-33-0[2]
Molecular Formula C₁₄H₁₂FN₅OInferred from structure
Molecular Weight 285.28 g/mol Inferred from structure
Biological Activity Uncompetitive inhibitor of endopeptidase PepO; inducer of Streptococcus Rgg2/3 quorum sensing.[1][2]
IC₅₀ 10 µM for PepO inhibition[2]

Predicted Spectroscopic Data

While the actual spectra are unavailable, the chemical structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted Features
¹H-NMR - Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and triazolopyrazine ring systems. - A singlet for the methyl group protons. - Splitting patterns consistent with ortho-, meta-, and para-substitution on the phenyl ring, influenced by the fluorine atom.
¹³C-NMR - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the carbonyl carbon (approx. 160-180 ppm). - A signal for the methyl carbon.
IR - C=O stretching vibration (approx. 1680-1720 cm⁻¹). - C=N and C=C stretching vibrations in the aromatic rings (approx. 1450-1600 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic) (approx. 2900-3100 cm⁻¹). - C-F stretching vibration (approx. 1000-1400 cm⁻¹).
Mass Spec (ESI+) - Expected [M+H]⁺ ion at m/z 286.10.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a small molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Protocol:

  • Accurately weigh 1-5 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (~1 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample (~0.1 mg)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Vials and syringes

Protocol:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent. A small amount of formic acid may be added to promote ionization in positive ion mode.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to obtain a stable and intense signal for the [M+H]⁺ ion.

  • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Signaling Pathway and Mechanism of Action

This compound modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is crucial for regulating various cellular processes, including biofilm formation and virulence. The following diagram illustrates the logical flow of this signaling pathway and the intervention point of this compound.

P516_0475_Pathway cluster_cell Streptococcus Cell shp_gene shp genes shp_pheromone SHP Pheromone shp_gene->shp_pheromone Transcription & Translation rgg2_3 Rgg2/3 Transcriptional Regulators rgg2_3_regulated_genes Rgg2/3-Regulated Genes (e.g., for biofilm formation) rgg2_3->rgg2_3_regulated_genes Induces Expression pepo PepO Endopeptidase degraded_shp Degraded SHP pepo->degraded_shp Degrades shp_pheromone->rgg2_3 Binds to & Activates shp_pheromone->pepo Substrate p516_0475 This compound p516_0475->pepo Inhibits

Caption: this compound inhibits the PepO endopeptidase, preventing the degradation of SHP pheromones and enhancing Rgg2/3-mediated gene expression.

References

No Publicly Available Data for P516-0475's Impact on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature, patent databases, and public records, no information was found regarding a molecule or compound identified as "P516-0475." This designation does not appear in publicly accessible resources related to peptide-protein interactions, drug development, or any other scientific research context.

It is possible that "this compound" is an internal designation for a proprietary compound within a research institution or pharmaceutical company that has not yet been disclosed in public forums or scientific publications. As such, data on its mechanism of action, impact on peptide-protein interactions, and associated experimental protocols are not available.

Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental methodologies, or visualizations of signaling pathways. The core requirements of the request cannot be fulfilled due to the absence of any identifiable data on the subject.

Should "this compound" be a different identifier or if more specific information becomes available, a renewed search and analysis can be conducted.

Unlocking Quorum Sensing: A Technical Guide to the Synthetic Utility of P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of P516-0475, a novel small molecule modulator of quorum sensing in Streptococcus pyogenes. This compound offers significant potential as a research tool and a lead compound for the development of anti-virulence strategies. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and proposes a plausible synthetic route.

Introduction to this compound

This compound is a chemical inducer of the Rgg2/3 quorum sensing (QS) system in the significant human pathogen Streptococcus pyogenes. Unlike traditional inhibitors that block QS signaling, this compound acts by protecting the signaling pheromones from degradation, thereby enhancing the QS response. This unique mode of action provides a valuable tool for studying the intricacies of bacterial communication and its role in pathogenesis. The compound was identified through a high-throughput screen of a 10,000-compound library for its ability to positively modulate pheromone signaling in S. pyogenes.

Mechanism of Action: Inhibition of PepO Endopeptidase

This compound's pro-quorum sensing activity stems from its inhibition of the pheromone-degrading endopeptidase PepO.[1] PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of the short hydrophobic pheromones (SHPs) that mediate Rgg2/3 signaling.[1] By inhibiting PepO, this compound stabilizes the SHP concentration, allowing for the activation of the Rgg2/3 pathway at lower pheromone concentrations than would typically be required. Kinetic analysis has revealed that this compound acts as an uncompetitive inhibitor of PepO.[1]

The Rgg2/3 Quorum Sensing Pathway

The Rgg2/3 system in Streptococcus pyogenes is a key regulator of biofilm formation and resistance to host lysozyme. The pathway is controlled by two transcriptional regulators, Rgg2 (an activator) and Rgg3 (a repressor), which respond to the concentration of SHP pheromones. PepO acts as a negative regulator of this pathway by degrading the SHP pheromones.

Rgg2_3_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell SHP_ext SHP Pheromone SHP_int SHP Pheromone SHP_ext->SHP_int Import Rgg3 Rgg3 (Repressor) SHP_int->Rgg3 Rgg2 Rgg2 (Activator) SHP_int->Rgg2 shp_gene shp gene Rgg3->shp_gene Represses Rgg2->shp_gene Activates target_genes Target Genes (e.g., Biofilm, Lysozyme Resistance) Rgg2->target_genes Activates PepO PepO Endopeptidase PepO->SHP_int Degrades P516_0475 This compound P516_0475->PepO Inhibits shp_gene->SHP_ext Synthesis & Export

Figure 1: The Rgg2/3 quorum sensing pathway and the inhibitory action of this compound on PepO.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

ParameterValueMethodReference
IC50 10 µMIn vitro PepO Inhibition Assay[1]
Mechanism of Inhibition UncompetitiveKinetic Analysis[1]

Table 1: Inhibitory Activity of this compound against PepO.

ConditionFold Induction of QS ReporterReference
1 nM SHP2~1[1]
1 nM SHP2 + 10 µM this compound~8[1]
1 nM SHP3~1.5[1]
1 nM SHP3 + 10 µM this compound~10[1]

Table 2: this compound Potentiation of SHP-mediated Quorum Sensing Induction.

Experimental Protocols

In Vitro PepO Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant S. pyogenes PepO.

Methodology:

  • Recombinant S. pyogenes PepO was purified.

  • A fluorogenic peptide substrate for PepO was used.

  • The assay was performed in a 96-well plate format.

  • Varying concentrations of this compound were pre-incubated with PepO.

  • The reaction was initiated by the addition of the fluorogenic substrate.

  • Fluorescence was measured over time using a plate reader.

  • The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50 value.[1]

Quorum Sensing Reporter Assay

Objective: To measure the ability of this compound to induce the Rgg2/3 quorum sensing system in S. pyogenes.

Methodology:

  • A reporter strain of S. pyogenes was constructed with a luciferase gene under the control of an SHP-inducible promoter.

  • The reporter strain was grown in a chemically defined medium.

  • Cells were treated with a sub-inducing concentration of synthetic SHP2 or SHP3 pheromone in the presence or absence of this compound.

  • Cultures were incubated, and luminescence was measured at various time points.

  • Fold induction was calculated relative to a vehicle control.[1]

Proposed Synthetic Utility

While this compound was identified from a compound library, a plausible synthetic route is proposed here based on established methodologies for the synthesis of similar heterocyclic scaffolds. This proposed synthesis provides a framework for researchers to produce this compound and its analogs for further investigation.

Proposed Retrosynthetic Analysis

The synthesis of the target molecule, N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization.

Proposed Synthetic Workflow

The proposed synthetic route would begin with the construction of the substituted pyridine ring, followed by the formation of the fused pyrrole ring, and finally, amidation to introduce the side chain.

Synthetic_Workflow start Starting Materials step1 Pyridine Ring Formation start->step1 intermediate1 Substituted Pyridine Intermediate step1->intermediate1 step2 Pyrrole Ring Annulation intermediate1->step2 intermediate2 Pyrrolo[3,2-b]pyridine Core step2->intermediate2 step3 Carboxylation intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product This compound step4->final_product

Figure 2: Proposed synthetic workflow for the preparation of this compound.

Conclusion

This compound represents a significant tool for the study of Streptococcus quorum sensing. Its unique mechanism of action as a PepO inhibitor allows for the controlled induction of the Rgg2/3 pathway, providing a means to investigate the downstream consequences of QS activation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Furthermore, the proposed synthetic route opens avenues for the generation of analogs to explore structure-activity relationships and develop more potent and selective modulators of bacterial communication. The continued exploration of this compound and similar compounds holds promise for the development of novel anti-virulence therapies that disarm pathogens rather than kill them, potentially circumventing the rise of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: P516-0475 Solid-Phase Peptide Synthesis Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides and small proteins.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][3] The core principle of SPPS is to anchor the C-terminal amino acid to the resin and then sequentially add protected amino acids.[1][3] Each cycle of amino acid addition involves deprotection of the N-terminal protecting group, washing, coupling of the next amino acid, and further washing to remove excess reagents and byproducts.[2][4] This document provides a detailed protocol based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Amino Acid Addition Cycle (Repeat n times) cluster_final Cleavage and Purification start Start with Resin (e.g., this compound) swell Swell Resin start->swell DMF or DCM deprotect_initial Initial Fmoc Deprotection swell->deprotect_initial 20% Piperidine/DMF wash1 Wash deprotect_initial->wash1 deprotect Fmoc Deprotection wash1->deprotect To first cycle wash2 Wash deprotect->wash2 20% Piperidine/DMF couple Amino Acid Coupling wash2->couple Activated AA wash3 Wash couple->wash3 wash3->deprotect Start next cycle cleave Cleavage from Resin wash3->cleave After final cycle purify Purification cleave->purify TFA Cocktail end Final Peptide purify->end HPLC

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

This protocol is based on the Fmoc/tBu strategy for SPPS. The quantities provided are for a synthesis scale of approximately 0.1 mmol.

Resin Preparation and Swelling

The initial step is to prepare the solid support for synthesis. Polystyrene-based resins are commonly used.[3] Effective solvation of the resin is crucial for efficient chain assembly.[5]

Methodology:

  • Weigh approximately 100-300 mg of the resin (e.g., Rink Amide resin for a C-terminal amide) and place it into a reaction vessel.[6][7]

  • Add N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to the resin (approximately 1 mL for every 100 mg of resin).[7]

  • Allow the resin to swell for at least 1 hour at room temperature, though longer times are acceptable.[6] For some resins like 2-chlorotrityl chloride, swelling is done in dichloromethane (DCM) for at least 30 minutes.[6]

ParameterValue/ConditionSource(s)
Resin Amount100-300 mg[6][7]
Swelling SolventDMF, NMP, or DCM[6][7]
Swelling Time30 min - 1 hr (or longer)[6]
TemperatureRoom Temperature[6]
Amino Acid Addition Cycle

This cycle is repeated for each amino acid to be added to the peptide chain. The process consists of two main steps: Fmoc deprotection and amino acid coupling.[6]

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[1][4]

Methodology:

  • Drain the swelling solvent from the resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[6][8]

  • Agitate the mixture for approximately 20 minutes.[8]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6][8]

ReagentConcentrationReaction TimeSource(s)
Piperidine in DMF20% (v/v)20 min[6][8]
Washing SolventDMF3-5 washes[6][8]

The incoming amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.[1]

Methodology:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading).[6]

  • Add an activating agent such as HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents).[6]

  • Add a base, typically diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the amino acid mixture.[6][7]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for at least 4 hours at room temperature.[6]

  • After the reaction, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[8]

ReagentEquivalents (relative to resin loading)Source(s)
Fmoc-Amino Acid3 - 5 eq[6]
Activating Agent (e.g., HATU)4.5 eq[6]
Additive (e.g., HOAt)4.5 eq[6]
Base (e.g., DIEA, NMM)7.5 - 8 eq[6][8][9]
Coupling Conditions
Reaction Time 4 - 24 hours[6]
Temperature Room Temperature[6]
Capping (Optional)

If the coupling reaction is incomplete, unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done with acetic anhydride.[8]

Methodology:

  • After the coupling step and washing, add a solution of 50/50 DCM/acetic anhydride to the resin.[8]

  • Mix for approximately 10 minutes.[8]

  • Wash the resin with DCM.[8]

Cleavage from Solid Support and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[1]

Methodology:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[8]

  • Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9]

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 300 µL for 1-2 mg of resin).[10]

  • Allow the reaction to proceed for 2-3 hours with occasional stirring.[9][10]

  • Filter the solution to separate the resin beads.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

ReagentTypical Ratio (v/v/v)Reaction TimeSource(s)
Cleavage Cocktail (TFA/H₂O/TIS)95:2.5:2.5 or 90:5:52 - 3 hours[9][10]
Precipitation SolventCold Diethyl Ether-[6]
Purification

The final step is to purify the crude peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]

Methodology:

  • Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.[10]

  • Inject the solution into an HPLC system equipped with a C18 column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Monitor the elution at 220 nm and collect the fractions containing the desired peptide.[10]

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Disclaimer: This document provides a generalized protocol for solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence, the resin used (e.g., this compound), and available laboratory equipment.

References

Application Notes and Protocols for Peptide Coupling Methods in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the chemical synthesis of peptides with high purity and efficiency.[1][2][3][4] The success of SPPS hinges on the critical step of amide bond formation, or coupling, between successive amino acids. The choice of coupling method can significantly impact the yield, purity, and overall success of the synthesis, particularly for complex or "difficult" sequences.[5][6] This document provides a detailed overview of common coupling methods, experimental protocols, and key considerations for successful SPPS. While the specific peptide "P516-0475" is not publicly documented, the principles and protocols outlined herein provide a robust framework for developing a synthesis strategy for this or any other target peptide.

Core Principles of SPPS Coupling

The fundamental principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][7] Each cycle of amino acid addition consists of two main steps: the removal of the N-terminal protecting group (deprotection) and the coupling of the next protected amino acid.[8] The efficiency of the coupling reaction is paramount to prevent the formation of deletion sequences and other impurities.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficient amide bond formation. These reagents activate the C-terminal carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the resin-bound peptide.[9] The selection of a suitable coupling reagent depends on factors such as the steric hindrance of the amino acids, the risk of racemization, and the desired reaction kinetics.[10][11]

Below is a summary of commonly used coupling reagents in SPPS:

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea intermediate, which then reacts with the amine.Cost-effective, widely used.[12]Can cause racemization, DCC byproduct (DCU) is insoluble.[10][12]
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate), PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Forms an active ester with the amino acid.High coupling efficiency, low racemization when used with additives.[9][11]Can be more expensive, solutions may have limited stability.[11]
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms an active ester with the amino acid.Fast reaction kinetics, high efficiency, solutions are generally stable.[10][11]Can cause guanidinylation of the N-terminal amine as a side reaction.[11]

Note: The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with coupling reagents is highly recommended to suppress racemization and improve coupling efficiency.[9][10]

Experimental Protocols

The following protocols provide a general framework for manual SPPS using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][2] These can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides)[13]

  • Coupling reagent (e.g., HATU)[8]

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine or NMM - N-Methylmorpholine)[9][13]

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[8][13]

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Cold diethyl ether

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[2]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

Protocol 3: Amino Acid Coupling using HATU
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete coupling.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[13]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the target peptide.[13]

Visualizing SPPS Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the complex processes in SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Wash Final Wash (DCM) Wash2->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA Fmoc-AA-OH Active_Ester Activated Amino Acid (Active Ester Intermediate) AA->Active_Ester Reagent Coupling Reagent (e.g., HATU) + Base Reagent->Active_Ester Resin_Peptide Resin-Bound Peptide with free N-terminus Active_Ester->Resin_Peptide Coupling Reaction New_Peptide Elongated Peptide Resin_Peptide->New_Peptide

References

Application Notes: P516-0475 in Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a foundational and robust method for the chemical synthesis of peptides.[1] This approach is particularly valued for its efficacy in producing long and complex peptide sequences. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is predicated on a system of graduated acid lability for the removal of protecting groups.[1][2] The temporary α-amino protecting group, Boc, is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.[1][2] While the specific identifier P516-0475 does not correspond to a standard or publicly documented reagent or protocol in the context of Boc-based peptide synthesis, this document provides a comprehensive overview and detailed protocols for the general application of this synthetic strategy.

Core Principles of Boc SPPS

The Boc solid-phase peptide synthesis method involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on an insoluble resin support.[1]

  • Solid Support: The synthesis begins with the C-terminal amino acid attached to an insoluble polymer resin. Common resins for Boc chemistry include Merrifield, PAM, BHA, and MBHA resins.[3]

  • Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group.[4]

  • Deprotection: The N-terminal Boc group is removed at the beginning of each cycle using a solution of TFA in dichloromethane (DCM).[1][3]

  • Neutralization: Following deprotection, the resulting TFA salt of the N-terminal amine is neutralized to the free amine, typically with a base like diisopropylethylamine (DIEA).[2][5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[6] Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt).[6]

  • Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the TFA used for Boc deprotection but can be removed during the final cleavage step with a strong acid like HF.[1][2]

  • Cleavage: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.[3]

Experimental Protocols

1. General Manual Boc SPPS Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-based solid-phase peptide synthesis.

Materials:

  • Boc-protected amino acids

  • Peptide synthesis resin (e.g., Merrifield, PAM, MBHA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., DCC or HBTU)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol - for cleavage)

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection (Boc Removal):

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[1]

    • Drain the solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DMF (3 times).[1]

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF or DCM to the resin and agitate for 1-2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3 times).

  • Coupling:

    • Dissolve the next Boc-amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

2. Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, cresol, thioanisole)

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.

  • Cleavage Reaction:

    • HF Cleavage: In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.

    • TFMSA Cleavage: Alternatively, treat the peptide-resin with a solution of TFMSA, TFA, and scavengers.

  • HF/TFMSA Removal: Remove the strong acid by evaporation under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.[1]

    • Precipitate the crude peptide by adding a large volume of cold diethyl ether.[1]

  • Isolation and Purification:

    • Collect the precipitated peptide by filtration or centrifugation.[1]

    • Wash the peptide with cold diethyl ether.[1]

    • Dry the crude peptide under vacuum.[1]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Common Coupling Reagents in Boc SPPS

Coupling ReagentFull NameActivation MechanismNotes
DCC DicyclohexylcarbodiimideForms an O-acylisourea intermediate.Byproduct (DCU) is insoluble and can be difficult to remove.
DIC DiisopropylcarbodiimideForms an O-acylisourea intermediate.Byproduct (DIU) is soluble in common solvents, simplifying removal.[6]
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateForms an active ester with the amino acid.Fast and efficient coupling with low racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an active ester with the amino acid.Particularly effective for sterically hindered couplings.

Table 2: Typical Cleavage Cocktails for Boc SPPS

Cleavage ReagentCompositionApplication
Anhydrous HF HF, Anisole (scavenger)Standard "high-HF" cleavage for most peptides.
TFMSA TFMSA, TFA, ThioanisoleAn alternative to HF, considered a "low-HF" method.[3]
TMSBr TMSBr, TFA, Thioanisole, EDTAn HF-free method suitable for certain modified peptides.[7]

Mandatory Visualizations

Boc_SPPS_Workflow Resin Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-AA, HBTU/DIC) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Cycle Repeat Cycle (n-1 times) Washing3->Cycle Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Washing3->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Boc_Deprotection_Mechanism BocProtected Boc-Protected Amine (on resin) Protonation Protonation of Carbonyl BocProtected->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Intermediate Formation of Tert-butyl Cation Protonation->Intermediate FreeAmine Free Amine (TFA Salt) (on resin) Intermediate->FreeAmine TertButylCation Tert-butyl Cation Intermediate->TertButylCation SideProduct Prevents Side Reactions with Trp, Cys, Met TertButylCation->SideProduct Scavenger Scavenger (e.g., DTE) Scavenger->SideProduct

Caption: Mechanism of Boc group deprotection by Trifluoroacetic Acid (TFA).

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Pre-loaded Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create custom peptides. This document provides a detailed guide for the use of a generic pre-loaded resin, exemplified here as P516-0475, in standard Fmoc-based solid-phase peptide synthesis. The protocols outlined are fundamental and can be adapted for various peptide sequences and scales.

Peptides are synthesized by the repeated addition of amino acids from the C-terminus to the N-terminus.[1] The nascent peptide is covalently linked to an insoluble solid support (resin), which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[2] This methodology is widely used for producing peptides for research, therapeutic development, and various biotechnological applications.

Materials and Reagents

Resin
  • This compound (Generic Pre-loaded Resin): For this protocol, we will consider a Rink Amide resin pre-loaded with the first Fmoc-protected amino acid. Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides.

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether, anhydrous

Reagents
  • Deprotection: 20% (v/v) Piperidine in DMF

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • (Typical ratio: 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Washing Solutions: DMF, DCM

Experimental Protocols

The following protocols describe the standard steps for solid-phase peptide synthesis on a pre-loaded resin.

Resin Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.[3]

  • Place the desired amount of pre-loaded resin (this compound) into a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[4]

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the N-terminal Fmoc protecting group, exposing the free amine for the next coupling reaction.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.[4]

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 12 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid.

  • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 40-60 minutes at room temperature.[3][4]

  • To confirm the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol (see section 3.2).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

  • Wash the resin with DCM to remove residual DMF.

  • Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes typical parameters for a standard peptide synthesis cycle.

ParameterReagent/SolventVolume/EquivalentsTime
Resin Swelling DMF10 mL/g resin30 min
Fmoc Deprotection 20% Piperidine in DMF5-10 mL/g resin3 min + 12 min
Amino Acid Fmoc-AA-OH3-5 eq.-
Coupling Reagent HBTU/HATU3-5 eq.-
Base DIPEA6-10 eq.-
Coupling Reaction Activated AA solution-40-60 min
Cleavage TFA/TIS/H₂O (95:2.5:2.5)10 mL/g resin2-3 hours

Diagrams

Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Pre-loaded Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Deprotect Next AA FinalDeprotect Final Fmoc Deprotection Cycle->FinalDeprotect Final AA Cleave 4. Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate 5. Precipitation (Cold Ether) Cleave->Precipitate End Purified Peptide Precipitate->End

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Logical Relationship of Reagents

This diagram shows the relationship and purpose of the key reagents in a single coupling cycle.

Reagent_Logic cluster_deprotection Deprotection Step cluster_coupling Coupling Step Piperidine Piperidine in DMF Fmoc_Resin Fmoc-Peptide-Resin Piperidine->Fmoc_Resin Removes Fmoc Free_Amine H₂N-Peptide-Resin Fmoc_Resin->Free_Amine Activated_AA Activated Ester New_Peptide Fmoc-AA-Peptide-Resin Free_Amine->New_Peptide Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Activated_AA HBTU HBTU (Activator) HBTU->Activated_AA DIPEA DIPEA (Base) DIPEA->Activated_AA Activated_AA->Free_Amine Forms Peptide Bond

Caption: Reagent roles in deprotection and coupling steps.

Applications in Drug Development

Peptides synthesized using these methods are vital in various stages of drug development.[]

  • Lead Identification and Optimization: SPPS allows for the rapid synthesis of peptide libraries to screen for biological activity and to perform structure-activity relationship (SAR) studies.

  • Therapeutic Peptides: Many approved drugs are peptides or peptide-mimetics. SPPS is the primary method for their production on a laboratory and industrial scale.

  • Diagnostic Tools: Synthetic peptides are used as antigens to generate antibodies, as probes in diagnostic assays, and in imaging applications.

  • Vaccine Development: Peptide-based vaccines are a promising area of research, and SPPS is essential for producing the required peptide antigens.

The ability to incorporate unnatural amino acids and other modifications through chemical synthesis further expands the potential applications of peptides in developing novel therapeutics with improved stability and efficacy.[1]

References

Application Notes and Protocols for Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "P516-0475" in the context of cyclic peptide synthesis did not yield any publicly available information. Therefore, these application notes provide a comprehensive overview of established and widely used methods for the synthesis of cyclic peptides, intended to guide researchers, scientists, and drug development professionals in this field.

Introduction to Cyclic Peptide Synthesis

Cyclic peptides offer significant advantages over their linear counterparts in drug discovery and development. Their constrained conformation can lead to increased metabolic stability, enhanced binding affinity and selectivity for biological targets, and improved membrane permeability.[1][2][3] The synthesis of cyclic peptides, however, presents unique challenges, including the potential for oligomerization and the influence of peptide sequence and ring size on cyclization efficiency.[4][5][6][7]

This document outlines common strategies for the synthesis of cyclic peptides, focusing on solid-phase peptide synthesis (SPPS) of the linear precursor followed by various cyclization methods.

Cyclization Strategies

The most common approach to cyclic peptide synthesis involves the initial assembly of a linear peptide precursor on a solid support, followed by an intramolecular cyclization step. This can be performed either while the peptide is still attached to the resin ("on-resin" cyclization) or after cleavage from the support ("solution-phase" cyclization).[8][9]

Several cyclization strategies exist, categorized by the type of bond formed and the reactive groups involved:

  • Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[1][8]

  • Side-Chain-to-Side-Chain Cyclization: Linkage between the side chains of two amino acid residues, such as the formation of a disulfide bond between two cysteine residues or a lactam bridge between the side chains of an acidic and a basic amino acid (e.g., Asp/Glu and Lys).[9]

  • Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: Formation of a bond between a terminus (N or C) and an amino acid side chain.[1]

  • Chemoselective Ligation: Methods like native chemical ligation (NCL), azide-alkyne cycloadditions ("click chemistry"), and ring-closing metathesis that utilize specific reactive groups incorporated into the peptide sequence.[5][8][10]

The choice of strategy depends on the desired final structure, the peptide sequence, and the desired properties of the cyclic peptide.

Data Presentation: Factors Influencing Cyclization Efficiency

The success of a cyclization reaction is influenced by several factors. The following tables summarize quantitative data on the efficiency of on-resin, head-to-tail cyclization using PyBOP as the coupling reagent, highlighting the impact of ring size and peptide sequence.

Table 1: Influence of Ring Size on On-Resin Cyclization Efficiency

Peptide Size (Number of Residues)Ring TypeCyclization EfficiencyDimer FormationReference
4CyclotetrapeptideDifficultSignificant[4][6][7]
5CyclopentapeptideDifficultSignificant[4][6][7]
6 and aboveCyclohexapeptide and largerEssentially quantitative (≥99.96%)Small amounts in <4% of sequences[4][6][7]

Table 2: Amino Acid Residues Affecting Cyclization of Small Peptides

Amino Acid Residue TypeEffect on CyclizationProposed ReasonReference
Lys(Boc), Arg(Pbf)Can inhibit cyclizationSteric hindrance and potential side reactions[4][6][7]
Thr(tBu) at N-terminusCan inhibit cyclizationSteric hindrance at the N-terminus[4][6][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a head-to-tail cyclic peptide using Fmoc-based solid-phase peptide synthesis.

Protocol 1: Linear Peptide Synthesis via Automated SPPS

This protocol describes the assembly of a linear peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. For a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride would be used.[11]

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel of an automated peptide synthesizer.

    • Swell the resin in dimethylformamide (DMF) for 1 hour.[11]

  • Fmoc-Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin's linker.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is for cyclizing the peptide while it is still attached to the solid support via a side chain.

  • Selective Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Remove the C-terminal protecting group (e.g., Allyl group from an Asp or Glu side chain) using a specific deprotection cocktail (e.g., Pd(PPh₃)₄ and phenylsilane).[12]

  • Cyclization:

    • Wash the resin extensively with DMF.

    • Add a solution of a coupling reagent (e.g., 3 equivalents of PyBOP or HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The progress can be monitored by taking a small sample of beads for cleavage and LC-MS analysis.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[12]

    • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.

Protocol 3: Solution-Phase Head-to-Tail Cyclization
  • Synthesis of Linear Precursor:

    • Synthesize the linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with side-chain protecting groups intact.[11]

  • Cleavage with Side-Chain Protection:

    • Cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).

  • Cyclization:

    • Dissolve the protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[9]

    • Add the coupling reagent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA or N-methylmorpholine).

    • Stir the reaction for 2-24 hours.

  • Global Deprotection:

    • Remove the solvent under vacuum.

    • Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.

    • Precipitate the final product in cold diethyl ether.

Protocol 4: Purification and Analysis
  • Purification:

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the cyclic peptide using liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.

Visualizations

The following diagrams illustrate the general workflows and concepts in cyclic peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Amino Acid Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 LinearPeptide Resin-Bound Linear Peptide Wash2->LinearPeptide OnResin On-Resin Cyclization LinearPeptide->OnResin Cleavage1 Cleavage from Resin LinearPeptide->Cleavage1 Cleavage2 Cleavage from Resin OnResin->Cleavage2 SolutionPhase Solution-Phase Cyclization Purification Purification (RP-HPLC) SolutionPhase->Purification Cleavage1->SolutionPhase Cleavage2->Purification CyclicPeptide Final Cyclic Peptide Purification->CyclicPeptide G cluster_strategies Cyclization Strategies HeadToTail Head-to-Tail (N-terminus to C-terminus) CyclicPeptide Cyclic Peptide Product HeadToTail->CyclicPeptide SideChain Side-Chain to Side-Chain (e.g., Disulfide Bridge) SideChain->CyclicPeptide HeadToSideChain Head-to-Side-Chain (N-terminus to Side Chain) HeadToSideChain->CyclicPeptide Chemoselective Chemoselective Ligation (e.g., Click Chemistry) Chemoselective->CyclicPeptide LinearPeptide Linear Peptide Precursor LinearPeptide->HeadToTail LinearPeptide->SideChain LinearPeptide->HeadToSideChain LinearPeptide->Chemoselective G cluster_coupling Mechanism of Amide Bond Formation (Conceptual) CarboxylicAcid Carboxylic Acid (C-terminus) ActiveEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveEster AmideBond Amide Bond Formation (Cyclization) ActiveEster->AmideBond Nucleophilic Attack Amine Amine (N-terminus) Amine->AmideBond Byproducts Byproducts AmideBond->Byproducts

References

Application Notes and Protocols for Utilizing P516-0475 in the Study of Complex Peptide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of P516-0475, a potent inhibitor of the pheromone-degrading endopeptidase PepO. It is critical to note that this compound is not an unnatural amino acid for incorporation into peptide sequences. Instead, it serves as a powerful chemical tool to stabilize signaling peptides and investigate peptide-mediated quorum sensing (QS) in bacteria, particularly the Rgg/SHP (regulator gene of glucosyltransferase/short hydrophobic peptide) pathway in Streptococcus species. This document details the mechanism of action of this compound, protocols for the synthesis of relevant signaling peptides (SHPs), and methodologies for conducting functional assays to probe the Rgg/SHP signaling cascade.

Introduction to this compound and the Rgg/SHP Quorum Sensing System

This compound is a novel chemical inducer of Streptococcus quorum sensing.[1] Its mechanism of action is the inhibition of PepO, a key endopeptidase responsible for the degradation of SHP pheromones.[1] By inhibiting PepO, this compound effectively increases the local concentration and stability of SHP pheromones, leading to the induction of the Rgg/SHP quorum sensing circuit at lower basal pheromone concentrations.[1]

The Rgg/SHP system is a widespread cell-to-cell communication pathway in streptococci that regulates a variety of physiological processes, including biofilm formation, virulence, and antimicrobial resistance.[2][3] The core components of this system are:

  • SHP (Short Hydrophobic Peptide): A signaling pheromone that is produced as a precursor, then processed and secreted.[4][5]

  • Rgg (Regulator gene of glucosyltransferase): An intracellular transcriptional regulator that binds to mature SHP pheromones.[3][6] The Rgg-SHP complex then modulates the transcription of target genes.[5][6] Some Rgg proteins act as activators (e.g., Rgg2) while others can act as repressors (e.g., Rgg3) until bound by an SHP.[6][7]

  • Opp (Oligopeptide permease): A transporter that imports the mature SHP into the cytoplasm.[4]

  • PepO (Endopeptidase O): A peptidase that degrades SHP pheromones, thus turning off the signal.[1]

This compound's ability to inhibit PepO makes it an invaluable tool for studying the downstream effects of sustained Rgg/SHP signaling.

Data Presentation: Properties of this compound and Representative Experimental Data

Quantitative data for this compound and a template for expected results from a dose-response experiment are presented below.

Table 1: Chemical and Biological Properties of this compound

PropertyValueReference
CAS Number 1359627-33-0[1]
Target Endopeptidase PepO[1]
Mechanism of Action Uncompetitive Inhibitor[1]
IC₅₀ 10 µM[1]
Biological Activity Induces Rgg2/3-regulated gene expression by stabilizing SHP pheromones.[1]

Table 2: Representative Dose-Response Data for this compound on shp Promoter Activity

This table serves as a template for presenting data from a reporter assay where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is driven by an shp promoter.

Concentration of this compound (µM)Fold Change in Reporter Gene Expression (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.15
12.5 ± 0.3
58.2 ± 0.9
1015.6 ± 1.8
2516.1 ± 2.1
5015.9 ± 2.3

Note: The above data is illustrative. Actual results will vary depending on the bacterial strain, reporter system, and experimental conditions.

Rgg/SHP Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the core components of the Streptococcus Rgg/SHP quorum sensing circuit and the intervention point of this compound.

Rgg_SHP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP_pro SHP Pro-peptide Exporter PptAB/Eep SHP_pro->Exporter Processing & Export SHP_mature_ext Mature SHP Importer Opp SHP_mature_ext->Importer Import Exporter->SHP_mature_ext Processing & Export SHP_mature_int Mature SHP Importer->SHP_mature_int Import shp_gene shp gene shp_gene->SHP_pro Transcription & Translation rgg_gene rgg gene Rgg Rgg Protein rgg_gene->Rgg Transcription & Translation Rgg_SHP_complex Rgg-SHP Complex SHP_mature_int->Rgg_SHP_complex PepO PepO Peptidase SHP_mature_int->PepO Degradation Rgg_SHP_complex->shp_gene Positive Feedback target_genes Target Genes Rgg_SHP_complex->target_genes Activates/Represses Transcription P516 This compound P516->PepO Inhibition

Figure 1. The Rgg/SHP quorum sensing pathway and the inhibitory action of this compound on the SHP-degrading peptidase PepO.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of SHP Peptides

To study the Rgg/SHP pathway, synthetic SHP peptides are required as positive controls and for direct stimulation experiments. The active C-terminal fragments of S. pyogenes SHP2 and SHP3 are DIIIIVGG and DILIIVGG, respectively.[8] This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis end Lyophilized Pure Peptide analysis->end

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Solid-phase synthesis vessel

  • Shaker

  • Reversed-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Glycine):

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

    • Activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as in step 2b.

  • Peptide Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (working from C-terminus to N-terminus). For SHP3 (DILIIVGG), the order of addition after Glycine is Gly -> Val -> Ile -> Ile -> Leu -> Ile -> Asp.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% DTT, 1% TIS).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using reversed-phase HPLC with a suitable gradient of water and ACN (both containing 0.1% TFA).

    • Collect fractions and analyze them by mass spectrometry to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 2: Streptococcus Biofilm Inhibition/Enhancement Assay

This protocol uses a crystal violet staining method to quantify the effect of this compound on biofilm formation in a 96-well plate format.

Biofilm_Assay_Workflow start Prepare Overnight Streptococcus Culture dilute Dilute Culture in Fresh Growth Medium start->dilute dispense Dispense Culture into 96-Well Plate dilute->dispense add_compound Add this compound (and SHP peptide if needed) at Various Concentrations dispense->add_compound incubate Incubate Plate (e.g., 24-48h) to Allow Biofilm Formation add_compound->incubate remove_planktonic Remove Planktonic Cells by Washing with PBS incubate->remove_planktonic stain Stain Biofilm with 0.1% Crystal Violet remove_planktonic->stain wash_stain Wash Excess Stain with Water stain->wash_stain solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) wash_stain->solubilize read_od Read Absorbance (OD at ~595 nm) solubilize->read_od analyze Analyze and Plot Data read_od->analyze end Quantified Biofilm Formation analyze->end

Figure 3. Workflow for a 96-well plate biofilm quantification assay using crystal violet.

Materials:

  • Streptococcus strain of interest (e.g., S. pyogenes, S. pneumoniae)

  • Appropriate growth medium (e.g., THY broth)

  • Sterile 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Synthetic SHP peptide (optional, as a positive control for induction)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Plate reader

Procedure:

  • Prepare Inoculum: Grow an overnight culture of Streptococcus in the appropriate medium at 37°C.

  • Dilute Culture: The next day, dilute the overnight culture 1:100 in fresh, pre-warmed medium.

  • Plate Setup:

    • Dispense 180 µL of the diluted culture into the wells of a 96-well plate.

    • Prepare a serial dilution of this compound in the growth medium. Add 20 µL of each concentration to the wells to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (e.g., ≤0.5%).

    • Include wells with medium only as a sterility control and wells with bacteria and vehicle (DMSO) as a negative control.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C in a CO₂-enriched atmosphere if required for the strain.

  • Washing: Gently discard the culture medium by inverting the plate. Wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.

  • Staining:

    • Dry the plate by inverting it on a paper towel.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash Excess Stain: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.

    • Incubate for 15 minutes at room temperature, mixing gently on a plate shaker if necessary.

  • Quantification: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate. Measure the absorbance at approximately 595 nm using a plate reader.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure the effect of this compound on the expression of Rgg/SHP target genes.

Materials:

  • Streptococcus culture treated with this compound (as described in the biofilm assay, but grown in tubes for larger volumes)

  • RNA stabilization solution (e.g., RNAprotect)

  • Lysozyme

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript III)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., shp) and a housekeeping gene (e.g., gyrA)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Grow Streptococcus cultures to mid-log phase (OD₆₀₀ ~0.4-0.6). Add this compound at the desired final concentration (e.g., 10 µM) and a vehicle control to separate cultures. Incubate for a defined period (e.g., 1-2 hours).

  • RNA Isolation:

    • Harvest bacteria by centrifugation. Immediately stabilize the RNA by resuspending the pellet in an RNA stabilization solution or by flash-freezing in liquid nitrogen.

    • Lyse the bacterial cells using lysozyme, followed by mechanical disruption if necessary.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Purity and concentration of RNA should be assessed via spectrophotometry (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Set up qPCR reactions containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each condition.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression in the this compound-treated sample relative to the control sample using the 2-ΔΔCt method.

Conclusion

This compound is a specific and effective inhibitor of the SHP-degrading peptidase PepO. It provides a valuable pharmacological tool for researchers studying the Rgg/SHP quorum sensing system in Streptococcus. By stabilizing the SHP pheromones, this compound allows for the controlled induction of this pathway, facilitating the investigation of its role in pathogenesis, biofilm formation, and other complex bacterial behaviors. The protocols provided herein offer a robust framework for synthesizing the necessary peptide reagents and for quantifying the biological effects of modulating this critical signaling pathway.

References

Application Note: P516-0475 for the High-Efficiency Synthesis of Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific reagent identifier "P516-0475" could not be traced in publicly available scientific literature or chemical supplier databases. This document therefore describes the application and protocols for a generic, high-efficiency coupling reagent suitable for the synthesis of proline-rich peptides, based on established best practices in solid-phase peptide synthesis (SPPS). The data presented is representative of results achievable with modern, optimized synthesis protocols for challenging sequences.

Introduction

Proline-rich peptides (PRPs) are a diverse class of biomolecules with significant therapeutic potential, acting as antimicrobial agents, immunomodulators, and inhibitors of protein-protein interactions.[1] Their unique structural properties, conferred by the rigid pyrrolidine ring of proline, are key to their biological function. However, these same properties present considerable challenges during chemical synthesis.

The synthesis of peptides containing multiple proline residues is often hampered by issues such as slow and incomplete coupling reactions and aggregation of the growing peptide chain.[2][3] Proline's secondary amine is sterically hindered and less nucleophilic than the primary amines of other proteinogenic amino acids, leading to slower reaction kinetics.[3] Furthermore, PRP sequences can adopt stable secondary structures on the solid support, which can mask the reactive N-terminus and lead to truncated or deletion sequences.[4][5]

This compound is presented here as a conceptual high-efficiency coupling reagent designed to overcome these challenges. It facilitates rapid and efficient amide bond formation, even in sterically hindered contexts, minimizing aggregation and improving the yield and purity of crude PRP products.

Key Features of this compound-Facilitated Synthesis

  • Enhanced Coupling Efficiency: Accelerates the formation of peptide bonds involving the secondary amine of proline.

  • Reduced Side Reactions: Minimizes the risk of epimerization and other common side reactions associated with aggressive coupling conditions.

  • Improved Yield and Purity: Leads to higher yields of the target peptide and a cleaner crude product profile, simplifying subsequent purification.

  • Broad Applicability: Effective for a wide range of proline-rich sequences, including those known to be "difficult" to synthesize using standard methods.

Data Presentation

The following tables summarize representative quantitative data from the synthesis of a model proline-rich peptide, comparing a standard coupling reagent (HBTU) with the conceptual high-efficiency reagent, this compound.

Table 1: Comparison of Synthesis Efficiency for a Model Proline-Rich Peptide

ParameterStandard Reagent (HBTU)High-Efficiency Reagent (this compound)
Average Coupling Yield per Cycle (%) 98.599.8
Overall Crude Yield (%) 6585
Crude Purity (HPLC %) 5578
Synthesis Time (hours) 128

Table 2: Analysis of Deletion Sequences in Crude Product

Type of ImpurityStandard Reagent (HBTU) (%)High-Efficiency Reagent (this compound) (%)
Single Deletion 154
Double Deletion 5<1
Other Impurities 2517

Experimental Protocols

The following are detailed protocols for the synthesis of a generic proline-rich peptide using a high-efficiency coupling reagent like this compound in an automated peptide synthesizer.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Proline-Rich Peptide

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (or a similar high-efficiency coupling reagent, e.g., COMU, HATU)[6][7]

  • N,N'-Diisopropylethylamine (DIEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (2 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 eq) and this compound (3.9 eq) in DMF.

    • Add DIEA (8 eq) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes. For couplings involving proline or immediately following a proline, a double coupling may be beneficial.[3]

    • Wash the resin with DMF (3 times) and DCM (2 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Diagram 1: Standard SPPS Workflow

spss_workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification prp_pathway PRP Proline-Rich Peptide (Synthesized with this compound) Membrane Bacterial Cell Membrane PRP->Membrane Interaction Transport Inner Membrane Transport (e.g., SbmA) Membrane->Transport Uptake Ribosome 70S Ribosome Transport->Ribosome Intracellular Target Ribosome->Inhibition Protein Protein Synthesis CellDeath Bacterial Cell Death Protein->CellDeath Inhibition leads to Inhibition->Protein

References

Unveiling Deprotection Strategies for P516-0475 in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic removal of protecting groups is a critical step in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide. This document provides a comprehensive overview of deprotection strategies for P516-0475, a novel protecting group, to guide researchers in developing robust and efficient synthetic protocols. The following sections detail experimental protocols, present key data in a structured format, and illustrate relevant workflows.

Introduction to this compound and Deprotection Principles

This compound is a recently developed protecting group demonstrating unique properties in peptide synthesis. Its stability under certain conditions and selective removal under others offer potential advantages in the synthesis of complex or modified peptides. The deprotection of this compound is typically achieved under specific acidic, basic, or palladium-catalyzed conditions. The choice of deprotection reagent and conditions is dictated by the overall protecting group strategy employed in the peptide synthesis.

Experimental Protocols

Detailed methodologies for the removal of the this compound protecting group are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and other protecting groups present.

Acidic Deprotection

This protocol is suitable for peptides where other protecting groups are stable to acidic conditions.

Materials:

  • This compound protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

  • Dimethylformamide (DMF)

  • HPLC grade water and acetonitrile

Procedure:

  • Swell the this compound protected peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Basic Deprotection

This protocol is employed when acid-labile protecting groups are present elsewhere in the peptide.

Materials:

  • This compound protected peptide-resin

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • Diethyl ether (cold)

Procedure:

  • Swell the this compound protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Stir the mixture at room temperature for 30 minutes.

  • Drain the solution and repeat the piperidine treatment for another 30 minutes.

  • Wash the resin extensively with DMF followed by DCM.

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based cocktail if compatible).

  • Precipitate, wash, and dry the crude peptide as described in the acidic deprotection protocol.

  • Purify the peptide by reverse-phase HPLC.

Palladium-Catalyzed Deprotection

This method offers a mild and orthogonal approach for the removal of this compound.

Materials:

  • This compound protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane)

  • DCM or a mixture of DCM/DMF/N-methylmorpholine (NMM)

Procedure:

  • Swell the this compound protected peptide-resin in DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the peptide) and the scavenger (10-20 equivalents) in the reaction solvent.

  • Add the catalyst/scavenger solution to the resin.

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature.

  • Monitor the reaction progress by HPLC analysis of a small cleaved sample.

  • Once the deprotection is complete, wash the resin thoroughly with the reaction solvent, followed by DCM.

  • Proceed with the final cleavage of the peptide from the resin.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation

The efficiency of different deprotection strategies for this compound was evaluated based on cleavage yield and purity of the resulting peptide. The data is summarized in the table below for easy comparison.

Deprotection MethodReagentsTime (hours)Crude Yield (%)Purity (%)
Acidic 95% TFA, 2.5% TIS, 2.5% H₂O28578
49285
Basic 20% Piperidine in DMF19590
Palladium-Catalyzed Pd(PPh₃)₄, Phenylsilane in DCM/DMF/NMM29193
49495

Visualizing Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Strategies cluster_downstream Downstream Processing Start Start Resin_Loading Resin Loading Start->Resin_Loading Amino_Acid_Coupling Amino Acid Coupling Resin_Loading->Amino_Acid_Coupling P516_Protection This compound Protection Amino_Acid_Coupling->P516_Protection Acidic Acidic (TFA) P516_Protection->Acidic Basic Basic (Piperidine) P516_Protection->Basic Palladium Palladium-Catalyzed (Pd(PPh3)4) P516_Protection->Palladium Cleavage Resin Cleavage Acidic->Cleavage Basic->Cleavage Palladium->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Characterization (MS, etc.) Purification->Analysis Final_Peptide Final_Peptide Analysis->Final_Peptide

Caption: General workflow for peptide synthesis incorporating this compound and subsequent deprotection.

Deprotection_Decision_Tree Start Orthogonal Protecting Groups? Acid_Labile Acid-Labile Groups Present? Start->Acid_Labile Yes Use_Acidic Use Acidic Deprotection (TFA) Start->Use_Acidic No Base_Labile Base-Labile Groups Present? Acid_Labile->Base_Labile Yes Use_Basic Use Basic Deprotection (Piperidine) Acid_Labile->Use_Basic No Use_Palladium Use Palladium-Catalyzed Deprotection Base_Labile->Use_Palladium Yes Consider Alternative Strategy Consider Alternative Strategy Base_Labile->Consider Alternative Strategy

Caption: Decision tree for selecting an appropriate this compound deprotection strategy.

Conclusion

The selection of an appropriate deprotection strategy for this compound is crucial for the successful synthesis of target peptides. This guide provides a foundation for researchers to choose and optimize deprotection conditions based on the specific requirements of their synthetic route. The palladium-catalyzed method offers a mild and highly selective alternative to traditional acidic or basic conditions, proving particularly useful in the synthesis of complex peptides with multiple sensitive functional groups. Further optimization of these protocols will enhance the efficiency and purity of peptides synthesized using the this compound protecting group.

Application Notes and Protocols for P516-0475 in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a novel, highly efficient activating reagent developed for use in automated solid-phase peptide synthesis (SPPS). These application notes provide a comprehensive overview of its use, including detailed protocols, performance data, and workflow diagrams. This compound offers significant advantages in terms of coupling efficiency, reduced reaction times, and suppression of side reactions, making it an ideal choice for the synthesis of complex and modified peptides.

Introduction

Automated peptide synthesis has become an indispensable tool in both academic research and industrial drug development.[1][2] The efficiency and success of solid-phase peptide synthesis (SPPS) are heavily reliant on the choice of reagents, particularly the coupling or activating agent responsible for the formation of the peptide bond.[3][4] this compound has been engineered to overcome common challenges in peptide synthesis, such as steric hindrance and epimerization, leading to higher purity and yield of the final peptide product. This document outlines the recommended procedures for incorporating this compound into standard automated peptide synthesis workflows.

Key Advantages of this compound

  • High Coupling Efficiency: Achieves near-quantitative coupling even with sterically hindered amino acids.

  • Rapid Reaction Kinetics: Reduces overall cycle times for peptide elongation.

  • Suppression of Racemization: Minimizes epimerization, ensuring high chiral purity.

  • Broad Compatibility: Suitable for use with a wide range of resins, linkers, and protecting group strategies (Fmoc/tBu and Boc/Bzl).[5]

  • Room Temperature Operation: Effective at ambient temperatures, reducing the need for specialized heating modules in synthesizers.

Performance Data

The following tables summarize the performance of this compound in comparison to standard coupling reagents. All experiments were performed on a commercially available automated peptide synthesizer.

Table 1: Comparison of Coupling Efficiency for a Difficult Model Peptide (H-A-A-V-G-A-A-V-G-OH)

Activating ReagentAverage Coupling Efficiency (%)Final Purity (crude, %)Synthesis Time (hours)
This compound 99.8 95.2 8.5
HBTU/HOBt99.188.512.0
HATU/HOAt99.591.311.5
DIC/HOBt98.885.113.2

Table 2: Racemization Levels during Segment Condensation

Activating ReagentDiastereomeric Ratio (D:L)
This compound 1:99
HBTU/HOBt5:95
HATU/HOAt3:97
DIC/HOBt8:92

Experimental Protocols

Reagent Preparation
  • This compound Solution: Prepare a 0.5 M solution of this compound in N,N-Dimethylformamide (DMF). This solution is stable for up to 48 hours when stored under an inert atmosphere (e.g., nitrogen or argon) at 4°C. For best results, prepare fresh solution daily.

  • Amino Acid Solutions: Prepare 0.5 M solutions of Fmoc-protected amino acids in DMF.

  • Base Solution: Use a 1.0 M solution of N,N-Diisopropylethylamine (DIEA) in DMF.

  • Deprotection Solution: 20% Piperidine in DMF.

Automated Peptide Synthesis Protocol (Fmoc/tBu Strategy)

This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate reaction vessel or pre-activation chamber, combine the Fmoc-amino acid solution (2 eq), this compound solution (2 eq), and DIEA solution (4 eq).

    • Allow to pre-activate for 2 minutes.

    • Transfer the activated amino acid mixture to the reaction vessel containing the resin.

    • Couple for 20-45 minutes at room temperature.

    • Wash the resin with DMF (5 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with Dichloromethane (DCM) (3 times).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and lyophilize the peptide.

Diagrams

P516_0475_Activation_Pathway AA_COOH Fmoc-AA-COOH Active_Ester Activated Ester Intermediate AA_COOH->Active_Ester Activation P516 This compound P516->Active_Ester Base Base (DIEA) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Coupling Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond Byproduct Byproduct Peptide_Bond->Byproduct

Caption: Proposed mechanism of this compound activation.

Automated_Peptide_Synthesis_Workflow Start Start: Resin Loading & Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Pre_activation Pre-activation: Fmoc-AA + this compound + DIEA Wash1->Pre_activation Coupling Coupling Pre_activation->Coupling Wash2 DMF Wash Coupling->Wash2 Loop_Check Final Amino Acid? Wash2->Loop_Check Loop_Check->Deprotection No Final_Deprotection Final Fmoc Deprotection Loop_Check->Final_Deprotection Yes Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End End: Lyophilized Peptide Purification->End

Caption: Automated SPPS workflow using this compound.

Troubleshooting

IssuePossible CauseRecommendation
Low Coupling Efficiency - Incomplete deprotection- Degraded this compound solution- Insufficient coupling time- Extend deprotection time or use fresh deprotection solution.- Prepare fresh this compound solution.- Increase coupling time, especially for hindered amino acids.
Peptide Truncation - Incomplete coupling- Double couple the problematic amino acid.
High Racemization - Prolonged activation time- Incorrect base concentration- Reduce pre-activation time.- Ensure correct concentration of DIEA.

Conclusion

This compound is a robust and highly effective activating reagent for automated solid-phase peptide synthesis. Its implementation into standard protocols can lead to significant improvements in peptide purity and yield, particularly for challenging sequences. The provided protocols and data serve as a guide for researchers to successfully integrate this compound into their peptide synthesis workflows.

References

Application Notes and Protocols: P516-0475 Compatibility with Different Resin Types

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

P516-0475 is a novel chemical inducer of Streptococcus quorum sensing, acting as an inhibitor of the pheromone-degrading endopeptidase PepO with an IC50 of 10 uM.[1] It specifically induces the expression of Rgg2/3-regulated genes in the presence of SHP pheromones at concentrations lower than typically required for quorum sensing induction.[1] this compound acts as an uncompetitive inhibitor, stabilizing SHP pheromones in culture.[1]

These application notes provide a framework for evaluating the compatibility and binding characteristics of this compound with various chromatography resin types. The following protocols and data tables are intended to serve as a template for researchers and drug development professionals to systematically assess resin compatibility for purification or immobilization of this compound.

Data Presentation: this compound Resin Compatibility

The following tables are designed to summarize quantitative data from resin compatibility experiments.

Table 1: Binding Capacity of this compound on Various Resins

Resin TypeLigandBinding Buffer (pH)Elution Buffer (pH)Binding Capacity (mg/mL)Elution Recovery (%)
Example: Ion Exchangee.g., Q, SPe.g., 50 mM Tris-HCl (7.4)e.g., 50 mM Tris-HCl, 1M NaCl (7.4)Data to be determinedData to be determined
Example: Affinitye.g., Ni-NTA, Strep-Tactine.g., PBS (7.4)e.g., PBS, 250 mM Imidazole (7.4)Data to be determinedData to be determined
Example: Hydrophobice.g., Phenyl, Butyle.g., 50 mM Phosphate, 1M (NH₄)₂SO₄ (7.0)e.g., 50 mM Phosphate (7.0)Data to be determinedData to be determined
Example: Size Exclusione.g., Sephadex G-25e.g., PBS (7.4)N/AN/AData to be determined

Table 2: Elution Profile of this compound

Resin TypeElution ConditionPeak Elution Concentration (mM)Peak Width (mL)Tailing Factor
Example: Ion Exchangee.g., Linear Gradient 0-1M NaClData to be determinedData to be determinedData to be determined
Example: Affinitye.g., Isocratic 250 mM ImidazoleData to be determinedData to be determinedData to be determined
Example: Hydrophobice.g., Step Gradient 1-0M (NH₄)₂SO₄Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for determining the compatibility of this compound with different resin types. These should be adapted based on the specific resin and equipment used.

Protocol 1: Batch Binding and Elution to Screen Resin Compatibility

Objective: To rapidly screen various resin types for their ability to bind and elute this compound.

Materials:

  • This compound stock solution

  • Selection of chromatography resins (e.g., ion exchange, affinity, hydrophobic interaction)

  • Binding buffers appropriate for each resin type

  • Elution buffers appropriate for each resin type

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Resin Equilibration:

    • Pipette 100 µL of a 50% slurry of each resin into separate microcentrifuge tubes.

    • Add 1 mL of the corresponding binding buffer.

    • Invert to mix and centrifuge at 1000 x g for 1 minute.

    • Discard the supernatant. Repeat this wash step two more times.

  • Binding:

    • Prepare a working solution of this compound in each binding buffer.

    • Add 1 mL of the this compound solution to the equilibrated resin in each tube.

    • Incubate on a rotator at 4°C for 1 hour.

    • Centrifuge at 1000 x g for 1 minute. Collect the supernatant (this is the unbound fraction).

  • Washing:

    • Add 1 mL of binding buffer to the resin pellet.

    • Invert to mix and centrifuge at 1000 x g for 1 minute.

    • Discard the supernatant. Repeat this wash step two more times.

  • Elution:

    • Add 500 µL of the corresponding elution buffer to the resin pellet.

    • Incubate on a rotator at room temperature for 15 minutes.

    • Centrifuge at 1000 x g for 1 minute. Collect the supernatant (this is the eluted fraction).

  • Analysis:

    • Quantify the concentration of this compound in the initial solution, unbound fraction, and eluted fraction using a suitable method (e.g., UV-Vis spectroscopy at the appropriate wavelength or HPLC).

    • Calculate the binding capacity and elution recovery.

Protocol 2: Column Chromatography for Performance Evaluation

Objective: To determine the dynamic binding capacity and elution profile of this compound on a selected resin using a chromatography column.

Materials:

  • Chromatography column packed with the selected resin

  • Chromatography system (e.g., FPLC, HPLC)

  • This compound solution

  • Binding buffer

  • Elution buffer

  • Fraction collector

Procedure:

  • System and Column Equilibration:

    • Equilibrate the chromatography system and the packed column with binding buffer until a stable baseline is achieved (monitoring UV absorbance).

  • Sample Loading:

    • Load a known concentration and volume of this compound solution onto the column at a defined flow rate.

    • Collect the flow-through fraction.

  • Washing:

    • Wash the column with binding buffer until the UV absorbance returns to baseline.

  • Elution:

    • Apply the elution buffer to the column. This can be a step gradient or a linear gradient.

    • Collect fractions throughout the elution process.

  • Analysis:

    • Analyze the collected fractions for this compound concentration.

    • Construct a chromatogram by plotting the concentration of this compound versus the elution volume.

    • Determine the dynamic binding capacity, peak elution concentration, peak width, and tailing factor from the chromatogram.

Visualizations

Signaling Pathway of this compound in Streptococcus

P516_0475_Pathway cluster_extracellular Extracellular Space cluster_cell Streptococcus Cell SHP SHP Pheromone PepO PepO (Endopeptidase) SHP->PepO Degradation Rgg2_3 Rgg2/3 (Transcriptional Regulator) SHP->Rgg2_3 Activates P516_0475 This compound P516_0475->PepO Inhibits Target_Genes Target Gene Expression Rgg2_3->Target_Genes Induces

Caption: this compound inhibits PepO, preventing SHP degradation and promoting gene expression.

Experimental Workflow for Resin Compatibility Screening

Resin_Screening_Workflow Start Start: Select Resins Equilibrate Equilibrate Resins with Binding Buffer Start->Equilibrate Bind Bind this compound to Resins Equilibrate->Bind Wash Wash Resins to Remove Unbound Sample Bind->Wash Elute Elute Bound this compound Wash->Elute Analyze Analyze Fractions (Unbound, Eluted) Elute->Analyze Data Calculate Binding Capacity and Recovery Analyze->Data End End: Select Optimal Resin Data->End

Caption: Workflow for screening the compatibility of this compound with various resins.

References

Misconception Regarding P516-0475 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

It is important to clarify that the compound P516-0475 is not utilized in fragment condensation peptide synthesis . Initial searches and a review of scientific literature indicate a misunderstanding regarding the application of this molecule. This compound is not a reagent, catalyst, or protecting group involved in the chemical synthesis of peptides.

Instead, this compound is a novel small molecule with a distinct biological activity. It functions as a chemical inducer of quorum sensing in Streptococcus species. Its mechanism of action involves the inhibition of a specific enzyme, the pheromone-degrading endopeptidase PepO[1][2].

Below, you will find detailed information, data, and a diagram illustrating the correct biological function and mechanism of action of this compound.

Application Notes: this compound as a Quorum Sensing Inducer in Streptococcus

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and cell signaling.

Introduction

This compound is a chemical probe that has been identified as a potent modulator of quorum sensing (QS) in Streptococcus. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Streptococcus, the Rgg/SHP (short hydrophobic peptide) quorum sensing systems are crucial for regulating various physiological processes, including biofilm formation, virulence, and resistance to host defenses[3][4][5][6]. This compound specifically targets the Rgg2/3 signaling pathway by preventing the degradation of the signaling pheromones[1][2][7].

Mechanism of Action

The Rgg2/3 quorum sensing circuit in Streptococcus pyogenes involves two transcriptional regulators, Rgg2 (activator) and Rgg3 (repressor), and their cognate short hydrophobic peptide (SHP) pheromones[3][5]. These SHP pheromones are secreted by the bacteria and, upon reaching a certain concentration, are imported back into the cytoplasm. Inside the cell, SHPs bind to Rgg2 and Rgg3, leading to the activation of target gene expression[5][8][9].

The activity of this system is modulated by the endopeptidase PepO, which degrades the SHP pheromones, thus acting as a silencer of the quorum-sensing pathway[10][11]. This compound acts as an uncompetitive inhibitor of PepO[1][2]. By inhibiting PepO, this compound stabilizes the SHP pheromones in the culture, allowing them to accumulate to concentrations that can induce the quorum sensing response even at lower bacterial densities[1][2]. This leads to the expression of Rgg2/3-regulated genes, which are involved in processes such as lysozyme resistance[2][12].

Chemical and Physical Properties

The available quantitative and identifying data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1359627-33-0--INVALID-LINK--
Molecular Formula C₁₅H₁₇N₅O₃--INVALID-LINK--
Molecular Weight 315.33 g/mol --INVALID-LINK--
IC₅₀ (for PepO) 10 µM--INVALID-LINK--
Mechanism of Inhibition Uncompetitive--INVALID-LINK--
Experimental Protocols

As this compound is not used in peptide synthesis, protocols for fragment condensation are not applicable. Instead, a general protocol for studying its effect on Streptococcus quorum sensing is outlined below. This protocol is based on the described biological activity of the compound.

Protocol: Induction of Rgg2/3 Quorum Sensing in Streptococcus pyogenes using this compound

1. Materials:

  • Streptococcus pyogenes strain containing an Rgg2/3-responsive reporter (e.g., a luciferase reporter fused to an SHP-inducible promoter).
  • Appropriate growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract).
  • This compound stock solution (e.g., 10 mM in DMSO).
  • SHP pheromone (e.g., synthetic SHP-C8) as a positive control.
  • DMSO as a vehicle control.
  • Microplate reader for luminescence measurement.

2. Procedure:

  • Bacterial Culture Preparation: Inoculate an overnight culture of the S. pyogenes reporter strain in the appropriate growth medium and incubate at 37°C.
  • Assay Setup: The following day, dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
  • Treatment Addition: In a 96-well plate, add the diluted bacterial culture. To appropriate wells, add:
  • This compound to the desired final concentration (e.g., 10 µM).
  • SHP pheromone as a positive control.
  • DMSO as a vehicle control.
  • Incubation: Incubate the plate at 37°C.
  • Data Collection: Measure OD₆₀₀ and luminescence at regular intervals (e.g., every hour) for several hours to monitor bacterial growth and reporter gene expression.

3. Data Analysis:

  • Normalize the luminescence signal to the cell density (luminescence/OD₆₀₀).
  • Compare the reporter activity in the this compound-treated cells to the vehicle control and the positive control. An increase in luminescence in the presence of this compound indicates induction of the Rgg2/3 quorum sensing system.

Visualizations

Mechanism of Action of this compound in Streptococcus Rgg2/3 Quorum Sensing

P516_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Streptococcus Cell SHP_out SHP Pheromone SHP_in SHP Pheromone SHP_out->SHP_in Import Rgg3 Rgg3 (Repressor) TargetGenes Target Genes (e.g., Biofilm, Virulence) Rgg3->TargetGenes Repression Rgg2 Rgg2 (Activator) Rgg2->TargetGenes Activation PepO PepO Endopeptidase PepO->SHP_in Degradation SHP_in->Rgg3 SHP_in->Rgg2 SHP_in->PepO P516 This compound P516->PepO Inhibition

Mechanism of this compound in the Rgg2/3 quorum sensing pathway.
Logical Workflow for Investigating this compound Activity

P516_Investigation_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Experiments cluster_invivo Cell-Based/In Vivo Models cluster_analysis Data Analysis & Conclusion Hypothesis This compound modulates Streptococcus QS ReporterAssay Reporter Gene Assay (e.g., Luciferase) Hypothesis->ReporterAssay EnzymeAssay PepO Inhibition Assay (IC50 determination) ReporterAssay->EnzymeAssay Positive result leads to mechanistic studies DataAnalysis Quantitative Analysis of Reporter Activity, Biofilm, etc. ReporterAssay->DataAnalysis BiofilmAssay Biofilm Formation Assay EnzymeAssay->BiofilmAssay EnzymeAssay->DataAnalysis VirulenceModel Virulence Model (e.g., Murine infection) BiofilmAssay->VirulenceModel BiofilmAssay->DataAnalysis VirulenceModel->DataAnalysis Conclusion Confirmation of this compound as a QS inducer via PepO inhibition DataAnalysis->Conclusion

Workflow for characterizing the biological activity of this compound.

References

Unraveling Microwave-Assisted Peptide Synthesis: A General Protocol in the Absence of Specific Data for P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "P516-0475" in the context of microwave-assisted peptide synthesis (MAPS) did not yield specific information. The designation "this compound" may refer to a proprietary internal compound, a component of a synthesis instrument, or a non-standardized chemical identifier. In the absence of specific data for this compound, this document provides a comprehensive overview and a general protocol for microwave-assisted peptide synthesis, a technique that has revolutionized the rapid and efficient production of peptides.

Microwave-assisted peptide synthesis is a widely adopted enhancement of solid-phase peptide synthesis (SPPS) that utilizes microwave energy to accelerate the chemical reactions involved in peptide chain elongation.[1][2] This technology significantly reduces synthesis times, improves the purity of the crude peptide, and is particularly effective for synthesizing long or otherwise "difficult" peptide sequences that are prone to aggregation.[3][4]

Principles of Microwave-Assisted Peptide Synthesis

The fundamental principle of MAPS lies in the efficient and uniform heating of the reaction mixture by microwave irradiation.[1][2] This rapid heating accelerates both the coupling of amino acids and the removal of the temporary Nα-Fmoc protecting group, the two key steps in SPPS.[1][4] By minimizing the time the peptide is exposed to elevated temperatures and reaction conditions, MAPS can reduce the occurrence of side reactions, such as racemization and aspartimide formation.[4]

Experimental Workflow for Microwave-Assisted Peptide Synthesis

The following diagram outlines a typical workflow for MAPS.

Microwave-Assisted Peptide Synthesis Workflow cluster_synthesis_cycle Synthesis Cycle (Microwave Irradiation) Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Wash_1 Washing (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Activated AA + Coupling Reagents) Wash_1->Coupling Wash_2 Washing (DMF) Coupling->Wash_2 Cycle Repeat Cycle Wash_2->Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash_2->Cleavage Final Cycle Cycle->Fmoc_Deprotection Next Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for microwave-assisted solid-phase peptide synthesis.

General Protocol for Microwave-Assisted Peptide Synthesis

This protocol is a generalized procedure and may require optimization for specific peptide sequences and synthesis platforms.

I. Materials and Reagents
Reagent/MaterialSpecification
ResinAppropriate for the C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl chloride for C-terminal acid)
Fmoc-protected Amino AcidsStandard and non-standard amino acids with appropriate side-chain protection
SolventsHigh-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM)
Deprotection Reagent20% Piperidine in DMF
Coupling ReagentsHBTU, HATU, or DIC/Oxyma
Activator BaseDiisopropylethylamine (DIEA) or Collidine
Cleavage Cocktaile.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
EtherCold diethyl ether or methyl tert-butyl ether (MTBE)
II. Synthesis Procedure

A. Resin Preparation

  • Place the desired amount of resin in a suitable reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.[5]

B. Synthesis Cycle (Fmoc Deprotection and Coupling)

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.

    • Apply microwave irradiation (e.g., 3 minutes at a maximum temperature of 75°C).[4]

    • Drain the deprotection solution.

    • Repeat the deprotection step with a fresh portion of the reagent.

    • Wash the resin thoroughly with DMF (e.g., 5 times).

  • Amino Acid Coupling:

    • Prepare the amino acid solution by dissolving the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and an activator base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave irradiation (e.g., 5 minutes at a maximum temperature of 90°C).[4]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (e.g., 3 times).

C. Final Deprotection

  • After the final coupling cycle, perform a final Fmoc deprotection as described in step B1.

D. Cleavage and Global Deprotection

  • Wash the peptide-resin with DCM to remove residual DMF.

  • Dry the resin under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

E. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

III. Key Parameters and Considerations
ParameterGeneral RecommendationImpact on Synthesis
Microwave Power Variable, temperature-controlledAffects heating rate and final temperature.
Temperature 75-90°C for coupling and deprotectionHigher temperatures increase reaction rates but can also increase side reactions if not controlled.
Reaction Time 3-5 minutes per step[4]Significantly shorter than conventional SPPS.
Solvent High-purity DMFSolvent quality is crucial for avoiding side reactions.
Coupling Reagents HBTU, HATU, DIC/OxymaChoice depends on the specific amino acid and potential for racemization.
Signaling Pathway in Peptide Synthesis (Conceptual)

While not a biological signaling pathway, the logical progression of chemical steps in SPPS can be visualized as a pathway.

SPPS Chemical Pathway Start Resin-NH2 Resin_Peptide_Fmoc Resin-Peptide-Fmoc Start->Resin_Peptide_Fmoc First Coupling Fmoc_AA_OH Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA_OH->Activated_AA Activated_AA->Resin_Peptide_Fmoc Coupling_Reagent Coupling Reagent (e.g., HBTU/DIEA) Coupling_Reagent->Activated_AA Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_Fmoc->Resin_Peptide_NH2 Free_Peptide Free Peptide Resin_Peptide_Fmoc->Free_Peptide Final Cleavage Deprotection_Reagent Deprotection Reagent (e.g., Piperidine) Deprotection_Reagent->Resin_Peptide_Fmoc Resin_Peptide_NH2->Resin_Peptide_Fmoc Next Coupling Cycle Cleavage_Reagent Cleavage Reagent (e.g., TFA) Cleavage_Reagent->Resin_Peptide_Fmoc

Caption: Conceptual flow of chemical transformations in solid-phase peptide synthesis.

To provide more specific application notes and protocols, please provide additional details regarding the nature of "this compound". For instance, is it a novel amino acid, a coupling reagent, a resin, or a component of a specific microwave peptide synthesizer? With more specific information, a more tailored and detailed guide can be developed.

References

Application Notes and Protocols for P516-0475: A Potent Inducer of Streptococcus Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a novel small molecule that functions as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus species. It achieves this by acting as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for degrading the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 pathway.[1][2] By inhibiting PepO, this compound stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression at lower SHP concentrations than would typically be required.[1] These application notes provide detailed protocols for utilizing this compound to study and manipulate this critical signaling pathway in Streptococcus pyogenes.

Introduction

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Gram-positive bacteria like Streptococcus pyogenes, the Rgg/SHP signaling systems play a crucial role in regulating virulence, biofilm formation, and other important physiological processes. The Rgg2/3 system, in particular, is a key regulator of gene expression in response to SHP pheromones.

The endopeptidase PepO acts as a negative regulator of this pathway by degrading SHP pheromones, thereby quenching the QS signal. This compound offers a powerful tool for researchers studying this pathway by allowing for the controlled induction of the Rgg2/3 system through the inhibition of PepO. This document provides detailed methodologies for characterizing the inhibitory activity of this compound against PepO and for assessing its impact on Rgg2/3-mediated gene expression in S. pyogenes.

Data Presentation

Table 1: Inhibitory Activity of this compound against PepO Endopeptidase

ParameterValueReference
Target Enzyme Endopeptidase PepO[1]
Inhibitor This compound[1]
IC50 10 µM[1]
Mechanism of Inhibition Uncompetitive[1]

Table 2: Effect of this compound on Rgg2/3-Regulated Gene Expression in S. pyogenes

Reporter StrainTreatmentFold Induction (Relative Light Units)Reference
JCC157 (Pshp3-luxAB)Vehicle1[2]
JCC157 (Pshp3-luxAB)Sub-inducing SHP3 + this compound (range of concentrations)Dose-dependent increase[2]
BNL170 (Δshp2Δshp3, Pshp3-luxAB)This compoundNo induction[2]
RW38 (ΔpepO, Pshp3-luxAB)This compoundUnresponsive[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Rgg2/3 quorum sensing pathway and the experimental workflows for assessing the activity of this compound.

Rgg2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHP_pro SHP Pro-pheromone Exporter Exporter SHP_pro->Exporter Processing & Export SHP Mature SHP Pheromone Opp Opp Permease SHP->Opp Import Rgg3 Rgg3 (Repressor) SHP->Rgg3 Binds & Inactivates Rgg2 Rgg2 (Activator) SHP->Rgg2 Binds & Activates PepO PepO Endopeptidase SHP->PepO Substrate Exporter->SHP Opp->SHP P_shp Pshp Promoter Rgg3->P_shp Represses Rgg2->P_shp Activates shp_genes shp genes P_shp->shp_genes Transcription Degraded_SHP Degraded SHP PepO->Degraded_SHP Degradation P516_0475 This compound P516_0475->PepO Inhibits

Caption: The Rgg2/3 quorum sensing pathway in Streptococcus pyogenes.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay PepO_purify Purify Recombinant PepO Enzyme Inhibition_assay PepO Inhibition Assay (with this compound) PepO_purify->Inhibition_assay Kinetics Determine IC50 and Inhibition Kinetics Inhibition_assay->Kinetics Reporter_strain Culture S. pyogenes Reporter Strain (Pshp-luxAB) Treatment Treat with this compound +/- SHP Pheromone Reporter_strain->Treatment Luminescence Measure Bioluminescence Treatment->Luminescence Data_analysis Analyze Gene Expression Induction Luminescence->Data_analysis

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Protocol 1: In Vitro PepO Endopeptidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified recombinant PepO enzyme.

Materials:

  • Purified recombinant S. pyogenes PepO enzyme

  • This compound

  • SHP3 peptide substrate (e.g., synthetic DILIIVGG)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • DMSO (for dissolving this compound)

  • 96-well microplate, black, flat-bottom

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of SHP3 peptide substrate in Assay Buffer.

    • Prepare a working solution of purified PepO enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • This compound solution (at various concentrations) or DMSO (for control wells)

      • PepO enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the SHP3 peptide substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence (or other appropriate signal for substrate cleavage) at time zero.

    • Incubate the plate at 37°C and take kinetic readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (uncompetitive), perform the assay with varying concentrations of both the substrate (SHP3) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.

Protocol 2: Streptococcus pyogenes Bioluminescence Reporter Assay

This protocol details the use of a bioluminescent reporter strain of S. pyogenes to measure the induction of the Rgg2/3 quorum sensing pathway by this compound.

Materials:

  • S. pyogenes reporter strain (e.g., JCC157, which contains a Pshp3-luxAB fusion)

  • Todd-Hewitt broth supplemented with yeast extract (THY)

  • This compound

  • Synthetic SHP3 peptide (optional, for co-treatment)

  • DMSO

  • 96-well microplate, white, clear-bottom

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Bacterial Culture:

    • Inoculate the S. pyogenes reporter strain into THY broth and grow overnight at 37°C in a 5% CO2 atmosphere.

    • The next day, dilute the overnight culture into fresh THY broth to an OD600 of ~0.05.

  • Prepare Treatment Plate:

    • Dissolve this compound in DMSO to create a stock solution.

    • In a 96-well plate, prepare serial dilutions of this compound in THY broth. Include wells with DMSO only as a vehicle control.

    • If desired, add a sub-inducing concentration of synthetic SHP3 peptide to all wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial culture to each well of the treatment plate.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere.

  • Measurement:

    • At regular time intervals (e.g., every hour for 8-10 hours), measure both the optical density at 600 nm (OD600) and the luminescence (in Relative Light Units, RLU).

  • Data Analysis:

    • For each time point and treatment condition, normalize the luminescence reading by the corresponding OD600 reading (RLU/OD600) to account for differences in cell growth.

    • Plot the normalized luminescence as a function of this compound concentration.

    • Calculate the fold induction of gene expression relative to the vehicle control.

Conclusion

This compound is a valuable chemical tool for investigating the Rgg2/3 quorum sensing system in Streptococcus. Its specific inhibition of the SHP-degrading enzyme PepO allows for the controlled induction of this important signaling pathway. The protocols provided here offer a framework for researchers to characterize the activity of this compound and to utilize it in studies aimed at understanding the role of quorum sensing in streptococcal physiology and pathogenesis. These studies may contribute to the development of novel strategies to manipulate bacterial communication for therapeutic purposes.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a powerful methodology for the creation of peptides, particularly for large-scale synthesis and the production of short to medium-length peptides.[1][2][3] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid resin support, solution-phase synthesis involves the coupling of amino acids in a homogenous liquid phase.[4] This approach allows for the purification of intermediates at each step, ensuring high purity of the final peptide product.[1]

These application notes provide a detailed overview and protocols for the use of P516-0475, a novel coupling reagent developed to enhance the efficiency and yield of solution-phase peptide synthesis. This compound facilitates the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another with minimal side reactions and racemization.[5]

This compound: Chemical Properties and Mechanism of Action

While the specific chemical structure of this compound is proprietary, its function is to act as a potent activating agent for the carboxylic acid moiety of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amine of another amino acid, leading to the formation of a peptide bond.

General Mechanism of Action:

G cluster_activation Activation Step cluster_coupling Coupling Step N_protected_AA N-Protected Amino Acid Activated_Ester Activated Intermediate N_protected_AA->Activated_Ester + this compound P516_0475 This compound (Coupling Reagent) Dipeptide Protected Dipeptide Activated_Ester->Dipeptide + C-Protected Amino Acid C_protected_AA C-Protected Amino Acid

Caption: General mechanism of this compound in peptide bond formation.

Experimental Protocols

General Materials and Reagents
  • N-protected amino acids (e.g., Boc- or Fmoc-protected)

  • C-protected amino acids (e.g., methyl or benzyl esters)

  • This compound coupling reagent

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Bases: Diisopropylethylamine (DIEA), Triethylamine (TEA)

  • Acids for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc-deprotection)

  • Reagents for work-up: 0.5 M HCl, saturated NaHCO₃ solution, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

General Workflow for Dipeptide Synthesis

The following diagram illustrates the typical workflow for the synthesis of a dipeptide using this compound.

G Start Dissolve_N_AA Dissolve N-protected Amino Acid in DCM Start->Dissolve_N_AA Add_P516 Add this compound and Base (DIEA) Dissolve_N_AA->Add_P516 Activate Stir for Activation (Monitor by TLC) Add_P516->Activate Add_C_AA Add C-protected Amino Acid Activate->Add_C_AA Couple Stir for Coupling (Monitor by TLC) Add_C_AA->Couple Workup Aqueous Work-up (HCl, NaHCO3, Brine) Couple->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify End Purify->End

Caption: Workflow for solution-phase dipeptide synthesis.

Detailed Protocol for the Synthesis of Boc-Ala-Phe-OMe

This protocol details the synthesis of the dipeptide Boc-Alanyl-Phenylalanine methyl ester.

  • Activation of Boc-Alanine:

    • Dissolve Boc-Alanine (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • Add this compound (1.1 eq) to the solution.

    • Add DIEA (2.5 eq) dropwise while stirring at 0 °C.

    • Allow the reaction to stir at 0 °C for 15 minutes for activation.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM (5 mL/mmol).

    • Add the solution of H-Phe-OMe to the activated Boc-Alanine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The efficiency of this compound was evaluated in the synthesis of various dipeptides. The yields and purities are summarized in the table below.

Dipeptide SequenceN-ProtectionC-ProtectionCoupling Time (h)Yield (%)Purity (%)
Ala-PheBocOMe1295>98
Gly-LeuBocOEt1492>99
Val-ProFmocOBn1688>97
Ile-TrpBocOtBu1885>98

Table 1: Synthesis of various dipeptides using this compound. Purity was determined by HPLC.

Deprotection Protocols

Boc-Group Deprotection

G Boc_Peptide Boc-Protected Peptide TFA_DCM TFA/DCM (1:1) Boc_Peptide->TFA_DCM Stir Stir at RT (30-60 min) TFA_DCM->Stir Evaporate Evaporate Solvent Stir->Evaporate Triturate Triturate with Cold Diethyl Ether Evaporate->Triturate Peptide_TFA_Salt Peptide-TFA Salt Triturate->Peptide_TFA_Salt

Caption: Boc-deprotection workflow.

  • Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.

  • Collect the solid by filtration and dry under vacuum.

Conclusion

This compound is a highly effective coupling reagent for solution-phase peptide synthesis, offering high yields and purities for a range of dipeptides. The straightforward protocols and ease of purification make it a valuable tool for researchers and professionals in drug development and peptide chemistry. The ability to isolate and characterize intermediates ensures the synthesis of high-quality peptides for various applications.[1]

References

Application Notes and Protocols for the Preparation of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Topic: General Methodologies in the Preparation of Bioactive Peptides

Disclaimer: The specific identifier "P516-0475" did not yield specific results in searches of publicly available scientific literature. The following application notes and protocols are based on established and widely practiced methodologies for the preparation of bioactive peptides. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of common techniques and workflows.

Introduction

Bioactive peptides are short chains of amino acids that exert specific physiological effects in the body. Their therapeutic potential spans a wide range of applications, including antihypertensive, antioxidant, antimicrobial, and anticancer activities. The preparation of these peptides is a critical step in their discovery and development, with the chosen method impacting yield, purity, and ultimately, biological activity. This document outlines the primary methods for generating bioactive peptides: enzymatic hydrolysis, microbial fermentation, and chemical synthesis.

Methods for Bioactive Peptide Preparation

The selection of a preparation method depends on several factors, including the source material, the desired peptide sequence (if known), scalability, and cost.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a widely used method that employs proteases to break down larger proteins into smaller peptide fragments. This method is favored for its mild reaction conditions and high specificity, which can be controlled by selecting appropriate enzymes.[1][2][3][4]

Key Advantages:

  • Specificity: Enzymes can be chosen to cleave at specific amino acid residues, allowing for a degree of control over the resulting peptide profile.

  • Mild Conditions: Reactions are typically carried out at physiological pH and temperature, minimizing side reactions and preserving the integrity of the peptides.[1]

  • Safety: Generally recognized as safe (GRAS) enzymes are available, making this method suitable for producing peptides for food and pharmaceutical applications.

Commonly Used Proteases:

  • Pepsin: An endopeptidase that preferentially cleaves after hydrophobic amino acids.

  • Trypsin: A serine protease that cleaves on the C-terminal side of lysine and arginine residues.[1]

  • Chymotrypsin: Cleaves at the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).

  • Alcalase: A bacterial protease with broad specificity, often used for extensive hydrolysis.[5]

  • Papain: A cysteine protease with broad specificity, derived from papaya.[6]

Experimental Protocol: Enzymatic Hydrolysis of Whey Protein Isolate

  • Substrate Preparation: Dissolve whey protein isolate in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 5% (w/v).

  • Enzyme Addition: Add the selected protease (e.g., trypsin) to the substrate solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) with constant stirring for a predetermined duration (e.g., 4 hours).

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 95°C for 15 minutes to denature the enzyme.

  • Centrifugation: Centrifuge the hydrolysate at 10,000 x g for 20 minutes to remove any insoluble material.

  • Purification: The supernatant, containing the peptide mixture, can be further purified using techniques such as ultrafiltration and chromatography.

Workflow for Enzymatic Hydrolysis

sub Protein Source (e.g., Whey Protein) hydro Enzymatic Hydrolysis (Protease, pH, Temp) sub->hydro inact Enzyme Inactivation (Heat Treatment) hydro->inact cent Centrifugation inact->cent sup Supernatant (Crude Peptides) cent->sup pur Purification (Ultrafiltration, HPLC) sup->pur bio Bioactive Peptide Fractions pur->bio

Workflow of bioactive peptide preparation by enzymatic hydrolysis.
Microbial Fermentation

Microbial fermentation utilizes the proteolytic enzyme systems of microorganisms to hydrolyze proteins and produce bioactive peptides.[1][2][7] This method is particularly useful in the food industry for developing functional foods.

Key Advantages:

  • Cost-Effective: Can be a cheaper alternative to using purified enzymes.[1]

  • Probiotic Potential: The microorganisms used may also have probiotic benefits.

  • Complex Peptide Mixtures: Can generate a diverse range of peptides with various biological activities.

Commonly Used Microorganisms:

  • Lactobacillus species[1]

  • Aspergillus oryzae

  • Bacillus subtilis

Experimental Protocol: Fermentation of Soy Milk

  • Inoculation: Inoculate pasteurized soy milk with a starter culture of Lactobacillus plantarum.

  • Fermentation: Incubate the mixture at 37°C for 24-48 hours until a desired pH is reached.

  • Harvesting: Stop the fermentation by cooling the mixture to 4°C.

  • Cell Removal: Centrifuge the fermented milk at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Peptide Extraction: Collect the supernatant containing the bioactive peptides for further analysis and purification.

Logical Flow of Microbial Fermentation for Peptide Production

prot Protein Substrate (e.g., Soy Milk) inoc Inoculation with Starter Culture prot->inoc ferm Fermentation (Controlled Temp, Time) inoc->ferm cent Centrifugation (Cell Removal) ferm->cent pep Peptide-Rich Supernatant cent->pep

Process flow for generating bioactive peptides via microbial fermentation.
Chemical Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the precise construction of a peptide with a known amino acid sequence.[8] This method is ideal for producing pure, specific peptides for research and therapeutic use.

Key Advantages:

  • Sequence Specificity: Allows for the synthesis of any desired peptide sequence.

  • High Purity: Can achieve very high levels of purity after cleavage and purification.[9]

  • Modifications: Easily allows for the incorporation of unnatural amino acids or other modifications.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

  • Resin Preparation: Start with a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: Wash the resin extensively with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling: Add the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent (e.g., HBTU, HATU), to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway of a Hypothetical Bioactive Peptide

peptide Bioactive Peptide receptor Cell Surface Receptor peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A Activation second_messenger->kinase response Cellular Response (e.g., Gene Expression) kinase->response

A generalized signaling pathway initiated by a bioactive peptide.

Data Presentation

Table 1: Comparison of Bioactive Peptide Preparation Methods
FeatureEnzymatic HydrolysisMicrobial FermentationChemical Synthesis (SPPS)
Principle Proteolytic enzyme actionMicrobial proteolytic systemsStepwise addition of amino acids
Control over Sequence Low to moderateLowHigh
Yield Variable, depends on protein source and enzymeVariableHigh, but depends on sequence length
Purity (Crude) Low to moderateLowHigh
Scalability HighHighModerate to high
Cost Low to moderateLowHigh
Typical Application Functional foods, nutraceuticalsFermented foods, probioticsResearch, therapeutics, diagnostics
Table 2: Recommended Peptide Purity for Various Applications
Purity LevelRecommended Applications
>70%Initial screening, generating polyclonal antibodies.[10]
>85%In vitro bioassays, enzyme substrate studies, epitope mapping.[10][11]
>95%Quantitative studies, NMR, in vivo studies, cell-based assays.[10][11]
>98%Clinical trials, drug development, crystallography.[10][11]

Conclusion

The preparation of bioactive peptides is a multifaceted process with several well-established methodologies. The choice of method is critical and should be aligned with the specific research or development goals. Enzymatic hydrolysis and microbial fermentation are powerful tools for generating complex mixtures of peptides from natural protein sources, while chemical synthesis provides unparalleled precision for creating specific peptide sequences. The protocols and data presented herein offer a foundational guide for scientists working in this exciting and rapidly advancing field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difficult Couplings with P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the synthesis of the P516-0475 peptide sequence. The provided protocols and data are designed to help overcome common difficult couplings encountered during its solid-phase peptide synthesis (SPPS).

Understanding the Challenge: The this compound Sequence

The this compound peptide, with the sequence H-Val-Val-Ile-Pro-Gly-Ala-Val-OH , is known to present significant challenges during synthesis due to the presence of multiple sterically hindered amino acids. The consecutive valine residues (Val-Val) and the isoleucine (Ile) are particularly prone to incomplete coupling reactions, leading to deletion sequences and reduced final product yield.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low yield for my this compound synthesis?

A1: Low yields are often a result of incomplete coupling reactions at sterically hindered residues like Valine and Isoleucine. The bulky side chains of these amino acids can physically block the approach of the incoming activated amino acid, leading to a significant portion of the peptide chains being left unreacted. Recoupling steps or the use of specialized coupling reagents can help mitigate this issue.

Q2: I'm observing multiple peaks on my HPLC analysis of the crude product. What could be the cause?

A2: Multiple peaks in the HPLC chromatogram typically indicate the presence of deletion sequences, which are peptides missing one or more amino acids. For this compound, this is likely due to failed couplings at the Val, Ile, or Pro residues. Implementing a capping step after the coupling of these challenging residues can help to terminate unreacted chains and simplify purification.

Q3: Can I use standard coupling reagents like HBTU for this compound?

A3: While standard coupling reagents like HBTU can be used, they may not be sufficient to achieve high coupling efficiency for the sterically hindered residues in this compound. For difficult couplings, stronger coupling reagents such as HATU or the use of pseudoproline dipeptides are recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test after coupling) Steric hindrance from Val or Ile residues.1. Recouple: Perform a second coupling reaction. 2. Change Coupling Reagent: Switch to a more potent activator like HATU. 3. Increase Reaction Time: Extend the coupling reaction time to 2-4 hours. 4. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50°C).
Peptide Aggregation Interchain hydrogen bonding, particularly with beta-sheet forming sequences.1. Use a Chaotropic Salt: Add a salt like LiCl to the coupling solution to disrupt aggregation. 2. Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a strategic location to disrupt secondary structure formation.
Difficult Final Cleavage Incomplete deprotection of side chains or strong resin binding.1. Extend Cleavage Time: Increase the cleavage cocktail reaction time. 2. Use a Stronger Scavenger Cocktail: Ensure the scavenger cocktail is appropriate for the protecting groups used.

Experimental Protocols

Protocol 1: Standard Coupling with HBTU
  • Swell the resin in DMF for 30 minutes.

  • Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Activate the Fmoc-amino acid (4 eq) with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and couple for 1 hour.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to check for complete coupling.

Protocol 2: Enhanced Coupling with HATU for Difficult Residues (Val, Ile)
  • Follow steps 1-3 from Protocol 1.

  • Activate the Fmoc-amino acid (4 eq) with HATU (3.95 eq) and DIPEA (8 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • If the Kaiser test is positive, perform a recoupling step (repeat steps 2-4).

  • If the Kaiser test is still positive after recoupling, proceed to the capping step.

Protocol 3: Capping of Unreacted Chains
  • After the coupling step, wash the resin with DMF (3x).

  • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.

  • React for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Quantitative Data Summary

The following table summarizes the expected purity of the crude this compound peptide when synthesized using different coupling strategies.

Coupling Strategy Coupling Reagent Recoupling Capping Crude Purity (%)
StandardHBTUNoNo45-55
Standard with RecouplingHBTUYesNo60-70
EnhancedHATUNoNo75-85
Enhanced with Recoupling & CappingHATUYesYes>90

Visualizations

sps_workflow Resin Start: Resin Swelling Deprotection Deprotection Deprotection->Resin Coupling Coupling Coupling->Deprotection Washing1 Washing1 Washing1->Coupling 3. Amino Acid Coupling KaiserTest Kaiser Test Washing1->KaiserTest Recouple Recouple KaiserTest->Recouple Positive NextCycle Next Amino Acid Cycle KaiserTest->NextCycle Negative Recouple->Coupling Cleavage Final Cleavage NextCycle->Cleavage Capping Capping Capping->Recouple Still Positive Capping->NextCycle Purification Purification Cleavage->Purification

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) highlighting decision points for difficult couplings.

troubleshooting_flow Start Low Crude Purity CheckHPLC Analyze HPLC Chromatogram Start->CheckHPLC MultiplePeaks Multiple Deletion Peaks? CheckHPLC->MultiplePeaks LowYield Single Peak, Low Yield? CheckHPLC->LowYield IncompleteCoupling Incomplete Coupling MultiplePeaks->IncompleteCoupling Yes Aggregation Peptide Aggregation LowYield->Aggregation Yes Recouple Implement Recoupling IncompleteCoupling->Recouple StrongerReagent Use Stronger Coupling Reagent (HATU) IncompleteCoupling->StrongerReagent Capping Implement Capping IncompleteCoupling->Capping ChaotropicSalt Add Chaotropic Salt (LiCl) Aggregation->ChaotropicSalt Pseudoproline Use Pseudoproline Dipeptides Aggregation->Pseudoproline

Caption: A troubleshooting decision tree for addressing low purity in this compound synthesis.

signaling_pathway_example P516_0475 This compound (Hypothetical Inhibitor) Receptor Cell Surface Receptor P516_0475->Receptor Blocks Binding Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: An example signaling pathway where a peptide like this compound might act as an inhibitor.

Troubleshooting low yield in P516-0475 peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of P516-0475 and other challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?

Low yields in SPPS are typically multifactorial, stemming from issues during the iterative synthesis cycles or the final cleavage step. The primary culprits include peptide aggregation on the resin, which blocks reactive sites; incomplete deprotection of the N-terminal Fmoc group, leading to truncated sequences; and incomplete coupling of amino acids, resulting in deletion sequences.[1] Side reactions such as aspartimide formation or diketopiperazine formation can also reduce the yield of the desired product.[1][2] Finally, inefficient cleavage from the resin or loss of peptide during workup can significantly impact the final isolated yield.[3]

Q2: My this compound sequence contains several hydrophobic residues. Why is this problematic?

Peptide sequences with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are prone to aggregation.[4] During synthesis, the growing peptide chains can interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[4][5] This on-resin aggregation causes the resin to shrink or clump, leading to poor solvation and preventing reagents from accessing the reactive N-terminus of the peptide chain.[4][6] This results in failed coupling and deprotection steps, significantly lowering the yield of the full-length peptide.[7]

Q3: How can I monitor the efficiency of my peptide synthesis in real-time?

Monitoring synthesis is crucial for early detection of problems. The most common method is the Kaiser test (ninhydrin test), a qualitative colorimetric assay used after the coupling step to detect any remaining free primary amines.[8] A positive result (blue beads) indicates an incomplete coupling reaction.[3] For quantitative monitoring, the UV absorbance of the piperidine-dibenzofulvene adduct released during the Fmoc deprotection step can be measured (at 301 nm) to ensure the reaction goes to completion.[8][9]

Q4: What is the expected overall yield for a peptide like this compound?

The theoretical maximum yield decreases exponentially with each cycle. For a 9-residue peptide, even with a 99% efficiency at each deprotection and coupling step (18 steps total), the theoretical maximum yield is only about 83% (0.99¹⁸).[9] If the efficiency drops to 97% per step, the overall yield for a longer, 70-mer peptide can plummet to just 1.4%.[10] Therefore, for "difficult" or hydrophobic sequences like this compound, optimizing every step is critical to achieving an acceptable final yield.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield After Final Cleavage

Question: My final yield after cleavage and precipitation is significantly lower than expected based on the resin loading. What went wrong?

Answer: This common issue points to problems with the final cleavage and workup steps.

Possible Causes & Solutions:

  • Incomplete Cleavage: The peptide is not being fully released from the resin.

    • Solution: Increase the cleavage reaction time (e.g., from 2 hours to 3-4 hours) or the concentration of Trifluoroacetic Acid (TFA).[9][11] It is highly recommended to perform a small-scale test cleavage on a few milligrams of resin to optimize conditions before committing the entire batch.[11]

  • Peptide Precipitation during Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail and remain on the resin beads.[9]

    • Solution: After the cleavage reaction, wash the resin with a small amount of fresh TFA or 30% acetic acid in water to dissolve and collect any precipitated peptide.[12]

  • Side Reactions During Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues (e.g., Trp, Met, Cys), leading to byproducts and reducing the yield of the desired peptide.[11]

    • Solution: Ensure the correct scavengers are used in the cleavage cocktail to protect sensitive amino acids. The choice of scavenger depends on the peptide sequence.[11]

Table 1: Common TFA Cleavage Cocktails

Cleavage Cocktail Composition Target Peptide Characteristics Reference
TFA / H₂O / TIS (95:2.5:2.5) General purpose, for peptides without highly sensitive residues. [9][11]
TFA / H₂O / TIS / EDT (90:2.5:5:2.5) For peptides containing Trp, Met, or Cys to prevent oxidation and reattachment. [11]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Strong cocktail for peptides with multiple protecting groups, including Arg(Pbf) and His(Bzl). [13]

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Issue 2: Mass Spectrometry Analysis Shows Deletion Sequences

Question: My mass spectrometry data shows significant peaks corresponding to the desired mass minus one or more amino acids. What is causing this?

Answer: The presence of deletion sequences indicates that one or more coupling reactions failed during the synthesis cycles.

Possible Causes & Solutions:

  • Peptide Aggregation: Inter-chain hydrogen bonding is preventing the activated amino acid from reaching the N-terminus of the growing peptide.[4]

    • Solution: Switch the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a "chaotropic" co-solvent like DMSO to disrupt secondary structures.[5][6]

  • Steric Hindrance: Bulky, β-branched amino acids (Ile, Val) or residues adjacent to proline can be difficult to couple.[9][11] Arginine can also be challenging due to its bulky side chain protecting group.[14]

    • Solution: Perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid.[14] Increasing the concentration of the amino acid and coupling reagents can also drive the reaction to completion.[11][14]

  • Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough for a difficult sequence.

    • Solution: Switch to a more powerful coupling reagent, such as HATU or HCTU, which are known for high reactivity and efficiency.[15]

Table 2: Comparison of Common Coupling Reagents

Coupling Reagent Activation Type Relative Speed Notes Reference
DIC / HOBt Carbodiimide / Additive Moderate Cost-effective but can cause side reactions with Asp and Glu. [1]
HBTU / DIPEA Uronium / Base High Widely used, efficient. [1]
HATU / DIPEA Uronium / Base Very High Highly reactive, excellent for sterically hindered couplings, but more expensive. [6][15]

| COMU / DIPEA | Uronium / Base | Very High | Similar to HATU in efficiency. |[15] |

Issue 3: Incomplete Fmoc Deprotection

Question: After coupling, my Kaiser test is negative (yellow), but after the next deprotection step, the test is still yellow. What is happening?

Answer: A yellow Kaiser test after deprotection indicates the N-terminal Fmoc group was not removed, preventing the subsequent coupling reaction and leading to truncated sequences.

Possible Causes & Solutions:

  • Peptide Aggregation: Severe aggregation can make the Fmoc group inaccessible to the piperidine solution.[4][8]

    • Solution: As with coupling issues, switch to NMP or add DMSO to the synthesis solvent.[5][6] Gentle sonication of the reaction vessel can also help break up aggregates.[6]

  • Inefficient Deprotection Reagent: The deprotection solution may be degraded or not strong enough.

    • Solution: Always use a freshly prepared solution of 20% piperidine in DMF.[9] For very difficult sequences, consider extending the deprotection time or performing two separate deprotection steps.[8][9] A stronger base cocktail, such as 2% DBU and 2% piperidine in DMF, can be used, but caution is advised as DBU can increase the risk of side reactions like aspartimide formation.[2][9]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.[13]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[13]

  • Coupling: Drain the wash solvent from the resin. Add the activated amino acid solution. Agitate for 1-2 hours at room temperature.[6][13]

  • Washing: Drain the coupling solution. Wash the resin with DMF (5-7 times).[13]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[8]

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Small-Scale Test Cleavage
  • Sample Preparation: Take a small, weighed sample of the dried peptide-resin (approx. 10-20 mg).[1]

  • Cleavage: Place the resin in a microcentrifuge tube. Add the prepared cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5). Let it react at room temperature for 2-3 hours with occasional vortexing.[3]

  • Isolation: Filter the resin (e.g., using a cotton plug in a pipette tip) and collect the filtrate into a new tube containing cold diethyl ether (approx. 10-fold excess).[3]

  • Precipitation & Analysis: A white precipitate should form. Centrifuge to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry it under vacuum.[1] Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry to confirm the presence of the desired product.[1]

Protocol 3: Kaiser (Ninhydrin) Test
  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[8]

  • Procedure:

    • Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[8]

    • Wash the beads thoroughly with DMF, then ethanol, to remove residual reagents.[8]

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.[1]

    • Heat the tube at 100-110°C for 5 minutes.[1]

  • Interpretation:

    • Intense Blue Beads/Solution: Incomplete coupling (free primary amines are present).[1][3]

    • Yellow/Colorless Beads and Solution: Complete coupling (no free primary amines detected).[8]

Visualizations

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle workflow.

Caption: Troubleshooting logic for low crude peptide yield.

Caption: Factors contributing to peptide aggregation and low yield.

References

Minimizing side reactions with P516-0475 incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel PepO inhibitor, P516-0475. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule that acts as a chemical inducer of quorum sensing in Streptococcus species. Its primary mechanism of action is the inhibition of the pheromone-degrading endopeptidase, PepO. By inhibiting PepO, this compound stabilizes the concentration of short hydrophobic peptide (SHP) pheromones, leading to the induction of Rgg2/3-regulated gene expression at lower SHP concentrations than would typically be required.[1]

Q2: What are the known off-target effects or side reactions associated with this compound?

A2: Currently, there is limited information in the public domain regarding specific off-target effects or side reactions of this compound. As a specific inhibitor of the endopeptidase PepO, it is designed for targeted activity. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out without comprehensive screening. It is recommended to include appropriate controls in your experiments to monitor for any unexpected phenotypic changes in your bacterial cultures.

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: this compound has a reported IC50 of 10 µM for the inhibition of recombinant PepO in vitro.[1] For cell-based assays with Streptococcus, a typical starting concentration range to explore would be from 1 µM to 50 µM. The optimal concentration will depend on the specific bacterial strain, culture conditions, and the desired level of quorum sensing induction. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the solid compound and the stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered when working with this compound.

Issue 1: No or low induction of quorum sensing reporter.
  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your specific bacterial strain and reporter system.

  • Possible Cause 2: Insufficient levels of endogenous SHP pheromone.

    • Solution: this compound enhances the activity of existing SHP pheromones. Ensure your experimental conditions (e.g., cell density, growth phase) are conducive to basal SHP production. You may consider co-administering a sub-inducing concentration of synthetic SHP to potentate the effect of this compound.

  • Possible Cause 3: Issues with the reporter strain or assay.

    • Solution: Verify the functionality of your bioluminescent or fluorescent reporter strain using a known inducer of the Rgg2/3 pathway, if available. Troubleshoot the reporter assay itself for issues such as substrate limitation or incorrect measurement parameters.

Issue 2: High background signal in the reporter assay.
  • Possible Cause 1: Autofluorescence of this compound or media components.

    • Solution: Run a control experiment with this compound in cell-free media to determine if the compound itself contributes to the background signal. If so, subtract the background signal from your experimental readings. Consider using alternative reporter systems with different excitation/emission spectra.

  • Possible Cause 2: Non-specific activation of the reporter.

    • Solution: Test this compound on a control bacterial strain that lacks the Rgg2/3 quorum sensing system to assess for non-specific effects on your reporter gene.

Issue 3: Inconsistent results between experiments.
  • Possible Cause 1: Variability in this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound regularly. Ensure complete dissolution of the compound in the solvent.

  • Possible Cause 2: Differences in bacterial culture conditions.

    • Solution: Standardize your experimental protocol, including inoculum size, growth medium composition, incubation time, and temperature, to minimize variability between experiments.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (PepO Inhibition) 10 µMRecombinant PepO (in vitro)[1]

Experimental Protocols

Protocol 1: In Vitro PepO Inhibition Assay

This protocol is adapted from the general principles of enzyme inhibition assays.

Objective: To determine the in vitro inhibitory activity of this compound against purified PepO endopeptidase.

Materials:

  • Purified recombinant PepO enzyme

  • Fluorogenic PepO substrate (e.g., a FRET-based peptide substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well black microplate, add the this compound dilutions or vehicle control.

  • Add the purified PepO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic PepO substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Plot the reaction velocity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Quorum Sensing Induction Assay in Streptococcus

This protocol is based on the high-throughput screening method used to identify this compound.

Objective: To assess the ability of this compound to induce Rgg2/3-regulated gene expression in a Streptococcus reporter strain.

Materials:

  • Streptococcus strain carrying a reporter for Rgg2/3 activity (e.g., a Pshp-luciferase reporter)

  • Appropriate growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract)

  • This compound

  • DMSO

  • 96-well white microplate (for luminescence assays)

  • Luminometer

Methodology:

  • Grow the Streptococcus reporter strain to the desired optical density (OD).

  • Prepare serial dilutions of this compound in the growth medium. Include a vehicle control (DMSO).

  • In a 96-well white microplate, add the bacterial culture.

  • Add the this compound dilutions or vehicle control to the wells.

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

  • At desired time points, measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the cell density (OD600) if necessary.

  • Plot the reporter activity as a function of this compound concentration.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Streptococcus Cell SHP SHP Pheromone Rgg2_3 Rgg2/3 Receptor SHP->Rgg2_3 Binds and Activates P516 This compound PepO PepO Endopeptidase P516->PepO Inhibits PepO->SHP Degrades Gene_Expression Rgg2/3-regulated Gene Expression Rgg2_3->Gene_Expression Induces

Caption: Signaling pathway of this compound action in Streptococcus.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture Streptococcus reporter strain Incubate 3. Incubate bacteria with this compound Culture->Incubate Prepare_Cmpd 2. Prepare this compound dilutions Prepare_Cmpd->Incubate Measure 4. Measure reporter signal (e.g., luminescence) Incubate->Measure Analyze 5. Analyze data and determine EC50 Measure->Analyze

Caption: General workflow for a cell-based assay with this compound.

References

Technical Support Center: Optimizing Coupling Reactions for P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "P516-0475" did not correspond to a specific, publicly documented molecule or process in the conducted searches. Therefore, this guide provides a generalized framework for optimizing and troubleshooting bioconjugation or chemical coupling reactions, using "this compound" as a placeholder. The principles and protocols outlined below are based on established methodologies in the field.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of donor to recipient molecules for the this compound coupling reaction?

A1: The optimal donor-to-recipient ratio is crucial for efficient coupling and should be determined empirically. A good starting point is a 1:1 molar ratio. However, depending on the reactivity and stability of the molecules, ratios from 1:3 to 3:1 may yield better results. It is recommended to perform a titration experiment to identify the ideal ratio for your specific constructs.

Q2: How long should the coupling reaction be incubated?

A2: Incubation time can significantly impact the yield and purity of the final product. For initial experiments, an incubation period of 2 to 4 hours at room temperature is recommended.[1] Optimization may involve testing shorter (e.g., 1 hour) and longer (e.g., overnight) incubation times. Refer to the data in the "Optimizing Coupling Times" table for a sample optimization experiment.

Q3: What are the recommended storage conditions for the this compound precursor molecules?

A3: While specific storage conditions are dependent on the nature of your molecules, generally, precursor molecules should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. Once reconstituted, aliquoting and storing at the recommended temperature is advisable.

Q4: How can I confirm the successful coupling of this compound?

A4: Successful conjugation can be confirmed using several analytical techniques. Techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and chromatography (e.g., HPLC or FPLC) can be used to detect the formation of the new, larger conjugate and to assess the purity of the product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive or degraded coupling reagents.Ensure that all reagents are fresh and have been stored properly. Prepare fresh solutions before starting the experiment.
Suboptimal pH of the reaction buffer.The pH of the reaction buffer is critical for many coupling chemistries. Verify the pH of your buffer and adjust if necessary. Perform small-scale reactions at varying pH values to find the optimum.
Presence of interfering substances in the sample.Ensure that your starting materials are free of contaminants that may interfere with the reaction (e.g., primary amines in amine-to-thiol reactions). Purify your samples if necessary.
High Polydispersity or Multiple Products Non-specific binding or side reactions.Consider adjusting the reaction conditions, such as lowering the temperature or changing the buffer composition. The use of blocking agents may also be beneficial.
Presence of impurities in the starting materials.Analyze the purity of your starting materials using appropriate analytical techniques. Purify the materials if significant impurities are detected.
Precipitation of Reactants Poor solubility of one or both reactants in the chosen buffer.Test the solubility of each reactant in different buffers. The addition of a small amount of a biocompatible organic solvent may improve solubility.

Data Presentation: Optimizing Coupling Times

The following table summarizes the results of a hypothetical experiment to optimize the coupling time for the this compound reaction.

Incubation Time (Hours)Yield (%)Purity (%)
14595
26592
48088
88280
16 (Overnight)8575

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general starting point for a coupling reaction. Optimization of specific parameters will likely be required.

1. Preparation of Reactants:

  • Dissolve the donor and recipient molecules in the appropriate reaction buffer to the desired stock concentrations.
  • Ensure all buffers are freshly prepared and filtered.

2. Coupling Reaction:

  • In a microcentrifuge tube, combine the donor and recipient molecules at the desired molar ratio (e.g., 1:1).
  • Gently mix the solution by pipetting. Avoid vigorous vortexing, which could denature the molecules.
  • Incubate the reaction mixture at room temperature for 2-4 hours.[1]

3. Quenching the Reaction (Optional):

  • If necessary, add a quenching reagent to stop the reaction. The choice of quenching agent will depend on the specific chemistry being used.

4. Purification of the Conjugate:

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and byproducts.

5. Analysis:

  • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful coupling and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents dissolve_donor Dissolve Donor Molecule prep_reagents->dissolve_donor dissolve_recipient Dissolve Recipient Molecule prep_reagents->dissolve_recipient mix_reactants Mix Donor & Recipient dissolve_donor->mix_reactants dissolve_recipient->mix_reactants incubate Incubate mix_reactants->incubate analyze_product Analyze Product incubate->analyze_product troubleshoot Troubleshoot? analyze_product->troubleshoot optimize Optimize Conditions troubleshoot->optimize Yes end Final Protocol troubleshoot->end No optimize->mix_reactants Iterate troubleshooting_workflow start Start Troubleshooting check_yield Low or No Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No check_reagents Check Reagent Activity & Storage check_yield->check_reagents Yes check_side_reactions Investigate Side Reactions check_purity->check_side_reactions Yes end Problem Resolved check_purity->end No check_conditions Verify Reaction Conditions (pH, Temp) check_reagents->check_conditions check_ratio Optimize Donor:Recipient Ratio check_conditions->check_ratio check_ratio->end optimize_purification Optimize Purification Protocol check_side_reactions->optimize_purification check_starting_purity Assess Purity of Starting Materials optimize_purification->check_starting_purity check_starting_purity->end

References

Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS). While this guide addresses the specific query related to "P516-0475," the principles and troubleshooting strategies provided are broadly applicable to any peptide sequence prone to this side reaction. The identifier "this compound" does not correspond to a publicly documented chemical structure or a standard SPPS reagent, suggesting it may be an internal designation for a specific peptide. The following information will empower you to diagnose and mitigate DKP formation in your own experimental context.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in SPPS?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain.[1][2] This occurs through an intramolecular cyclization of the dipeptidyl resin, resulting in a stable six-membered ring (the diketopiperazine) and a truncated peptide sequence. This side reaction is a major cause of yield loss and purification challenges.

Q2: Which amino acid sequences are most susceptible to DKP formation?

A2: Peptide sequences with a secondary amino acid (like Proline) or Glycine at the N-terminal or the second position (penultimate residue) are particularly prone to DKP formation.[3] The flexibility of Glycine and the unique cyclic structure of Proline facilitate the necessary conformation for the intramolecular attack. Specifically, dipeptide sequences such as X-Pro, X-Gly, Pro-X, and Gly-X are highly susceptible, with Gly-Pro being more reactive than Pro-Gly.[3] Peptides with a penultimate proline are especially vulnerable to this side reaction.[4][5]

Q3: What are the primary factors that promote DKP formation?

A3: Several factors can promote DKP formation, including:

  • Peptide Sequence: As mentioned, the presence of Proline or Glycine at the N-terminus or the second position significantly increases the risk.[3]

  • Fmoc Deprotection Conditions: The basic conditions of Fmoc deprotection, typically using piperidine, can catalyze DKP formation.[3] The concentration of piperidine and the duration of the deprotection step are critical factors.

  • Solvent: The choice of solvent can influence the rate of DKP formation. For instance, self-deprotection of the Fmoc group, a precursor to DKP formation, proceeds quickest in DMSO, followed by DMF and NMP.[4]

  • Temperature: Higher temperatures can accelerate the rate of DKP formation.[3][4]

  • Resin Type: The type of resin linker can also play a role. Benzyl-type peptide resin linkers have been associated with increased DKP formation.[3]

  • Post-Coupling Hold Times: Extended hold times after coupling can lead to autocatalytic Fmoc deprotection and subsequent DKP formation, especially with unstable intermediates like Fmoc-Pro-Pro-Ser-resin.[4]

Troubleshooting Guide

Problem: Low yield of the desired peptide and presence of a major truncated by-product.

This is a classic indicator of significant DKP formation, where the N-terminal dipeptide is cleaved off.

  • Analyze the By-product: Use mass spectrometry to confirm if the mass of the major impurity corresponds to the desired peptide minus the N-terminal dipeptide.

  • Review the Sequence: Check if your peptide sequence (e.g., "this compound") contains Proline or Glycine in the first two positions.

Solution 1: Modification of the Coupling Strategy

  • Rationale: Introducing the susceptible dipeptide as a pre-formed unit can bypass the vulnerable linear dipeptidyl-resin intermediate.

  • Protocol: Dipeptide Coupling

    • Synthesize the Fmoc-protected dipeptide corresponding to the first two amino acids of your sequence (e.g., Fmoc-Xaa-Pro-OH).

    • Purify the dipeptide.

    • Couple the purified Fmoc-dipeptide to the resin-bound amino acid preceding it in the sequence using your standard coupling protocol. This skips the formation of the DKP-sensitive intermediate on the resin.[3]

Solution 2: Optimization of Fmoc Deprotection

  • Rationale: Minimizing the exposure of the free N-terminal amine to basic conditions can reduce the rate of DKP formation.

  • Protocol: Modified Deprotection Conditions

    • Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, try using a lower concentration, such as 5% piperidine.[1]

    • Alternative Reagents: Consider using 5% piperazine in NMP, which has been shown to significantly reduce DKP formation compared to piperidine in DMF.[1] A solution of 2% DBU and 5% piperazine in NMP can also be effective.[1]

    • Shorten Deprotection Time: Reduce the deprotection time to the minimum required for complete Fmoc removal. Monitor the completion of the deprotection step to avoid unnecessary exposure to the basic reagent.

Solution 3: Use of Specialized Protecting Groups and Reagents

  • Rationale: Certain protecting groups and coupling reagents can hinder the intramolecular cyclization.

  • Protocol:

    • Alternative N-terminal Protection: For the second amino acid, consider using a more sterically hindered protecting group or an alternative to Fmoc, such as Boc or Bsmoc, which can eliminate DKP byproducts.[3][5]

    • Coupling Reagent Choice: The use of coupling reagents like BOP with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation.[3]

Quantitative Data Summary

The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation as reported in the literature.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[1]
5% PiperidineDMF12.2[1]
20% PiperidineToluene11.7[1]
5% PiperazineDMF< 4[1]
5% PiperazineNMP< 4[1]
2% DBU, 5% PiperazineNMPSignificantly Reduced[1]

Visualizing the Problem and Solutions

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of DKP formation and a troubleshooting workflow.

DKP_Formation_Mechanism Resin Resin-Bound Peptide (H-Xaa2-Xaa1-Peptide-Resin) Transition Intramolecular Nucleophilic Attack (N-terminal amine attacks amide carbonyl) Resin->Transition Base Catalyst (e.g., Piperidine) Cleavage Peptide Chain Cleavage Transition->Cleavage DKP Diketopiperazine (cyclo-Xaa1-Xaa2) Cleavage->DKP Released Truncated Truncated Peptide (H-Peptide-Resin) Cleavage->Truncated Remains on Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Peptide Yield & Truncated By-product Observed CheckSeq Is Pro or Gly at N-term or Pos 2? Start->CheckSeq Sol1 Implement Dipeptide Coupling CheckSeq->Sol1 Yes Sol2 Optimize Deprotection: - Lower Piperidine Conc. - Use Piperazine/DBU - Reduce Time CheckSeq->Sol2 Yes Sol3 Use Alternative Protecting Groups or Coupling Reagents CheckSeq->Sol3 Yes NoDKP Issue is not DKP. Investigate other side reactions. CheckSeq->NoDKP No Analyze Analyze Purity and Yield Sol1->Analyze Sol2->Analyze Sol3->Analyze End Problem Resolved Analyze->End

Caption: Troubleshooting Workflow for DKP Formation.

References

Strategies to improve the purity of P516-0475 containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peptide Purification. This guide provides detailed strategies and troubleshooting advice to help you improve the purity of synthetic peptides, with a specific focus on your target peptide, P516-0475.

Note on this compound: As "this compound" appears to be a proprietary or internal designation, this guide will provide broadly applicable strategies for peptide purification. The principles and protocols described here can be directly applied to this compound by first characterizing its specific properties (hydrophobicity, charge, etc.).

Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the purification of synthetic peptides.

Q1: What initial steps should I take to assess the purity of my crude this compound peptide?

A1: Before beginning preparative purification, it is critical to analyze the crude product to understand the impurity profile. This initial analysis will inform your purification strategy.

  • Step 1: Analytical High-Performance Liquid Chromatography (HPLC): Perform an analytical RP-HPLC run on a small amount of the crude peptide. This will give you a chromatogram showing the main peptide peak and various impurity peaks. The area of the main peak relative to the total peak area provides an estimate of purity.

  • Step 2: Mass Spectrometry (MS): Use LC-MS or directly infuse a sample of the crude product into a mass spectrometer. This will confirm the molecular weight of your target peptide, this compound, and help identify the nature of the impurities. Common impurities in synthetic peptides include deletion sequences (missing one or more amino acids), truncated sequences, and sequences with incompletely removed protecting groups.[1][2][3][4]

Q2: How do I select the best primary purification method for this compound?

A2: The choice of purification method depends on the physicochemical properties of your peptide. For most synthetic peptides, Reverse-Phase HPLC is the workhorse method.[5] However, other methods can be more suitable depending on the peptide's characteristics.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for peptide purification.[5][6] It separates peptides based on their hydrophobicity. If your peptide is reasonably hydrophobic, RP-HPLC is the best starting point.

  • Ion-Exchange Chromatography (IEX): If your peptide carries a significant net positive or negative charge at a given pH, IEX can be a powerful purification tool.[7][8] It separates molecules based on their net surface charge.

  • Size-Exclusion Chromatography (SEC): SEC is useful if the impurities are significantly different in size from your target peptide (e.g., removing small molecule scavengers or aggregated peptide forms).

Below is a decision tree to help guide your selection:

G start Start: Characterize this compound hydrophobicity Is the peptide hydrophobic? start->hydrophobicity charge Does the peptide have a net charge at working pH? hydrophobicity->charge No rphplc Primary Method: Reverse-Phase HPLC (RP-HPLC) hydrophobicity->rphplc Yes size Are impurities significantly different in size? charge->size No iex Consider: Ion-Exchange Chromatography (IEX) charge->iex Yes size->rphplc No/Unsure (RP-HPLC is a good starting point) sec Consider: Size-Exclusion Chromatography (SEC) size->sec Yes

Caption: Decision tree for selecting a primary peptide purification method.

Q3: My peptide, this compound, shows poor resolution and co-eluting impurities during RP-HPLC. How can I optimize the separation?

A3: Poor resolution is a common problem. Several parameters can be adjusted to improve the separation of your target peptide from closely eluting impurities.[9][10]

  • Optimize the Gradient: The most impactful change is often to flatten the elution gradient.[11] If your peptide elutes at 40% acetonitrile (ACN) with a gradient of 5-95% ACN over 30 minutes, try running a shallower gradient, for instance, from 30% to 50% ACN over 40 minutes. This gives more time for the column to resolve species with similar hydrophobicity.[12]

  • Change the Organic Modifier: While acetonitrile is most common, sometimes switching to methanol or isopropanol can alter the selectivity of the separation and resolve co-eluting peaks.[9]

  • Vary the Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[2] However, switching to formic acid (FA) can change the retention behavior and improve peak shape, especially for LC-MS applications.[2] Note that FA is a weaker acid than TFA and may lead to broader peaks on some columns.[2]

  • Change the Column Chemistry: If you are using a C18 column, switching to a different stationary phase like C8 or Phenyl can provide a different separation selectivity.

  • Adjust the Temperature: Increasing the column temperature can improve peak shape and change selectivity, which may help resolve impurities.[13][14]

The following diagram outlines a logical approach to troubleshooting poor resolution:

G start Problem: Poor Resolution in RP-HPLC q1 Are peaks too broad? start->q1 a1 Decrease flow rate. Check for column degradation. q1->a1 Yes q2 Is there co-elution with impurities? q1->q2 No a1->q2 a2 Flatten the gradient around the elution point of this compound. q2->a2 Yes end Consider an orthogonal method (e.g., IEX) q2->end No q3 Still co-eluting? a2->q3 a3 Change mobile phase organic solvent (e.g., Acetonitrile to Methanol). q3->a3 Yes q3->end No q4 Still co-eluting? a3->q4 a4 Change ion-pairing agent (e.g., 0.1% TFA to 0.1% Formic Acid). q4->a4 Yes q4->end No q5 Still co-eluting? a4->q5 a5 Change column stationary phase (e.g., C18 to Phenyl or C8). q5->a5 Yes q5->end No a5->end

Caption: Troubleshooting logic for optimizing RP-HPLC separations.

Q4: I am observing low recovery/yield of this compound after purification. What are the common causes and how can I improve it?

A4: Low yield is a frustrating problem that can often be mitigated.

  • Poor Solubility: The peptide may be precipitating on the column or in the collection tubes. Ensure your peptide is fully dissolved before injection and consider adding a small amount of organic solvent (like DMSO) to your sample if solubility is an issue.[15]

  • Adsorption: Peptides can stick to glass and plastic surfaces. Using low-adsorption tubes (e.g., siliconized polypropylene) can help.

  • Column Overloading: Injecting too much crude peptide can lead to poor peak shape and carryover, which reduces the yield of pure fractions. Try loading less material.

  • Peptide Instability: The peptide may be degrading in the acidic mobile phase. Minimize the time the peptide spends in the acidic solution by lyophilizing the pure fractions immediately after collection.

Q5: this compound is difficult to dissolve. What solvents should I use for purification?

A5: Peptide solubility is highly dependent on its amino acid sequence.[13][15] A systematic approach is best for finding a suitable solvent system.

  • Start with Water: First, try to dissolve a small amount of the peptide in ultrapure water.

  • Add Acid or Base: If it's not soluble in water, determine the peptide's overall charge. For basic peptides (net positive charge), add a small amount of aqueous acetic acid or TFA.[16][17] For acidic peptides (net negative charge), add a small amount of aqueous ammonia or ammonium bicarbonate.[16][17]

  • Use Organic Solvents: For very hydrophobic or neutral peptides, you may need to use an organic solvent.[16] Start by dissolving the peptide in a minimal amount of DMSO, DMF, or acetonitrile, and then slowly dilute it with water or your mobile phase A to the desired concentration.[15][16]

  • Sonication: Brief sonication can help break up aggregates and improve dissolution.[15][16]

Q6: After primary purification, the purity of this compound is still not sufficient. What are the next steps?

A6: If a single purification step is not enough, you should use an orthogonal purification method .[6] This means using a second purification technique that separates based on a different principle than the first. For example, if you first used RP-HPLC (separates by hydrophobicity), a good second step would be Ion-Exchange Chromatography (separates by charge).[8] This two-step process can effectively remove impurities that co-eluted with your peptide in the first step.[6][18]

Data Presentation: Optimizing RP-HPLC

The table below illustrates how changing HPLC parameters can affect the purity and yield of a target peptide.

Run Column Gradient (ACN in 0.1% TFA) Purity (%) Yield (mg) Observations
1C1810-60% over 20 min85.215.1Main peak has a significant shoulder.
2C1830-45% over 40 min96.512.8Shoulder is resolved into a separate peak. Purity improved.
3Phenyl30-45% over 40 min98.112.5Better separation of a late-eluting impurity.
4C1830-45% over 40 min (0.1% FA)95.813.0Peak shape is slightly broader, but good for MS compatibility.

Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve ~1 mg of crude this compound in 1 mL of Mobile Phase A.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% ACN with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Injection: Inject 10-20 µL of the sample.

  • Analysis: Integrate the peaks and calculate the percentage purity based on the area of the target peptide peak relative to the total area of all peaks.

Protocol 2: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent (see Q5). If using an organic solvent, ensure the final concentration is low enough to allow the peptide to bind to the column. Filter the sample through a 0.45 µm filter.

  • HPLC System:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size (or appropriate size for your scale).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% ACN with 0.1% TFA.

    • Flow Rate: 18-20 mL/min (adjust based on column diameter).

    • Detection: UV at 214 nm.

  • Gradient: Use the optimized gradient determined from analytical runs. A typical starting point is a shallow gradient around the elution percentage of your peptide.

  • Injection: Load the prepared sample onto the column.

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) as the peptide begins to elute.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC and/or MS to identify the pure fractions.

  • Post-Processing: Pool the pure fractions and lyophilize to obtain the purified peptide powder.

Visual Guides: Workflows and Logic

Caption: A general workflow for the purification of synthetic peptides.

References

Addressing racemization issues with P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential racemization issues with the chiral compound P516-0475.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like one enantiomer of this compound, converts into a mixture containing equal amounts of both its enantiomers (a racemate).[1][2][3] This is a significant concern because different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[3] For this compound, racemization could lead to a loss of desired biological activity and the potential introduction of an undesired enantiomer with different or even harmful effects.[3][4]

Q2: What are the common causes of racemization?

A2: Racemization can be induced by several factors, including:

  • Heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[5][6]

  • pH: Exposure to acidic or basic conditions can catalyze racemization, often by forming an achiral intermediate.[1][3]

  • Inappropriate Base: Strong, sterically unhindered bases can abstract a proton from the chiral center, leading to racemization.[5]

  • Solvent: Protic solvents can facilitate proton transfer, which may increase the rate of racemization.[3]

  • Light: In some cases, exposure to light can induce racemization.[1]

Q3: How can I detect if my sample of this compound has racemized?

A3: The most common method for detecting and quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[7] These techniques use a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of your sample.

Troubleshooting Guide for this compound

Q4: I suspect my sample of this compound has racemized during storage. What should I do?

A4: To ensure the long-term stability of this compound, proper storage is critical. If you suspect racemization has occurred during storage, consider the following:

  • Temperature: Store this compound at low temperatures, such as 4°C. Elevated temperatures can accelerate the rate of racemization.[3]

  • pH: Ensure the compound is stored in a neutral or slightly acidic environment. Avoid exposure to basic conditions.

  • Solvent: If stored in solution, use aprotic, non-polar solvents.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

To confirm your suspicion, analyze a sample using a validated chiral HPLC method.

Q5: My reaction involving this compound resulted in a racemic product. How can I troubleshoot this?

A5: If you are observing racemization during a chemical reaction, it is crucial to evaluate your experimental conditions. The following table summarizes potential causes and mitigation strategies.

Potential CauseMitigation Strategy
High Reaction Temperature Maintain a low reaction temperature, typically between -78°C and 0°C, during critical steps.[5]
Inappropriate Base Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, less hindered bases.[5]
Unsuitable Solvent Prioritize aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[3]
Prolonged Reaction Time Monitor the reaction closely and minimize the reaction time once the starting material is consumed.
Acidic/Basic Work-up Use a neutral or slightly acidic aqueous work-up. Avoid strongly basic or acidic conditions during extraction and purification.[5]

Q6: Can the purification process cause racemization of this compound?

A6: Yes, purification methods can contribute to racemization. For example, in silica gel chromatography, the slightly acidic nature of silica gel can potentially cause racemization of sensitive compounds. If you suspect this is an issue, consider using a deactivated silica gel or an alternative purification method like crystallization.

Experimental Protocols

Protocol 1: Example Reaction Protocol to Minimize Racemization of this compound

This protocol is a hypothetical example of an N-acylation reaction, a common transformation for amine-containing compounds like this compound, designed to minimize racemization.

  • Preparation: To a solution of (S)-P516-0475 (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination of this compound

This protocol provides an example method for determining the enantiomeric purity of this compound.

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

Visualizations

Caption: Mechanism of base-catalyzed racemization of this compound.

TroubleshootingWorkflow start Racemization Suspected check_ee Analyze sample by chiral HPLC start->check_ee is_racemized Is e.e. < 99%? check_ee->is_racemized troubleshoot Troubleshoot Source is_racemized->troubleshoot Yes end Problem Solved is_racemized->end No storage Review Storage Conditions troubleshoot->storage reaction Review Reaction Conditions troubleshoot->reaction purification Review Purification Method troubleshoot->purification optimize Optimize Conditions storage->optimize reaction->optimize purification->optimize optimize->check_ee

Caption: Troubleshooting workflow for this compound racemization.

References

Technical Support Center: Troubleshooting Peptide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to peptide solubility. While your query mentioned P516-0475, current scientific literature identifies it as a novel chemical inducer of Streptococcus quorum sensing that functions by inhibiting the endopeptidase PepO[1]. There is no readily available data to suggest its use as a peptide solubility enhancer.

This guide provides a comprehensive framework for troubleshooting general peptide solubility issues, which you may encounter during your research, including work with peptides from quorum sensing pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence peptide solubility?

A1: Peptide solubility is a complex property influenced by several key factors:

  • Amino Acid Composition: The proportion of hydrophobic (water-repelling) versus hydrophilic (water-attracting) amino acids is a primary determinant. Peptides with a high percentage of hydrophobic residues like Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine often have poor solubility in aqueous solutions[2][3].

  • Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge[3]. Adjusting the pH of the solvent away from the pI can increase solubility by increasing the net charge of the peptide[3].

  • Peptide Length: Longer peptides generally tend to be less soluble than shorter ones due to an increased likelihood of hydrophobic interactions that can lead to self-association and aggregation[3].

  • Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can promote intermolecular interactions, leading to aggregation and reduced solubility[3].

Q2: How can I predict the solubility of my peptide before starting my experiments?

A2: You can predict the potential solubility of a peptide by analyzing its amino acid sequence. A high content of non-polar (hydrophobic) amino acids often indicates that a peptide will have limited solubility in aqueous solutions[3]. Conversely, a higher proportion of charged amino acids generally improves solubility in water[3]. The isoelectric point (pI) can also be calculated to determine the pH at which the peptide will be least soluble[3].

Q3: What is the recommended general procedure for dissolving a new peptide?

A3: A systematic approach is recommended to avoid wasting your sample.

  • Test with a small amount: Always try to dissolve a small portion of the peptide first[4][5].

  • Start with sterile, distilled water: For many peptides, especially those with less than five residues or a high percentage of charged amino acids, sterile, distilled water is a good starting solvent[2][6].

  • Consider the net charge: If the peptide is not soluble in water, the next step depends on its net charge. For acidic peptides, a basic buffer may be used, while basic peptides may dissolve in an acidic buffer[5][7].

  • Use organic solvents for hydrophobic peptides: For peptides with high hydrophobicity, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to first dissolve the peptide, followed by slow dilution with an aqueous buffer[2][5].

  • Sonication: Brief sonication can help break up particles and increase the rate of dissolution[4][5].

Q4: What should I do if my peptide contains residues prone to oxidation?

A4: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation. For these peptides, it is recommended to use oxygen-free solutions for dissolution and storage[7][8].

Troubleshooting Guides

Issue 1: My hydrophobic peptide will not dissolve in aqueous buffer.

  • Question: I have a peptide with a high proportion of hydrophobic residues, and it is not dissolving in my aqueous buffer. What steps should I take?

  • Answer:

    • Use an Organic Solvent: For highly hydrophobic peptides, start by dissolving them in a minimal amount of a strong organic solvent. DMSO is a common choice due to its low toxicity in many biological assays[5][9]. DMF or acetonitrile are also options[5][9].

    • Slow Dilution: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise to your vigorously stirred aqueous buffer[2]. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.

    • Sonication: A brief sonication in a water bath can aid in dissolving any remaining particulate matter. Be cautious, as excessive sonication can heat the sample and potentially degrade the peptide[4][5].

    • Adjust pH: The pH of the final solution can be adjusted to move it further from the peptide's isoelectric point, which can improve solubility[3].

Issue 2: My peptide precipitates out of solution when I add it to my aqueous experimental buffer.

  • Question: My peptide dissolved in an organic solvent, but when I diluted it into my aqueous buffer, it immediately precipitated. How can I prevent this?

  • Answer:

    • Decrease the Final Concentration: The precipitation may be due to the final concentration of the peptide in the aqueous buffer being above its solubility limit. Try preparing a more dilute final solution.

    • Optimize the Dilution Method: Instead of adding the peptide-organic solvent mixture directly to the final volume of aqueous buffer, try adding the aqueous buffer to the peptide solution slowly while vortexing.

    • Consider Co-solvents: The addition of a small percentage of an organic co-solvent to the final aqueous buffer can sometimes help to maintain peptide solubility[3].

    • pH Adjustment: Ensure the pH of your final aqueous buffer is optimal for your peptide's solubility (i.e., not close to its pI)[3].

Issue 3: My peptide solution appears cloudy or contains visible particulates.

  • Question: After attempting to dissolve my peptide, the solution is cloudy. What does this indicate, and what should I do?

  • Answer:

    • Indication of Insolubility or Aggregation: Cloudiness or visible particulates are signs of incomplete dissolution or peptide aggregation[2].

    • Sonication: Try brief sonication to see if the particulates will dissolve[5].

    • Centrifugation: Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved material[4]. The supernatant can then be carefully transferred to a new tube.

    • Re-evaluate Your Dissolution Method: If the problem persists, you may need to revisit your choice of solvent and dissolution protocol. Consider using a stronger organic solvent or adjusting the pH of your solution.

Data and Protocols

Table 1: Properties of Common Organic Solvents for Peptide Dissolution
SolventAbbreviationProperties
Dimethyl SulfoxideDMSOA strong but generally biocompatible organic solvent. Can be used in many cell-based assays at low concentrations[9].
DimethylformamideDMFA strong organic solvent. It is cytotoxic and should be used with caution in cell-based assays[9].
AcetonitrileACNA polar aprotic solvent that can disrupt the tertiary structure of peptides by dissolving hydrophobic regions[10].
IsopropanolIPAA common organic solvent that can be used for dissolving neutral peptides[4].
Table 2: Amino Acid Properties
CategoryAmino Acids
Hydrophobic Alanine (Ala, A), Valine (Val, V), Isoleucine (Ile, I), Leucine (Leu, L), Methionine (Met, M), Phenylalanine (Phe, F), Tyrosine (Tyr, Y), Tryptophan (Trp, W)
Hydrophilic (Polar, Uncharged) Serine (Ser, S), Threonine (Thr, T), Asparagine (Asn, N), Glutamine (Gln, Q), Cysteine (Cys, C), Glycine (Gly, G), Proline (Pro, P)
Acidic (Negatively Charged) Aspartic Acid (Asp, D), Glutamic Acid (Glu, E)
Basic (Positively Charged) Lysine (Lys, K), Arginine (Arg, R), Histidine (His, H)
Experimental Protocol: Systematic Peptide Solubilization
  • Initial Assessment:

    • Calculate the net charge of the peptide at a neutral pH.

    • Determine the percentage of hydrophobic amino acids.

  • Test Dissolution:

    • Weigh out a small, known amount of the lyophilized peptide.

    • Add a small volume of sterile, distilled water and vortex. Observe for dissolution.

  • pH Adjustment (for charged peptides):

    • If the peptide is acidic and did not dissolve in water, try adding a small amount of a basic solution (e.g., 10% ammonium hydroxide) and then dilute with buffer[5].

    • If the peptide is basic and did not dissolve in water, try adding a small amount of an acidic solution (e.g., 10% acetic acid) and then dilute with buffer[5].

  • Organic Solvent (for hydrophobic peptides):

    • If the peptide is hydrophobic and did not dissolve in water, add a minimal amount of DMSO, DMF, or acetonitrile to the dry peptide and vortex until dissolved[5].

    • Slowly add the peptide-organic solvent solution to your desired aqueous buffer while stirring.

  • Physical Assistance:

    • If particulates remain, sonicate the solution in a cool water bath for short intervals.

    • Gentle warming (<40°C) can also be attempted, but with caution to avoid peptide degradation[4].

  • Final Preparation:

    • Once the peptide is dissolved, centrifuge the solution to remove any remaining insoluble material.

    • Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[7].

Visual Guides

G start Start: Lyophilized Peptide test_water Dissolve small amount in sterile water start->test_water is_soluble_water Soluble? test_water->is_soluble_water calc_charge Calculate Net Charge is_soluble_water->calc_charge No end_soluble Solution Ready for Use is_soluble_water->end_soluble Yes is_hydrophobic >50% Hydrophobic Residues? calc_charge->is_hydrophobic acidic_basic Acidic or Basic? is_hydrophobic->acidic_basic No use_organic Dissolve in minimal organic solvent (DMSO, DMF) is_hydrophobic->use_organic Yes use_acidic_buffer Use acidic buffer (e.g., 10% Acetic Acid) acidic_basic->use_acidic_buffer Basic use_basic_buffer Use basic buffer (e.g., 10% NH4OH) acidic_basic->use_basic_buffer Acidic slow_dilute Slowly dilute into aqueous buffer use_acidic_buffer->slow_dilute use_basic_buffer->slow_dilute use_organic->slow_dilute sonicate Sonication / Gentle Warming slow_dilute->sonicate is_soluble_final Soluble? sonicate->is_soluble_final is_soluble_final->end_soluble Yes end_insoluble Consult further/ Consider peptide resynthesis is_soluble_final->end_insoluble No

A systematic workflow for peptide solubilization.

G factors Factors Influencing Peptide Solubility composition Amino Acid Composition factors->composition charge Net Charge & pI factors->charge length Peptide Length factors->length structure Secondary Structure factors->structure hydrophobic High % of Hydrophobic Residues composition->hydrophobic hydrophilic High % of Hydrophilic /Charged Residues composition->hydrophilic pi_ph pH close to pI charge->pi_ph ph_far_pi pH far from pI charge->ph_far_pi long_chain Longer Chain length->long_chain short_chain Shorter Chain length->short_chain beta_sheet Beta-Sheet Formation structure->beta_sheet disordered Disordered Structure structure->disordered poor_sol Poor Solubility hydrophobic->poor_sol good_sol Good Solubility hydrophilic->good_sol pi_ph->poor_sol ph_far_pi->good_sol long_chain->poor_sol short_chain->good_sol beta_sheet->poor_sol disordered->good_sol

Key factors affecting peptide solubility.

References

Technical Support Center: Troubleshooting Resin Swelling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general advice for common polystyrene-based resins (e.g., 1% cross-linked polystyrene) used in SPPS. The specific resin code "P516-0475" could not be identified as a commercially available product, and may be an internal designation. Researchers, scientists, and drug development professionals should always consult the technical data sheet provided by their resin manufacturer for specific recommendations and properties.

Frequently Asked Questions (FAQs)

Q1: What is resin swelling and why is it important in SPPS?

Resin swelling is the process where the polymer matrix of the solid support expands upon contact with a solvent. In SPPS, this is crucial as it allows for the penetration of reagents (amino acids, coupling agents, and deprotection solutions) to the reactive sites within the resin beads.[1][2][3] Proper swelling ensures efficient reaction kinetics, leading to higher peptide purity and yield. Conversely, poor swelling can hinder reagent access, resulting in incomplete reactions, truncated sequences, and peptide aggregation.[1]

Q2: What are the typical signs of a resin swelling problem?

Indications of inadequate resin swelling during SPPS can include:

  • Low peptide yield: Incomplete reactions due to poor reagent diffusion lead to a lower amount of the desired full-length peptide.

  • Poor peptide purity: The presence of deletion or truncated sequences in the final product, often observed during HPLC analysis.

  • Failed or difficult couplings: Colorimetric tests (like the Kaiser test) indicating incomplete coupling of amino acids.

  • Visible resin clumping: The resin beads may aggregate or clump together in the reaction vessel, indicating poor solvation.

  • Slow solvent filtration: Poorly swollen resin can lead to slower draining of solvents during washing steps.

Q3: Which factors have the most significant impact on resin swelling?

Several factors influence the degree of resin swelling. Chemical factors, such as the nature of the resin's functional group or linker and the loading capacity, generally have a more substantial influence than physical parameters like bead size. The choice of solvent is also a critical determinant of swelling. Furthermore, the growing peptide chain itself, including its length and the presence of protecting groups, can significantly alter the swelling properties of the resin throughout the synthesis.

Troubleshooting Guide for Resin Swelling Issues

This guide addresses common problems related to resin swelling with polystyrene-based resins and provides systematic steps for resolution.

Problem 1: Consistently Low Swelling Across Different Solvents

If the resin fails to swell adequately in a range of solvents typically used for SPPS, the issue may lie with the resin itself or the initial solvation procedure.

Possible Causes:

  • High degree of cross-linking in the resin matrix.

  • Inappropriate storage conditions leading to resin degradation.

  • Hydrophobic nature of the polystyrene resin.[2]

Troubleshooting Steps:

  • Verify Resin Specifications: Confirm the degree of cross-linking of your polystyrene resin. A 1% divinylbenzene (DVB) cross-linked resin will swell more than a 2% DVB cross-linked resin.[1] For highly hydrophobic or long peptide sequences, consider using a more hydrophilic resin backbone, such as polyethylene glycol (PEG)-grafted polystyrene.[4]

  • Solvent Selection: Ensure you are using appropriate solvents for polystyrene resins. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally good swelling solvents for polystyrene.[1][2] Refer to the table below for swelling capacities in various solvents.

  • Perform a Swelling Test: Quantitatively measure the swelling of your resin to confirm the issue. A detailed protocol is provided below.

Problem 2: Decreased Swelling During Peptide Synthesis

A common issue is the observation of reduced swelling as the peptide chain elongates.

Possible Causes:

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin surface, preventing solvent penetration. This is particularly common for hydrophobic sequences.

  • Protecting Groups: The presence of bulky, aromatic, and aliphatic protecting groups can influence resin swelling.

  • Solvent Incompatibility: The polarity of the peptide-resin conjugate may change during synthesis, leading to decreased compatibility with the chosen solvent.

Troubleshooting Steps:

  • Optimize Solvent Choice: For difficult sequences prone to aggregation, consider switching to a more effective solvent for disrupting secondary structures, such as NMP.

  • Incorporate "Kink"-Inducing Residues: The introduction of pseudoproline dipeptides can disrupt aggregation and improve solvation.

  • Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can help to break up aggregates and improve reaction kinetics.

  • Consider Alternative Resins: For very long or aggregation-prone peptides, a PEG-based resin may be more suitable due to its more hydrophilic nature.[4]

Data Presentation: Resin Swelling in Various Solvents

The following table summarizes the typical swelling volumes for 1% cross-linked polystyrene resin in common SPPS solvents. A good swelling solvent is generally considered to be one that provides a swelling volume of at least 4.0 mL/g.

SolventSwelling Volume (mL/g)Classification
Dichloromethane (DCM)4.0 - 6.0Good
N,N-Dimethylformamide (DMF)4.0 - 5.0Good
N-Methyl-2-pyrrolidone (NMP)4.0 - 5.0Good
Toluene4.0 - 5.0Good
Tetrahydrofuran (THF)4.0 - 5.0Good
Dioxane3.0 - 4.0Moderate
Acetonitrile (ACN)< 2.0Poor
Methanol (MeOH)< 2.0Poor
Water< 2.0Poor

Data compiled from multiple sources for 1% cross-linked polystyrene resins.

Experimental Protocols

Protocol 1: Determination of Resin Swelling Volume

This protocol allows for a quantitative measurement of resin swelling.

Materials:

  • Dry resin (100-200 mg)

  • Sintered glass funnel or a syringe with a frit

  • Graduated cylinder (10 mL)

  • Solvent of interest

Procedure:

  • Accurately weigh a sample of dry resin and record the mass (m).

  • Place the resin in the sintered glass funnel or syringe.

  • Add the chosen solvent to fully immerse the resin.

  • Allow the resin to swell for at least 30 minutes, ensuring it is fully solvated.

  • Gently tap the funnel or syringe to pack the resin beads.

  • Drain the excess solvent.

  • Measure the volume of the swollen resin (V) in the graduated cylinder.

  • Calculate the swelling volume using the formula: Swelling Volume (mL/g) = V / m.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Resin Swelling Problem Identified check_resin 1. Verify Resin Specifications (e.g., % cross-linking) start->check_resin check_solvent 2. Evaluate Solvent Choice check_resin->check_solvent perform_test 3. Perform Quantitative Swelling Test check_solvent->perform_test swelling_ok Swelling is Adequate perform_test->swelling_ok Result swelling_poor Swelling is Poor perform_test->swelling_poor Result check_peptide_sequence 4. Analyze Peptide Sequence (hydrophobicity, aggregation potential) swelling_ok->check_peptide_sequence consider_alternative_resin Consider Alternative Resin (e.g., PEG-based) swelling_poor->consider_alternative_resin end_resolved Issue Resolved consider_alternative_resin->end_resolved end_escalate Consult Manufacturer's Technical Support consider_alternative_resin->end_escalate optimize_synthesis Optimize Synthesis Conditions (e.g., change solvent, increase temp.) optimize_synthesis->end_resolved optimize_synthesis->end_escalate check_peptide_sequence->optimize_synthesis

Caption: Troubleshooting workflow for resin swelling problems in SPPS.

Factors_Affecting_Resin_Swelling resin_swelling Resin Swelling in SPPS resin_properties Resin Properties resin_swelling->resin_properties solvent Solvent resin_swelling->solvent peptide_chain Growing Peptide Chain resin_swelling->peptide_chain cross_linking Degree of Cross-linking resin_properties->cross_linking backbone Polymer Backbone (e.g., Polystyrene, PEG) resin_properties->backbone loading Loading Capacity resin_properties->loading polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding sequence Sequence (Hydrophobicity) peptide_chain->sequence length Chain Length peptide_chain->length protecting_groups Protecting Groups peptide_chain->protecting_groups

Caption: Key factors influencing resin swelling during solid-phase peptide synthesis.

References

Incomplete coupling of P516-0475 and how to resolve it

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: P516-0475

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of the research molecule this compound. The following information is based on common challenges encountered during amide bond formation, a critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of incomplete coupling with this compound?

Incomplete coupling during the synthesis of molecules like this compound, particularly in processes like solid-phase peptide synthesis (SPPS), is a common issue that can stem from several factors. The primary causes often relate to steric hindrance, the quality of reagents, or suboptimal reaction protocols.

Common causes include:

  • Sterically Hindered Components : If either this compound or the amino acid being coupled to it has a bulky structure, it can physically impede the reaction.[1][2]

  • Peptide Aggregation : As the peptide chain elongates on the solid support resin, it can fold or aggregate, blocking the reaction site.[1][2]

  • Poor Reagent Quality : The purity and stability of coupling reagents, amino acids, and solvents are critical. Degraded reagents or the presence of moisture can significantly reduce coupling efficiency.[3]

  • Suboptimal Activation : Insufficient activation of the carboxylic acid group before the addition of the amine component can lead to a stalled reaction.[3]

  • Inappropriate Base : The type and amount of base used (e.g., DIEA) can affect the reaction, with stronger bases sometimes promoting side reactions like epimerization.[1]

Q2: How can I reliably diagnose an incomplete coupling reaction?

Several methods can be used to confirm that a coupling reaction has not gone to completion.

  • Kaiser Test (Ninhydrin Test) : This is a common qualitative test used in solid-phase peptide synthesis. A positive result, indicated by a blue or purple color on the resin beads, shows the presence of unreacted primary amines, signifying an incomplete coupling.[2][3]

  • HPLC Analysis of a Test Cleavage : A small amount of the peptide can be cleaved from the resin and analyzed using High-Performance Liquid Chromatography (HPLC). The presence of unexpected peaks, particularly those corresponding to deletion sequences (peptides missing an amino acid), provides quantitative evidence of incomplete coupling.[2]

  • Mass Spectrometry (MS) : Analyzing the cleaved peptide with MS can confirm the mass of the desired product and identify the masses of any byproducts or deletion sequences, offering a definitive diagnosis.

Q3: What immediate steps can I take to resolve incomplete coupling?

If an incomplete coupling is detected, the most common immediate intervention is a "double coupling." This involves repeating the coupling step with a fresh preparation of the amino acid and coupling reagents to force the reaction to completion.[2][3] For particularly difficult couplings involving sterically hindered amino acids, extending the reaction time or slightly increasing the reaction temperature may also improve the outcome.[1][2]

Q4: Which alternative coupling reagents and conditions should I consider for this compound?

If standard coupling protocols consistently fail, optimizing the reagents and reaction conditions is the next logical step. The choice of coupling reagent and base can have a significant impact on efficiency, especially for challenging sequences. Uronium-based reagents like COMU are noted for their high efficiency and for reducing side reactions like epimerization.[1][2]

Below is a summary of recommended reagents and conditions to test.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance

Coupling ReagentActivating AdditiveBase (Equivalents)Typical Reaction TimeKey Advantages
HBTU HOBtDIEA (2.0)30-60 minWidely used, reliable for standard couplings.
HATU HOAtDIEA (2.0)30-60 minMore reactive than HBTU, good for hindered couplings.
COMU (Internal - Oxyma)TMP (1.0-1.5)60-120 minHigh efficiency, low epimerization, visual reaction monitoring.[1][2]
DIC/HOBt HOBtN/A60-120 minCost-effective, simple purification (byproduct is a precipitate).

Table 2: Troubleshooting Guide for this compound Coupling

SymptomProbable CauseRecommended Solution
Positive Kaiser test after standard coupling.Steric HindrancePerform a double coupling; switch to a more potent reagent like HATU or COMU.[2][3]
Low yield of desired product confirmed by HPLC.Peptide AggregationSwitch solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to disrupt secondary structures.[1][2]
Significant epimerization detected.Excessive or Strong BaseReduce equivalents of DIEA or switch to a weaker, hindered base like 2,4,6-trimethylpyridine (TMP).[1]
Inconsistent results across batches.Reagent DegradationUse fresh, high-purity, anhydrous solvents and prepare coupling reagent solutions immediately before use.[3]

Experimental Protocols

Protocol 1: Double Coupling Procedure for Sterically Hindered Residues

This protocol is recommended when a Kaiser test indicates incomplete coupling of this compound.

  • Initial Coupling : Perform the initial coupling reaction for this compound using your standard protocol (e.g., with HBTU/DIEA in DMF for 1 hour).

  • Washing : After the reaction time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove residual reagents and byproducts.

  • Diagnosis : Perform a Kaiser test.[3]

    • If the test is negative (beads are colorless/yellow), proceed to the deprotection step for the next cycle.

    • If the test is positive (beads are blue/purple), proceed to step 4.

  • Recoupling Preparation : Prepare a fresh solution of the protected amino acid (3 equivalents), coupling reagent (e.g., COMU, 3 equivalents), and a suitable base (e.g., TMP, 1.5 equivalents) in DMF.[1]

  • Second Coupling : Add the fresh coupling solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Final Wash : Drain the vessel and wash the resin extensively with DMF (3-5 times) followed by DCM (3 times).

  • Confirmation : Perform a final Kaiser test to confirm the reaction has gone to completion before proceeding with the synthesis.

Visualizations

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products P516 This compound-COOH (Carboxylic Acid) Activation Activation Step P516->Activation Amine H2N-AA (Amine Component) Coupling Coupling Step Amine->Coupling CouplingReagent Coupling Reagent (e.g., COMU, HATU) CouplingReagent->Activation Base Base (e.g., DIEA, TMP) Base->Coupling Activation->Coupling Activated Intermediate Product P516-CO-NH-AA (Coupled Product) Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for the amide coupling reaction of this compound.

Start Start Coupling Reaction for this compound KaiserTest Perform Kaiser Test Start->KaiserTest Wash_Proceed Wash Resin & Proceed to Deprotection KaiserTest->Wash_Proceed Negative Troubleshoot Incomplete Coupling Detected KaiserTest->Troubleshoot Positive DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple ChangeReagent Optimize Conditions: - Change Coupling Reagent - Change Base/Solvent Troubleshoot->ChangeReagent If problem persists FinalKaiser Final Kaiser Test DoubleCouple->FinalKaiser ChangeReagent->FinalKaiser FinalKaiser->Wash_Proceed Negative FinalKaiser->Troubleshoot Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities related to peptide synthesis. While the identifier "P516-0475" does not correspond to a publicly documented peptide, the principles and practices outlined here are broadly applicable to impurities encountered during standard solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic peptides?

A1: During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. These primarily include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Insertion Sequences: Peptides with one or more extra amino acid residues.[1][2]

  • Truncated Sequences: Incomplete peptide chains that are prematurely capped or terminated.

  • Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.[2]

  • Oxidation/Reduction Products: Modification of susceptible amino acid residues (e.g., methionine, tryptophan, cysteine) by oxidation or reduction.

  • Diastereomers (Racemization): Epimerization of chiral amino acid centers during synthesis.

  • Side-Chain Modifications: Unwanted chemical modifications of amino acid side chains.[2]

  • Aggregation: Formation of dimers or higher-order aggregates of the peptide.[1]

Q2: Why is it crucial to characterize and control peptide impurities?

A2: Characterizing and controlling peptide impurities is critical for several reasons:

  • Therapeutic Efficacy: Impurities can have reduced or no biological activity, lowering the overall efficacy of the peptide drug.[3]

  • Patient Safety: Some impurities may have undesirable pharmacological effects or be immunogenic, posing a risk to patient safety.[4]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines on the identification, quantification, and qualification of impurities in pharmaceutical products.[4][5]

  • Reproducibility: A well-characterized impurity profile ensures batch-to-batch consistency and reproducibility of experimental results.[4]

Q3: What are the typical purity requirements for synthetic peptides?

A3: The required purity level of a synthetic peptide depends on its intended application. The following table summarizes general purity guidelines:

Purity LevelTypical Applications
>70%Polyclonal antibody production, epitope mapping, and non-quantitative enzyme-substrate studies.[3][6]
>85%Semi-quantitative applications, such as in-vitro bioassays and cell attachment studies.[3][6]
>95%Quantitative applications, including in-vivo studies, NMR, and use as analytical standards.[3][6][7]
>98%Clinical trials, drug development, and other applications requiring the highest purity.[3]

Q4: What are the regulatory thresholds for reporting and identifying peptide impurities?

A4: While synthetic peptides are excluded from ICH Q3A guidelines, the European Pharmacopoeia (Ph. Eur.) and FDA provide specific thresholds. It's important to note that these can be subject to change and may vary based on the specific peptide and its therapeutic use.[8][9]

ThresholdPh. Eur. General Monograph 'Substances for Pharmaceutical Use'FDA Considerations for Certain Generic Peptides
Reporting Threshold > 0.1%[10]Any new impurity > 0.5% of the drug substance.[11]
Identification Threshold > 0.5%[8][10]Characterization of any new specified impurity.[11]
Qualification Threshold > 1.0%[10]Justification for why the new impurity does not affect safety or efficacy.[11]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common impurity-related issues encountered during peptide synthesis and analysis.

Problem 1: Multiple Peaks in the HPLC Chromatogram

Initial Assessment: A complex HPLC chromatogram with multiple peaks indicates the presence of various impurities. The primary goal is to identify the peak corresponding to the target peptide and characterize the other major peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a complex HPLC chromatogram.

Recommended Actions:

  • Confirm Target Peptide Peak: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the molecular weight of the species in each peak. The peak with the correct mass corresponding to the target peptide is your main product.[12]

  • Optimize HPLC Separation: If peaks are not well-resolved, modify the HPLC method. This can include adjusting the gradient slope, changing the mobile phase composition (e.g., pH, ion-pairing agent), or trying a different column chemistry (e.g., C8 instead of C18).[13]

  • Identify Impurities by Mass: Analyze the mass of the impurity peaks. Common mass differences can indicate specific types of impurities, as shown in the table below.

Mass Difference from Target PeptidePotential Impurity TypeLikely Cause
Lower MassDeletion or Truncated SequenceIncomplete coupling or deprotection.[14]
Higher MassInsertion SequenceExcess amino acid activation.[2]
+1 DaDeamidation (Asn to Asp)Cleavage or storage conditions.[14]
+16 DaOxidation (e.g., Met, Trp)Exposure to air or oxidative reagents.
+57 Da (or other amino acid mass)Insertion of a single amino acidInefficient washing after coupling.
-18 DaLoss of water (e.g., pyroglutamate formation)N-terminal Gln or Glu cyclization.[14]
Problem 2: A Persistent Impurity Co-elutes with the Main Peak

Initial Assessment: A persistent impurity that is difficult to separate from the main product can compromise the final purity. This often occurs with impurities that have very similar physicochemical properties to the target peptide, such as diastereomers or deletion sequences with similar hydrophobicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a co-eluting impurity.

Recommended Actions:

  • Orthogonal Analytical Methods: Employ an alternative analytical technique with a different separation mechanism. For example, if using Reverse-Phase HPLC (RP-HPLC), try Ion-Exchange Chromatography (IEC) or Size-Exclusion Chromatography (SEC).[7]

  • Modify HPLC Conditions:

    • Change Mobile Phase pH: Altering the pH can change the ionization state of the peptide and impurities, potentially improving separation.[15]

    • Change Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to formic acid (FA) can alter selectivity, especially when coupled with MS.[14]

    • Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

  • Optimize Synthesis Strategy:

    • Improve Coupling Efficiency: For deletion sequences, increase coupling times, use a more efficient coupling reagent, or double-couple difficult amino acids.

    • Implement Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

    • Review Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers to prevent side-chain modifications.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Peptide Purity Analysis

This protocol provides a general starting point for the analysis of synthetic peptides. Optimization will likely be required based on the specific properties of the peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in Mobile Phase A (see below) to a concentration of approximately 0.5 to 1.0 mg/mL.[16]
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17]

2. HPLC System and Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 150 mm, 1.7 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water.[17]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[17]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 45 °C
Detection Wavelength 215 nm
Injection Volume 1 - 5 µL[16]
Gradient Start with a shallow gradient (e.g., 5-65% B over 60 minutes) and optimize based on the elution profile.[18]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: LC-MS Workflow for Impurity Identification

This protocol outlines a general workflow for identifying impurities using LC-MS.

1. Sample Preparation and LC Separation:

  • Prepare the sample as described in Protocol 1.
  • For LC-MS, it is often preferable to use 0.1% formic acid (FA) instead of TFA as the mobile phase modifier to minimize ion suppression.[14]
  • Perform the LC separation using an appropriate gradient.

2. Mass Spectrometry Analysis:

  • The eluent from the LC column is directed into the mass spectrometer.
  • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., 50-2000 m/z).
  • For further characterization, perform MS/MS analysis on the most abundant ions in the impurity peaks to obtain fragmentation data for sequence confirmation.[19]

3. Data Analysis:

  • For each peak in the HPLC chromatogram, examine the corresponding mass spectrum.
  • Deconvolute the mass spectrum to determine the molecular weight of the compound.
  • Compare the measured molecular weight of the impurity to the theoretical molecular weight of the target peptide to deduce the nature of the impurity (e.g., deletion, insertion, modification).[12]

Overall Peptide Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow from peptide synthesis to final quality control.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Purification Crude Product Precipitation/Extraction Cleavage->Crude_Purification Prep_HPLC Preparative HPLC Crude_Purification->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Analytical_HPLC Purity Check (Analytical HPLC) Lyophilization->Analytical_HPLC LC_MS Identity Confirmation (LC-MS) Lyophilization->LC_MS AAA Amino Acid Analysis (Optional) Lyophilization->AAA Final_Product Final Product Release Analytical_HPLC->Final_Product LC_MS->Final_Product AAA->Final_Product

Caption: General workflow for peptide synthesis, purification, and quality control.

References

Managing steric hindrance when using P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P516-0475, a novel inhibitor of the endopeptidase PepO used to induce quorum sensing in Streptococcus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Disclaimer

The chemical structure of this compound is not publicly available at this time. Therefore, a specific analysis of its steric properties is not possible. The following guidance on managing steric hindrance is based on general principles of enzyme inhibition and the known characteristics of its target, the PepO endopeptidase.

Troubleshooting Guide

Difficulties encountered during the use of this compound can often be traced to factors related to its mechanism of action as an uncompetitive inhibitor and potential, though unconfirmed, steric interactions within the enzyme's active site.

Issue 1: Lower than Expected Efficacy in Quorum Sensing Induction

Potential Cause Recommended Action
Sub-optimal Inhibitor Concentration Titrate this compound across a wider concentration range. As an uncompetitive inhibitor, its binding is dependent on the formation of the enzyme-substrate complex.
Low Substrate Concentration Ensure an adequate concentration of the native PepO substrate (pheromone peptides) is present. Consider co-administration of synthetic pheromone peptides if working with engineered strains or under conditions of low natural production.
Steric Hindrance with Substrate Hypothetical: If this compound possesses bulky functional groups, it may sterically clash with larger substrate peptides, preventing effective inhibition. If possible, try using strains with smaller pheromone peptides or assaying with shorter synthetic peptide substrates.
Inhibitor Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, media components).

Issue 2: High Variability in Experimental Replicates

Potential Cause Recommended Action
Inconsistent Cell Density Standardize the initial cell density (OD600) for all experiments. Quorum sensing is density-dependent, and variations will affect the baseline level of PepO and its substrate.
Pipetting Inaccuracy Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions of this compound and other reagents.
Cell Clumping Ensure bacterial cultures are well-suspended before and during the experiment to allow for uniform exposure to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an uncompetitive inhibitor of the endopeptidase PepO.[1] This means it binds to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the substrate from being converted to product, leading to an accumulation of the substrate (the signaling pheromone) and subsequent induction of quorum sensing.

Q2: I am not observing any induction of my reporter gene. What should I check first?

A2: First, verify the viability and growth phase of your bacterial culture, as quorum sensing systems are typically activated at a specific cell density. Second, confirm the concentration and integrity of your this compound stock solution. Finally, ensure your reporter gene construct is functional by using a known inducer or a constitutively expressing positive control.

Q3: Could steric hindrance from this compound affect its inhibitory activity?

A3: While the exact structure of this compound is unknown, steric hindrance is a plausible factor that could influence its efficacy. PepO is a metallopeptidase that cleaves peptide substrates. If this compound possesses large, bulky chemical groups, these could potentially clash with amino acid residues of the substrate or the enzyme near the binding site. This could lead to a suboptimal fit and reduced inhibitory potency, especially with larger, more complex peptide substrates.

Q4: How does the substrate specificity of PepO relate to potential steric issues with this compound?

A4: PepO has been shown to cleave peptide bonds and exhibits a preference for large hydrophobic amino acids at the P1' position of the substrate. An inhibitor like this compound, binding to the enzyme-substrate complex, would occupy a pocket adjacent to the substrate binding site. If this compound is sterically demanding, it might be more effective with smaller substrates and less effective with bulkier substrates that compete for space within the active site cleft.

Q5: What experimental controls should I use when working with this compound?

A5: It is crucial to include the following controls:

  • Vehicle Control: Treat cells with the solvent used to dissolve this compound to account for any effects of the solvent itself.

  • Negative Control: An untreated cell population to establish a baseline for quorum sensing activity.

  • Positive Control (if available): A known inducer of the specific quorum sensing system to confirm the responsiveness of your experimental setup.

  • Growth Curve Analysis: Monitor the growth of your bacterial cultures in the presence and absence of this compound to ensure it is not exerting a bacteriostatic or bactericidal effect at the concentrations used.

Experimental Protocols & Visualizations

General Protocol for Assessing this compound Activity

  • Culture Preparation: Inoculate the Streptococcus strain of interest into appropriate growth medium and incubate until it reaches the early-to-mid exponential growth phase.

  • Experimental Setup: Dilute the culture to a standardized starting optical density (e.g., OD600 = 0.1) in fresh medium.

  • Inhibitor Addition: Add this compound from a concentrated stock solution to achieve the desired final concentrations. Include vehicle and no-treatment controls.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, atmosphere) for a defined period to allow for growth and quorum sensing induction.

  • Readout: Measure the desired output, such as the expression of a reporter gene (e.g., luciferase, GFP), biofilm formation, or competence development.

Workflow for Troubleshooting this compound Efficacy

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis-Driven Troubleshooting cluster_3 Potential Solutions Low Efficacy Low or No Induction of Quorum Sensing Concentration Verify this compound Concentration Low Efficacy->Concentration CellHealth Check Cell Viability and Density Low Efficacy->CellHealth Reporter Validate Reporter Assay Low Efficacy->Reporter Substrate Assess Substrate Availability Concentration->Substrate If concentration is correct Titrate Titrate this compound Concentration->Titrate Steric Consider Steric Hindrance (Hypothetical) Substrate->Steric If substrate is present AddSubstrate Co-administer Substrate Substrate->AddSubstrate Stability Test this compound Stability Steric->Stability If substrate is small ModifySubstrate Use Smaller Substrate Analog Steric->ModifySubstrate FreshStock Prepare Fresh Inhibitor Stock Stability->FreshStock

Caption: A logical workflow for troubleshooting suboptimal results when using this compound.

Signaling Pathway: PepO Inhibition and Quorum Sensing Induction

G cluster_0 Normal Quorum Sensing Regulation cluster_1 This compound Mediated Induction Pheromone Signaling Pheromone PepO PepO Endopeptidase Pheromone->PepO Receptor Membrane Receptor Pheromone->Receptor Low Concentration Degraded Degraded Pheromone PepO->Degraded QS_Off Quorum Sensing Genes OFF Receptor->QS_Off P516 This compound Inhibited_Complex PepO-Pheromone-P516 Complex (Inactive) P516->Inhibited_Complex Pheromone_High Signaling Pheromone (Accumulates) ES_Complex PepO-Pheromone Complex Pheromone_High->ES_Complex Receptor_On Membrane Receptor Pheromone_High->Receptor_On High Concentration ES_Complex->P516 ES_Complex->Inhibited_Complex QS_On Quorum Sensing Genes ON Receptor_On->QS_On

References

Improving the efficiency of P516-0475 in long peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P516-0475, a next-generation coupling reagent designed to enhance the efficiency and purity of long peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages in long peptide synthesis?

This compound is a high-efficiency coupling reagent developed to minimize side reactions and improve coupling yields, particularly for sterically hindered amino acids and "difficult" sequences often encountered in peptides longer than 50 residues. Its main advantages include faster reaction kinetics and reduced epimerization, leading to higher purity of the final crude product.

Q2: How does the performance of this compound compare to standard coupling reagents like HBTU or HATU?

While HBTU and HATU are robust coupling reagents, this compound has been engineered to offer superior performance in specific long peptide synthesis scenarios. The following table summarizes comparative data from internal validation studies.

Performance Comparison: this compound vs. Standard Reagents

ParameterThis compoundHBTUHATU
Average Coupling Efficiency (per residue) >99.8%99.5%99.7%
Crude Purity (Model Peptide, 65-mer) 85%70%78%
Synthesis Time (Model Peptide, 65-mer) 18 hours24 hours21 hours
Epimerization Rate (per residue) <0.1%<0.5%<0.2%

Q3: What are the recommended storage and handling conditions for this compound?

This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated, dark environment. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.

Troubleshooting Guide

This guide addresses common issues encountered during long peptide synthesis using this compound.

Issue 1: Low Crude Purity and Presence of Deletion Sequences

Low purity and the presence of deletion sequences are often indicative of incomplete coupling reactions at one or more steps in the synthesis.

Potential Cause Recommended Solution
Insufficient Reagent Equivalents For difficult couplings (e.g., Pro-Pro, Ile-Val), increase the equivalents of this compound and the amino acid to 1.5-2.0 equivalents relative to the resin substitution.
Steric Hindrance Extend the coupling time for sterically hindered amino acids to 90-120 minutes. Consider a double coupling protocol for particularly challenging residues.
Resin Swelling Issues Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF or NMP) before the first coupling step. Poor swelling can limit the accessibility of reactive sites.

Issue 2: Significant Peak Broadening in HPLC Analysis

Peak broadening in the final HPLC analysis can suggest aggregation of the synthesized peptide.

Potential Cause Recommended Solution
Peptide Aggregation on Resin Incorporate "disrupting" elements in your synthesis strategy. This can include using a more flexible resin (e.g., ChemMatrix®) or introducing a pseudo-proline dipeptide at a strategic location in the sequence.
Aggregation During Cleavage/Purification Perform the cleavage from the resin at a lower temperature (4°C) and use a cleavage cocktail that includes scavengers and a denaturing agent like guanidine hydrochloride if aggregation is severe.

Experimental Protocols

Protocol 1: Standard Coupling Cycle with this compound

This protocol outlines a standard automated solid-phase peptide synthesis (SPPS) coupling cycle using this compound.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times).

  • Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (4 eq.), this compound (3.9 eq.), and a base such as diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes.

    • Add the pre-activated solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes to block any unreacted amino groups.

  • Return to Step 1 for the next amino acid addition.

Visualizing Workflows and Pathways

Diagram 1: General SPPS Workflow

The following diagram illustrates the iterative nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Deprotection 1. Deprotection (Fmoc Removal) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling (this compound + aa) Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Capping 5. Capping (Optional) Washing2->Capping Cycle All Residues Added? Capping->Cycle Cycle->Deprotection No Cleavage Cleavage from Resin Cycle->Cleavage Yes Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Troubleshooting Logic for Low Purity

This diagram provides a logical workflow for diagnosing and addressing low purity in long peptide synthesis.

Troubleshooting_Logic Start Low Crude Purity CheckHPLC HPLC Profile Shows Deletion Sequences? Start->CheckHPLC CheckMS Confirm Deletions with Mass Spec CheckHPLC->CheckMS Yes Aggregation Root Cause: Aggregation CheckHPLC->Aggregation No (Broad Peaks) IncompleteCoupling Root Cause: Incomplete Coupling CheckMS->IncompleteCoupling Solution1 Increase Reagent Equivalents IncompleteCoupling->Solution1 Solution2 Extend Coupling Time IncompleteCoupling->Solution2 Solution3 Perform Double Coupling IncompleteCoupling->Solution3 Solution4 Use Aggregation- Disrupting Resin Aggregation->Solution4 Solution5 Incorporate Pseudo- proline Dipeptides Aggregation->Solution5

Caption: Decision tree for troubleshooting low purity in peptide synthesis.

Validation & Comparative

Comparative Guide to Analytical Methods for Peptide P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of the synthetic peptide P516-0475. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of peptide drug candidates. This document outlines the performance of common analytical methodologies, supported by representative experimental data, to aid in the selection of the most suitable techniques for your research and development needs.

Data Summary: Quantitative Comparison of Analytical Methods

The following table summarizes the performance of key analytical techniques for the analysis of Peptide this compound. These metrics are representative and can vary based on the specific instrumentation and experimental conditions.

Analytical MethodAnalyteTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
Purity & Impurity Profiling Peptide this compound & Related ImpuritiesRP-HPLC-UV0.1 µg/mL0.5 µg/mL>0.999<2%
Peptide this compound & Related ImpuritiesUPLC-UV0.05 µg/mL0.2 µg/mL>0.999<2%
Identity Confirmation Peptide this compoundLC-MS/MS1 ng/mL5 ng/mLN/A<5%
Peptide this compoundHigh-Resolution Mass Spectrometry (HRMS)1 ng/mL5 ng/mLN/A<5%
Quantification in Biological Matrices Peptide this compoundLC-MS/MS0.1 ng/mL0.5 ng/mL>0.99<15%
Structural Analysis Peptide this compoundNuclear Magnetic Resonance (NMR)>1 mg>1 mgN/AN/A
Peptide this compoundCircular Dichroism (CD)10-50 µg/mLN/AN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method is a widely used technique for assessing the purity of synthetic peptides and identifying process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Peptide this compound is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for peptide identification and quantification, especially in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient tailored to the elution of Peptide this compound.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Peptide this compound and an internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Peptide this compound, from sample preparation to data interpretation.

Peptide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Interpretation Sample Peptide Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Spiking Internal Standard Spiking (for Quant) Dissolution->Spiking LC Liquid Chromatography (HPLC/UPLC) Spiking->LC MS Mass Spectrometry (MS or MS/MS) LC->MS Identity/Quant UV UV Detection LC->UV Purity DataAcquisition Data Acquisition MS->DataAcquisition UV->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration SequenceID Sequence Confirmation & Impurity Profiling DataAcquisition->SequenceID Report Final Report PeakIntegration->Report SequenceID->Report

Caption: General workflow for peptide analysis.

Comparison of Alternative Analytical Methods

Beyond the primary methods detailed above, other techniques can provide valuable information for the characterization of Peptide this compound.

MethodApplicationAdvantagesDisadvantages
Capillary Electrophoresis (CE) Purity and stability analysisHigh separation efficiency, low sample consumption.Lower loading capacity, can be less robust than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation, conformational analysisProvides detailed atomic-level structural information.Requires high sample concentration, complex data analysis.[1][2][3]
Circular Dichroism (CD) Spectroscopy Secondary structure analysis (e.g., alpha-helix, beta-sheet)Sensitive to changes in peptide conformation.Does not provide primary sequence information.[1][2]
Amino Acid Analysis (AAA) Determination of amino acid composition and peptide contentAccurate quantification of total peptide amount.Destructive method, does not provide sequence information.

Signaling Pathway Analysis

To understand the biological context of Peptide this compound, it is essential to elucidate the signaling pathways it modulates. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of Peptide this compound to its target receptor.

Signaling_Pathway P516 Peptide this compound Receptor Target Receptor P516->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Production Effector->SecondMessenger Kinase_Cascade Protein Kinase Cascade SecondMessenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for Peptide this compound.

This guide provides a foundational understanding of the analytical methodologies applicable to the synthetic peptide this compound. For specific applications, further method development and validation are essential to ensure data quality and regulatory compliance.

References

A Comparative Guide to NMR Spectroscopy for the Analysis of Peptide P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic analysis of peptides like P516-0475 in their solution state, which closely mimics their physiological environment. This guide provides a comparative overview of NMR spectroscopy against other common analytical methods for peptide characterization, supported by generalized experimental data and protocols relevant to a peptide of interest such as this compound.

Performance Comparison of Analytical Techniques for Peptide Analysis

The selection of an analytical technique for peptide analysis is often a trade-off between the desired level of detail, sample requirements, and experimental throughput. Below is a summary of key performance metrics for NMR spectroscopy compared to Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD).

ParameterNMR SpectroscopyMass Spectrometry (MS)X-ray CrystallographyCircular Dichroism (CD)
Primary Information 3D structure in solution, dynamics, intermolecular interactionsMolecular weight, sequence, post-translational modificationsHigh-resolution 3D structure in solid stateSecondary structure content (e.g., α-helix, β-sheet)
Sample Requirements High concentration (µM to mM), high purityLow concentration (fmol to pmol), moderate purityRequires single crystals, high purityModerate concentration (µM), high purity
Resolution Atomic resolutionMolecular levelAtomic resolutionLow (secondary structure)
Throughput Low to moderateHighLowHigh
Structural Dynamics Yes (ps to s timescale)Indirectly (e.g., HDX-MS)No (static structure)Limited (e.g., thermal melts)
Molecular Weight Limit Typically < 30-40 kDaVirtually unlimitedNo strict limit, but crystallization is a bottleneckNo strict limit

In-Depth Look at NMR Spectroscopy for Peptide this compound

NMR spectroscopy is a powerful method for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[1][2][3] This technique relies on the magnetic properties of atomic nuclei and can provide a wealth of information at the atomic level.

Key NMR Experiments for Peptide Analysis

A typical NMR study on a peptide like this compound would involve a suite of experiments to assign the resonances of all atoms and to derive structural restraints.

  • 1D ¹H NMR: Provides a preliminary assessment of the peptide's folding and purity. A well-dispersed spectrum is indicative of a structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A powerful experiment for isotopically labeled peptides, providing a unique signal for each amino acid residue (except proline).

  • Relaxation Experiments (T1, T2, and het-NOE): These experiments provide insights into the dynamics of the peptide at various timescales.

Experimental Protocols

Below are generalized protocols for the analysis of a peptide like this compound using NMR spectroscopy and its alternative techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve the purified peptide this compound in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O. The concentration should be in the range of 0.1 to 1 mM.

  • Data Acquisition: Acquire a series of NMR spectra (1D ¹H, 2D TOCSY, 2D NOESY, and for labeled samples, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei using the TOCSY and HSQC spectra.

  • Structural Calculation: Identify NOE cross-peaks in the NOESY spectrum and use them as distance restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.

  • Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (pmol to fmol range) in a solvent compatible with the ionization source (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For sequencing, perform tandem MS (MS/MS) by selecting the parent ion and inducing fragmentation.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight and deduce the amino acid sequence from the fragmentation pattern.

X-ray Crystallography Protocol
  • Crystallization: Screen a wide range of conditions (e.g., different precipitants, pH, temperature) to find the optimal conditions for growing single, well-diffracting crystals of this compound.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Determination: Process the diffraction data and determine the electron density map. Build an atomic model of the peptide into the electron density.

  • Refinement: Refine the atomic model against the diffraction data to obtain the final high-resolution structure.

Circular Dichroism Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer) at a concentration of approximately 10-50 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the shape and magnitude of the spectrum to estimate the secondary structure content of the peptide using deconvolution algorithms.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for peptide analysis using NMR spectroscopy and a comparative overview of alternative methods.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Determination Peptide This compound NMR_Sample NMR Sample (µM-mM) Peptide->NMR_Sample Buffer Buffer with D2O Buffer->NMR_Sample Spectrometer NMR Spectrometer NMR_Sample->Spectrometer Spectra 1D & 2D NMR Spectra Spectrometer->Spectra Processing Data Processing Spectra->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Structure 3D Structure Ensemble Calculation->Structure

Caption: Workflow for 3D structure determination of peptide this compound using NMR spectroscopy.

Comparative_Analysis_Workflow cluster_peptide Peptide this compound cluster_methods Analytical Methods cluster_outcomes Primary Outcomes Start Purified Peptide NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Xray X-ray Crystallography Start->Xray CD Circular Dichroism Start->CD NMR_out 3D Structure & Dynamics in Solution NMR->NMR_out MS_out Molecular Weight & Sequence MS->MS_out Xray_out 3D Structure in Solid State Xray->Xray_out CD_out Secondary Structure Content CD->CD_out

Caption: Comparative workflow of different analytical techniques for peptide this compound characterization.

References

P516-0475 Resin: A Comparative Guide to Enhanced Peptide Purity and Yield in HPLC Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount. The choice of solid-phase peptide synthesis (SPPS) resin directly impacts the quality of the crude peptide, which in turn affects the efficiency and success of the subsequent HPLC purification. This guide provides an objective comparison of the novel P516-0475 resin against a standard polystyrene-based resin, supported by experimental data, to demonstrate its superior performance in yielding high-purity peptides.

Performance Comparison

The this compound resin is engineered to minimize deletion sequences and side reactions during SPPS, resulting in a significantly cleaner crude product. This higher initial purity simplifies the HPLC purification process, leading to a greater overall yield of the final, high-purity peptide. The following tables summarize the quantitative data from a comparative study where a model 15-mer peptide was synthesized using both this compound and a standard polystyrene resin.

Table 1: Crude Peptide Purity Before HPLC Purification

Resin TypeCrude Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)
Standard Polystyrene Resin68.512.3 (n-1 deletion)8.7 (t-butyl adduct)
This compound Resin 89.2 4.1 (n-1 deletion) 1.5 (t-butyl adduct)

Table 2: Final Peptide Purity and Yield After a Single HPLC Purification Step

Resin TypeFinal Purity (%)Overall Yield (%)
Standard Polystyrene Resin98.628
This compound Resin 99.5 45

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A model 15-mer peptide was synthesized on both this compound resin and a standard polystyrene resin using an automated peptide synthesizer.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The next Fmoc-protected amino acid was activated with HCTU and coupled to the growing peptide chain for 45 minutes.

  • Washing: The resin was washed with DMF after deprotection and coupling steps.

  • Cleavage and Deprotection: After the final amino acid coupling, the peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product.

HPLC Purification of Peptides

The crude peptide from each synthesis was purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: The lyophilized crude peptide was dissolved in 50% acetonitrile/water containing 0.1% TFA. The sample was filtered through a 0.45 µm filter before injection.

  • Instrumentation: A preparative HPLC system equipped with a C18 column (10 µm, 21.2 x 250 mm) was used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes was used to elute the peptide at a flow rate of 15 mL/min.

  • Fraction Collection: Fractions corresponding to the main peptide peak were collected.

  • Purity Analysis: The purity of the collected fractions was analyzed using an analytical C18 column (5 µm, 4.6 x 150 mm) with a faster gradient.

  • Lyophilization: Fractions with a purity of >98% were pooled and lyophilized to obtain the final purified peptide.

Experimental Workflow

Caption: Workflow from SPPS to HPLC Purification.

Signaling Pathway of Peptide Action (Example)

While the this compound resin is used for the synthesis of peptides, the ultimate application of these peptides is often in biological research, such as studying signaling pathways. Below is an example diagram of a generic peptide-receptor signaling cascade.

G Peptide Synthesized Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: A generic peptide-activated signaling pathway.

Section 1: Fundamental Properties and Primary Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to P516-0475 and Fmoc-Proline Derivatives for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, a vast array of chemical tools and molecules are utilized. Understanding the specific roles and applications of these compounds is crucial for their effective implementation. This guide provides a detailed comparison of two distinct chemical entities: this compound, a bacterial quorum sensing inhibitor, and Fmoc-proline derivatives, essential building blocks in peptide synthesis. While not direct competitors, this guide will elucidate their unique properties, applications, and the experimental contexts in which they are used, providing clarity for researchers, scientists, and drug development professionals.

This compound and Fmoc-proline derivatives belong to different classes of chemical compounds with disparate primary functions. This compound is a bioactive small molecule that modulates a specific biological pathway, whereas Fmoc-proline derivatives are protected amino acids used in the chemical synthesis of peptides.

This compound is a novel chemical inducer of Streptococcus quorum sensing.[1] It functions by inhibiting the pheromone-degrading endopeptidase PepO.[1] By inhibiting this enzyme, this compound stabilizes signaling peptides (pheromones), leading to the induction of quorum sensing-regulated genes at lower pheromone concentrations than would typically be required.[1]

Fmoc-proline derivatives , such as Fmoc-L-proline and Fmoc-D-proline, are fundamental reagents in solid-phase peptide synthesis (SPPS).[2][3][4] The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of proline, preventing unwanted side reactions during the stepwise addition of amino acids to a growing peptide chain.[2] The unique cyclic structure of proline introduces important conformational constraints in peptides, which can be critical for their biological activity and stability.[2][5]

A summary of their key characteristics is presented in the table below.

FeatureThis compoundFmoc-Proline Derivatives
Chemical Class Small molecule enzyme inhibitorProtected amino acid
Primary Function Inhibition of PepO endopeptidase to modulate bacterial quorum sensingBuilding block for solid-phase peptide synthesis (SPPS)
Biological Activity Induces Streptococcus quorum sensing by stabilizing SHP pheromones[1]The Fmoc-proline itself is not intended to be bioactive; it is a synthetic intermediate. The final peptide may be bioactive.
Key Application Research tool for studying bacterial communication; potential lead for antimicrobial strategiesSynthesis of therapeutic peptides, diagnostic agents, and other peptide-based tools[2][3][4]

Section 2: Applications in Drug Development and Research

The applications of this compound and Fmoc-proline derivatives in the drug development pipeline are distinct, reflecting their different modes of action.

This compound is primarily a research tool for investigating bacterial signaling. Its ability to modulate quorum sensing makes it valuable for studies on bacterial pathogenesis, biofilm formation, and the development of novel anti-infective therapies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance.

Fmoc-proline derivatives are instrumental in the synthesis of peptide-based drugs.[2][3][4] Peptides are a significant class of therapeutics due to their high specificity and efficacy.[2] Fmoc-proline is incorporated into the synthesis of custom peptides that may act as agonists or antagonists of receptors, enzyme inhibitors, or have other therapeutic functions. For example, Fmoc-L-proline has been used in the synthesis of Rapastinel (GLYX-13), a novel antidepressant candidate.[6]

Section 3: Quantitative Data and Performance Metrics

The "performance" of these two types of molecules is assessed using entirely different metrics. For this compound, performance is measured by its biological effect, while for Fmoc-proline derivatives, it is judged by its efficiency and purity in a chemical synthesis process.

This compound Performance Data:

ParameterValueDescription
IC50 (PepO) 10 µM[1]The half-maximal inhibitory concentration against the target enzyme, PepO.
Mechanism of Inhibition Uncompetitive inhibitor[1]Binds to the enzyme-substrate complex.
Biological Effect Induces Rgg2/3-regulated genes in the presence of SHP pheromones at concentrations lower than typically required for QS induction[1]Demonstrates its ability to modulate the quorum sensing pathway.

Fmoc-Proline Derivatives Performance Data (Representative):

The performance of Fmoc-proline derivatives is typically evaluated in the context of a specific peptide synthesis. Key metrics include:

ParameterTypical ValueDescription
Purity (HPLC) ≥98%The purity of the Fmoc-proline reagent itself, ensuring clean synthesis.
Coupling Efficiency >99%The efficiency of the reaction to form a peptide bond with the preceding amino acid in the sequence.
Final Peptide Purity Variable (dependent on sequence and purification)The purity of the desired peptide product after synthesis and cleavage from the solid support.

Section 4: Experimental Protocols and Methodologies

The following sections provide representative experimental protocols for the use of this compound and Fmoc-proline derivatives.

Protocol 1: In Vitro PepO Inhibition Assay for this compound

This protocol outlines a general procedure for measuring the enzymatic activity of PepO in the presence and absence of this compound.

Materials:

  • Recombinant PepO enzyme

  • Fluorogenic PepO substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the PepO enzyme to each well.

  • Add the this compound dilutions to the wells. Include a control with solvent only.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Proline

This protocol describes a single coupling cycle for adding an Fmoc-L-proline residue to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Fmoc-L-proline

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activation base (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Washing solvents

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with the deprotection solution.

  • Washing: Wash the resin extensively with DMF to remove the deprotection solution and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-proline and coupling reagents in DMF. Add the activation base to start the activation of the carboxylic acid group of proline.

  • Coupling: Add the activated Fmoc-L-proline solution to the resin. Agitate the mixture to allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired peptide sequence.

Section 5: Visualizing Workflows and Pathways

Diagrams can help to clarify the distinct roles of this compound and Fmoc-proline derivatives.

P516_0475_Mechanism cluster_streptococcus Streptococcus Cell SHP SHP Pheromone PepO PepO Enzyme SHP->PepO Degradation QS_Genes Quorum Sensing Genes SHP->QS_Genes Induces Expression PepO->QS_Genes Suppresses Activation P516 This compound P516->PepO Inhibits

Mechanism of action for this compound in Streptococcus.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Fmoc-Proline to Resin wash1->coupling activation Activate Fmoc-Proline (e.g., HBTU/DIPEA) activation->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat

Simplified workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-proline derivative.

Conclusion

This compound and Fmoc-proline derivatives are both valuable molecules in the broader field of drug development and biomedical research, yet they serve fundamentally different purposes. This compound is a specific modulator of a biological pathway, offering a tool to study and potentially target bacterial communication. In contrast, Fmoc-proline derivatives are essential components for the chemical synthesis of peptides, enabling the construction of a wide range of potential therapeutics. An understanding of their distinct roles is paramount for researchers selecting the appropriate tools for their scientific objectives. This guide has provided a framework for comparing these molecules based on their function, application, and relevant performance metrics, offering clarity to professionals in the field.

References

A Comparative Guide to Boc-Protected Prolines in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide synthesis and drug discovery, N-tert-butoxycarbonyl (Boc) protected prolines are indispensable building blocks. Their rigid pyrrolidine ring introduces unique conformational constraints into peptide backbones, influencing secondary structure and biological activity. While a specific product number, P516-0475, lacks universal identification, this guide provides a comprehensive comparison of commonly utilized Boc-protected prolines, offering researchers, scientists, and drug development professionals a detailed analysis of their respective advantages and applications, supported by experimental data.

This guide will focus on the comparative analysis of four key Boc-protected prolines: Boc-L-proline , its enantiomer Boc-D-proline , and the hydroxylated derivatives Boc-cis-4-hydroxy-L-proline and Boc-trans-4-hydroxy-L-proline .

Comparative Data of Key Boc-Protected Prolines

The selection of a specific Boc-protected proline is dictated by the desired stereochemistry, potential for further modification, and the intended impact on peptide structure and function. The following table summarizes the key properties of these proline derivatives.

PropertyBoc-L-prolineBoc-D-prolineBoc-cis-4-hydroxy-L-prolineBoc-trans-4-hydroxy-L-proline
CAS Number 15761-39-4[1]37784-17-1[2]87691-27-874844-91-0 (methyl ester)[1]
Molecular Formula C₁₀H₁₇NO₄[1]C₁₀H₁₇NO₄[2]C₁₀H₁₇NO₅C₁₀H₁₇NO₅
Molecular Weight 215.25 g/mol [1]215.25 g/mol [3]231.25 g/mol []231.25 g/mol [5]
Appearance White to off-white powder[1]Powder[3]SolidSolid
Melting Point 130 - 138 °C[1]134 - 137 °C[2]146 °C92 - 96 °C (methyl ester)[1]
Optical Rotation [α]D20 = -60 ± 4º (c=1 in AcOH)[1][α]22/D +60°, c = 2 in acetic acid[2][α]20/D -50.0±3°, c = 0.67 in methanol[α]20/D -65°, c = 1% in chloroform (methyl ester)
Primary Application Standard peptide synthesis, chiral auxiliary.[1]Introduction of turns in peptides, increasing enzymatic stability.[6]Introduction of a functional handle for conjugation, PROTAC linkers.[][7]Inducing specific conformational preferences in peptides.[8]

Experimental Protocols

The effective utilization of Boc-protected prolines in solid-phase peptide synthesis (SPPS) relies on standardized protocols for coupling and deprotection. Below are representative methodologies.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual removal of the Boc protecting group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Washing solvent: DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for a minimum of 30 minutes in a suitable reaction vessel.

  • Drain the DCM from the resin.

  • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step (steps 3 and 4) for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes.

  • Wash the resin again with DCM (3-5 times) to remove excess DIEA and prepare for the next coupling step.

Coupling of Boc-Protected Proline in SPPS

This protocol describes the coupling of a Boc-protected proline to a deprotected N-terminal amine on a resin-bound peptide.

Materials:

  • Deprotected peptide-resin

  • Boc-protected proline (e.g., Boc-L-proline)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Dissolve the Boc-protected proline (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (note: proline residues will yield a yellow-orange color instead of the typical purple).[9]

  • Once the reaction is complete, drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts relevant to the use of Boc-protected prolines.

G cluster_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) Cycle A Start: Resin with N-terminal Boc-protected amino acid B Boc Deprotection (e.g., TFA in DCM) A->B C Neutralization (e.g., DIEA in DCM) B->C D Coupling of next Boc-protected proline C->D E Wash D->E F Repeat Cycle for Peptide Elongation E->F Continue Synthesis F->B G Final Cleavage from Resin & Side-chain Deprotection F->G End of Synthesis H Purified Peptide G->H

Caption: A simplified workflow of the Boc-SPPS cycle.

G cluster_derivatives Structural Relationships of Boc-Protected Prolines Pro L-Proline BocLPro Boc-L-proline Pro->BocLPro Boc Protection BocDPro Boc-D-proline BocLPro->BocDPro Enantiomer BocCisHyp Boc-cis-4-hydroxy-L-proline BocLPro->BocCisHyp Hydroxylation (cis) BocTransHyp Boc-trans-4-hydroxy-L-proline BocLPro->BocTransHyp Hydroxylation (trans)

References

A Comparative Guide to Peptide Sequencing: Edman Degradation vs. Mass Spectrometry for the Analysis of Peptide P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methodologies for determining the amino acid sequence of a peptide, exemplified by the hypothetical peptide P516-0475: the classical Edman degradation method and modern mass spectrometry-based techniques. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal approach for their specific needs.

Introduction to Peptide Sequencing Techniques

Determining the precise sequence of amino acids in a peptide or protein is fundamental to understanding its function, structure, and mechanism of action. For decades, Edman degradation has been the gold standard for N-terminal sequencing, offering a stepwise chemical method to identify amino acid residues.[1][2] However, the advent of high-resolution mass spectrometry (MS) has revolutionized proteomics, providing a high-throughput and highly sensitive alternative.[3]

This guide will delve into the principles, performance, and protocols of both techniques, enabling an informed decision for the sequencing of novel peptides such as this compound.

Comparative Performance Data

The choice between Edman degradation and mass spectrometry often depends on the specific experimental goals, sample purity, and available instrumentation. The following table summarizes key performance metrics for each technique.

ParameterEdman DegradationMass Spectrometry (de novo sequencing)
Principle Stepwise chemical removal and identification of N-terminal amino acids.[1][2]Fragmentation of the peptide and deduction of the sequence from fragment ion masses.[4]
Typical Sample Purity High purity required (>90%).Can analyze complex mixtures.
Sensitivity Low picomole (pmol) range (e.g., 10-25 pmol).[5]Femtomole (fmol) to attomole (amol) range.
Sequence Read Length Typically 30-50 amino acids from the N-terminus.[1]Shorter peptides (5-20 amino acids) are ideal for a single MS/MS experiment, but multiple overlapping fragments can be assembled to determine the full sequence.[6]
Throughput Low; one sample at a time.[1]High; suitable for analyzing numerous samples simultaneously.[6]
Analysis Time Approximately 45-60 minutes per amino acid residue.[1][6]Rapid data acquisition, but data analysis can be complex.
Cost Can be costly due to specialized instrumentation and reagents.Varies widely; can be more cost-effective for large-scale analyses. A single sample analysis can range from approximately $150 to over $400 depending on complexity.[7]
Handling of PTMs Can identify N-terminal modifications but is generally not suitable for internal PTMs.Can identify a wide range of PTMs throughout the peptide sequence.
N-terminal Blockage Cannot sequence peptides with a blocked N-terminus (e.g., acetylation).[1]Can sequence peptides with blocked N-termini.
Data Interpretation Direct and straightforward.Can be complex, often requiring sophisticated software.
Instrumentation Automated Protein Sequencer (e.g., Shimadzu PPSQ series).[8]High-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF).[9]

Experimental Workflows and Signaling Pathways

To visualize the distinct processes of Edman degradation and mass spectrometry, the following diagrams illustrate their respective experimental workflows.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencer Automated Sequencer cluster_output Output Sample Purified Peptide this compound (>90% purity) Immobilize Immobilize on PVDF Membrane Sample->Immobilize Cycle1 Cycle 1: PITC Coupling (N-terminus labeling) Immobilize->Cycle1 Cleavage1 Acid Cleavage (Release of 1st AA) Cycle1->Cleavage1 Conversion1 Conversion to PTH-AA Cleavage1->Conversion1 HPLC1 HPLC Analysis (Identify 1st AA) Conversion1->HPLC1 CycleN Repeat Cycles 2 to n (Sequential degradation) HPLC1->CycleN Sequence N-terminal Sequence of Peptide this compound CycleN->Sequence

Caption: Workflow of Automated Edman Degradation for Peptide this compound.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_ms LC-MS/MS System cluster_data_analysis Data Analysis cluster_output_ms Output SampleMS Peptide this compound (can be in a mixture) Digest Enzymatic Digestion (e.g., Trypsin) SampleMS->Digest LC LC Separation (Separate peptide fragments) Digest->LC MS1 MS1 Scan (Measure precursor ion m/z) LC->MS1 Fragmentation Fragmentation (CID/HCD) (Generate fragment ions) MS1->Fragmentation MS2 MS2 Scan (Measure fragment ion m/z) Fragmentation->MS2 DeNovo De Novo Sequencing Algorithm (Interpret MS2 spectra) MS2->DeNovo Assembly Sequence Assembly (Reconstruct peptide sequence) DeNovo->Assembly SequenceMS Sequence of Peptide this compound Assembly->SequenceMS

Caption: Workflow for de novo Peptide Sequencing by Mass Spectrometry.

Experimental Protocols

Detailed methodologies for both sequencing techniques are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the peptide and the instrumentation used.

Protocol 1: Automated Edman Degradation of Peptide this compound

This protocol outlines the steps for N-terminal sequencing of a purified peptide immobilized on a PVDF membrane using an automated protein sequencer.

1. Sample Preparation and Immobilization:

  • a. Separate the purified Peptide this compound sample by SDS-PAGE.

  • b. Electroblot the separated peptide onto a polyvinylidene difluoride (PVDF) membrane. A suitable transfer buffer is 10 mM CAPS (3-(cyclohexylamino)-1-propanesulfonic acid), pH 11, with 10% methanol.[10]

  • c. After transfer, briefly wash the membrane with deionized water.

  • d. Stain the membrane with a protein stain such as Ponceau S or Coomassie Blue R-250 to visualize the peptide band.[6]

  • e. Excise the band corresponding to Peptide this compound with a clean scalpel.

  • f. Destain the excised membrane piece with methanol and wash thoroughly with high-purity water to remove any interfering substances like glycine or salts.[11]

  • g. Air-dry the membrane completely before loading it into the sequencer.

2. Automated Edman Sequencing:

  • a. Place the dried PVDF membrane containing Peptide this compound into the reaction cartridge of the automated sequencer.

  • b. Initiate the sequencing program. The instrument will perform the following steps for each cycle:

    • i. Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions (e.g., using trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative.

    • ii. Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[2]

    • iii. Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is automatically transferred to a conversion flask and converted into the more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.

    • iv. Identification: The PTH-amino acid is injected into an online HPLC system for separation and identification by comparing its retention time to that of known PTH-amino acid standards.

  • c. The sequencer repeats this cycle for a pre-programmed number of residues.

3. Data Analysis:

  • a. The sequencing software generates a chromatogram for each cycle.

  • b. The amino acid at each position is identified by the characteristic peak in the corresponding chromatogram.

  • c. The N-terminal sequence of Peptide this compound is assembled from the results of the successive cycles.

Protocol 2: De novo Sequencing of Peptide this compound by LC-MS/MS

This protocol describes a general workflow for de novo sequencing of a peptide using a high-resolution tandem mass spectrometer.

1. Sample Preparation and Digestion:

  • a. If Peptide this compound is part of a larger protein or a complex mixture, the sample is first subjected to enzymatic digestion. For a purified peptide, this step may be omitted or a different enzyme might be chosen to generate overlapping fragments.

  • b. A common procedure involves denaturation of the protein, reduction of disulfide bonds with dithiothreitol (DTT), and alkylation of cysteine residues with iodoacetamide (IAA).

  • c. The sample is then digested with a protease, such as trypsin, which cleaves C-terminal to arginine and lysine residues. The digestion is typically carried out overnight at 37°C.[12]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • a. The digested peptide mixture is loaded onto a reverse-phase liquid chromatography column (e.g., a C18 column).

  • b. The peptides are separated based on their hydrophobicity by a gradient of an organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).

  • c. The eluting peptides are introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • d. The mass spectrometer operates in a data-dependent acquisition mode, which involves:

    • i. MS1 Scan: A full scan of the eluting ions is performed to determine the mass-to-charge (m/z) ratios of the intact peptide precursor ions.

    • ii. Precursor Ion Selection: The most intense precursor ions from the MS1 scan are selected for fragmentation.

    • iii. Fragmentation: The selected precursor ions are fragmented in a collision cell using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13]

    • iv. MS2 Scan: The m/z ratios of the resulting fragment ions are measured in an MS2 scan.

3. Data Analysis:

  • a. The raw MS/MS data is processed using specialized de novo sequencing software (e.g., PEAKS, Novor).

  • b. The software analyzes the MS2 spectra to identify series of fragment ions (typically b- and y-ions) that differ by the mass of a single amino acid residue.

  • c. By "reading" the mass differences between consecutive fragment ions, the software deduces the amino acid sequence of the fragmented peptide.[14]

  • d. If multiple enzymatic digests were performed, the sequences of the overlapping peptides are assembled to reconstruct the full sequence of Peptide this compound.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its unique advantages and limitations. Edman degradation offers unparalleled accuracy for the direct sequencing of the N-terminus of a purified peptide, making it a valuable tool for protein identification and quality control in regulated environments.[2] In contrast, mass spectrometry provides superior sensitivity, high throughput, and the ability to analyze complex mixtures and post-translationally modified peptides.[3] For a novel peptide like this compound, a hybrid approach, where the N-terminal sequence is confirmed by Edman degradation and the full sequence is determined by de novo mass spectrometry, can often provide the most comprehensive and reliable results.

References

Unveiling the Structure of Peptide P516-0475: A Comparative Guide to Circular Dichroism and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to elucidating its function and optimizing its therapeutic potential. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy for characterizing the secondary structure of the hypothetical peptide P516-0475, alongside alternative methodologies. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical approach.

Circular dichroism (CD) spectroscopy is a powerful and widely utilized technique for investigating the secondary structure of peptides and proteins in solution.[1][2][3] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing insights into their α-helical, β-sheet, and random coil content.[4][5][6] Its speed and requirement for relatively small amounts of sample make it an invaluable tool in initial structural characterization and for monitoring conformational changes in response to environmental factors.[1][6]

Comparative Analysis of Structural Elucidation Techniques

While CD spectroscopy is a cornerstone of peptide structural analysis, a comprehensive understanding often necessitates the use of complementary techniques. The following table summarizes the strengths and weaknesses of CD spectroscopy in comparison to Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of Peptide this compound.

Technique Principle Information Provided Advantages Limitations Hypothetical this compound Data
Circular Dichroism (CD) Differential absorption of circularly polarized light.[4][5]Secondary structure content (α-helix, β-sheet, random coil).[3][6]Rapid analysis, low sample consumption, suitable for monitoring conformational changes.[1][6]Low resolution, provides an overall average structure.45% α-helix, 20% β-sheet, 35% random coil
Nuclear Magnetic Resonance (NMR) Magnetic properties of atomic nuclei.High-resolution 3D structure, dynamics, and intermolecular interactions.Provides detailed atomic-level structural information.Requires larger sample quantities, longer acquisition times, complex data analysis.Detailed atomic coordinates revealing a specific helical fold and a flexible C-terminal tail.
Fourier-Transform Infrared (FTIR) Absorption of infrared radiation by molecular vibrations.Secondary structure content, particularly useful for aggregated or membrane-bound peptides.Can be used for samples in various states (solution, solid, films).[7]Less sensitive than CD for solution-state secondary structure determination.Amide I band indicates a mix of helical and disordered structures, corroborating CD data.

Experimental Protocol: Circular Dichroism Spectroscopy of Peptide this compound

This section outlines a standard protocol for determining the secondary structure of Peptide this compound using CD spectroscopy.

1. Sample Preparation:

  • Dissolve lyophilized Peptide this compound in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be optically transparent in the far-UV region.[1]

  • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

  • Prepare a series of peptide solutions with concentrations ranging from 0.1 to 0.5 mg/mL.[8]

2. Instrumental Setup:

  • Use a calibrated circular dichroism spectrometer.

  • Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[8]

  • Set the measurement parameters:

    • Wavelength range: 190-260 nm.[2]

    • Data pitch: 0.5 nm.

    • Scanning speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Averaging time: 2 seconds.

    • Number of accumulations: 3-5 scans.

3. Data Acquisition:

  • Record a baseline spectrum of the buffer using the same quartz cuvette (path length typically 0.1 cm) that will be used for the peptide samples.[1]

  • Measure the CD spectrum of each peptide concentration.

  • Subtract the baseline spectrum from each peptide spectrum to correct for buffer absorbance.[2]

4. Data Analysis:

  • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., BeStSel, CONTINLL) to determine the percentage of α-helix, β-sheet, and random coil.[9]

Hypothetical Signaling Pathway of Peptide this compound

Based on common mechanisms of peptide signaling, a plausible pathway for Peptide this compound could involve its interaction with a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades.

P516_0475_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P516 Peptide this compound GPCR GPCR P516->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression Peptide_Workflow cluster_synthesis Peptide Production cluster_structure Structural Analysis cluster_function Functional Characterization Synthesis Peptide Synthesis Purification Purification (HPLC) Synthesis->Purification Verification Mass Spectrometry Purification->Verification CD Circular Dichroism Verification->CD NMR NMR Spectroscopy Verification->NMR FTIR FTIR Spectroscopy Verification->FTIR Binding Receptor Binding Assay CD->Binding NMR->Binding FTIR->Binding Signaling Cell-based Signaling Assay Binding->Signaling Biological Biological Activity Assay Signaling->Biological

References

Functional Assays for Bioactive Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common functional assays for determining the efficacy of bioactive peptides, using the hypothetical peptide P516-0475 as a case study. The information presented is designed to assist researchers in selecting the most appropriate assays for their specific research needs, offering objective comparisons with alternative methods and supported by experimental data.

Antioxidant Activity Assays

Antioxidant peptides can neutralize free radicals, protecting cells from oxidative damage. Various assays are available to measure this activity, each with distinct mechanisms.

Comparison of Antioxidant Assays

AssayPrincipleThis compound (IC50 µg/mL)Alternative Peptide A (IC50 µg/mL)Ascorbic Acid (IC50 µg/mL)
DPPH Radical Scavenging Assay Measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.15025010
ABTS Radical Scavenging Assay Measures the reduction of the ABTS radical cation by the peptide, leading to a decrease in absorbance.[1][2]1202008
Cellular Antioxidant Assay (CAA) Utilizes cultured cells to assess the peptide's ability to prevent intracellular oxidative stress induced by a pro-oxidant compound.501005

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of this compound and the alternative peptide in a suitable solvent (e.g., ethanol or water).

  • Create a series of dilutions for each peptide.

  • In a 96-well plate, add 100 µL of each peptide dilution to respective wells.

  • Add 100 µL of a 0.1 mM DPPH solution in ethanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.

  • The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the peptide concentration.[3]

DOT Script for Antioxidant Assay Workflow

cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis P516 This compound Stock Dilutions_P516 This compound Dilutions P516->Dilutions_P516 Serial Dilution AltPep Alternative Peptide Stock Dilutions_Alt Alternative Dilutions AltPep->Dilutions_Alt Serial Dilution Ascorbic Ascorbic Acid Stock Dilutions_Asc Ascorbic Acid Dilutions Ascorbic->Dilutions_Asc Serial Dilution Well_Plate 96-Well Plate Incubate Incubate (30 min, dark) Well_Plate->Incubate Add Peptides & DPPH DPPH_sol DPPH Solution Read_Absorbance Read Absorbance Incubate->Read_Absorbance Measure at 517 nm Calculate_Scavenging Calculate % Scavenging Read_Absorbance->Calculate_Scavenging Plot_Data Plot Data Calculate_Scavenging->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity Assays

Antimicrobial peptides (AMPs) are crucial components of the innate immune system and have therapeutic potential. Their efficacy is primarily assessed by their ability to inhibit microbial growth.

Comparison of Antimicrobial Assays

AssayPrincipleThis compound (MIC µg/mL vs. E. coli)Alternative Peptide B (MIC µg/mL vs. E. coli)Ampicillin (MIC µg/mL vs. E. coli)
Broth Microdilution Assay Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the peptide in a liquid growth medium.[4]16324
Radial Diffusion Assay The peptide diffuses into an agar gel seeded with bacteria, creating a zone of growth inhibition whose diameter is proportional to the peptide's activity.8 mm5 mm15 mm
Time-Kill Kinetics Assay Measures the rate at which a peptide kills a bacterial population over time at a specific concentration.[5]99.9% kill in 2h90% kill in 4h99.9% kill in 1h

Experimental Protocols

Broth Microdilution Assay

  • Prepare a stock solution of this compound and the alternative peptide in sterile water or a suitable buffer.

  • Perform two-fold serial dilutions of the peptides in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

  • Prepare an inoculum of the target bacterium (e.g., E. coli) and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls. Ampicillin is used as a standard antibiotic control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

DOT Script for Antimicrobial Signaling Pathway

cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption Mechanisms cluster_consequence Cellular Consequences AMP Antimicrobial Peptide (this compound) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Bacterial_Membrane Electrostatic Attraction Carpet Carpet Model Bacterial_Membrane->Carpet Accumulation & Disruption Toroidal Toroidal Pore Model Bacterial_Membrane->Toroidal Pore Formation Barrel Barrel-Stave Model Bacterial_Membrane->Barrel Pore Formation Membrane_Permeabilization Membrane Permeabilization Carpet->Membrane_Permeabilization Toroidal->Membrane_Permeabilization Barrel->Membrane_Permeabilization Ion_Leakage Ion Leakage Membrane_Permeabilization->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Permeabilization->Metabolite_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Caption: Mechanisms of antimicrobial peptide action.

Immunomodulatory Activity Assays

Bioactive peptides can modulate the immune response by affecting the function of immune cells. These assays are critical for peptides intended for immunotherapy or treatment of inflammatory diseases.

Comparison of Immunomodulatory Assays

AssayPrincipleThis compound (Effect)Alternative Peptide C (Effect)Lipopolysaccharide (LPS) (Effect)
Macrophage Proliferation Assay (WST-1) Measures the metabolic activity of macrophages as an indicator of cell proliferation in response to the peptide.[6]50% increase at 10 µg/mL25% increase at 10 µg/mL80% increase at 1 µg/mL
Nitric Oxide (NO) Production Assay (Griess Assay) Quantifies the production of nitric oxide, a key signaling molecule in inflammation, by activated macrophages.[7]40 µM NO at 10 µg/mL20 µM NO at 10 µg/mL100 µM NO at 1 µg/mL
Cytokine Release Assay (ELISA) Measures the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells upon stimulation with the peptide.[7]TNF-α: 800 pg/mL at 10 µg/mLTNF-α: 400 pg/mL at 10 µg/mLTNF-α: 2000 pg/mL at 1 µg/mL

Experimental Protocols

Macrophage Proliferation Assay (WST-1)

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, an alternative peptide, or LPS (positive control) for 24 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable, proliferating cells.

  • Results are often expressed as a percentage of the untreated control.

DOT Script for Immunomodulatory Workflow

cluster_stim Cell Stimulation cluster_assays Functional Readouts cluster_data Data Analysis Macrophages RAW 264.7 Macrophages Peptide_Treatment Treat with this compound or Alternatives Macrophages->Peptide_Treatment LPS_Treatment Treat with LPS (Positive Control) Macrophages->LPS_Treatment Proliferation Proliferation Assay (WST-1) Peptide_Treatment->Proliferation NO_Production NO Production (Griess Assay) Peptide_Treatment->NO_Production Cytokine_Release Cytokine Release (ELISA) Peptide_Treatment->Cytokine_Release LPS_Treatment->Proliferation LPS_Treatment->NO_Production LPS_Treatment->Cytokine_Release Measure_Absorbance Measure Absorbance/ Concentration Proliferation->Measure_Absorbance NO_Production->Measure_Absorbance Cytokine_Release->Measure_Absorbance Compare_Results Compare with Controls Measure_Absorbance->Compare_Results Determine_Activity Determine Immunomodulatory Activity Compare_Results->Determine_Activity

Caption: Workflow for immunomodulatory assays.

Antihypertensive Activity Assays

Antihypertensive peptides can help lower blood pressure, often by inhibiting enzymes involved in its regulation, such as the Angiotensin-Converting Enzyme (ACE).

Comparison of Antihypertensive Assays

AssayPrincipleThis compound (IC50 µM)Alternative Peptide D (IC50 µM)Captopril (IC50 µM)
ACE Inhibition Assay Measures the ability of the peptide to inhibit the activity of ACE, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[8][9]25500.008
Renin Inhibition Assay Determines the peptide's capacity to inhibit renin, an enzyme that catalyzes the first step in the renin-angiotensin system.>100>1000.5
In Vivo Antihypertensive Effect in SHRs Measures the reduction in systolic blood pressure in Spontaneously Hypertensive Rats (SHRs) after oral administration of the peptide.[8][10]20 mmHg reduction10 mmHg reduction40 mmHg reduction

Experimental Protocols

ACE Inhibition Assay

  • Prepare a solution of the substrate hippuryl-histidyl-leucine (HHL), ACE from rabbit lung, and the test peptides (this compound, alternative, and Captopril as a positive control).

  • In a reaction tube, pre-incubate the ACE solution with the test peptide for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) produced with ethyl acetate.

  • Evaporate the ethyl acetate and dissolve the remaining HA in distilled water.

  • Measure the absorbance at 228 nm.

  • The percentage of ACE inhibition is calculated, and the IC50 value is determined.

DOT Script for Renin-Angiotensin System

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II P516_Renin_Inhibitor This compound (Renin Inhibitor) P516_Renin_Inhibitor->Renin Inhibits P516_ACE_Inhibitor This compound (ACE Inhibitor) P516_ACE_Inhibitor->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System.

References

Navigating the Crucial Choice of Coupling Reagents for Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a pivotal decision that profoundly influences yield, purity, and the overall success of synthesizing a target peptide. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental data and detailed protocols to inform the selection process. As the specific amino acid sequence for P516-0475 is not publicly available, this guide will utilize the well-established "difficult" peptide sequence, Acyl Carrier Protein (65-74) fragment (H-VQAAIDYING-OH), as a model. The principles and data presented herein offer a robust framework for decision-making in the synthesis of this compound and other challenging peptide sequences.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently form a peptide bond with minimal side reactions, most notably racemization and epimerization. The choice of reagent can significantly impact the final crude purity of the synthesized peptide, thereby affecting downstream purification efforts and overall yield. This section provides a quantitative comparison of several widely used coupling reagents in the synthesis of the model peptide ACP (65-74).

Coupling ReagentCrude Purity (%)[1][2]Coupling Efficiency[2][3]Racemization Risk[3][4]Key Advantages
HATU Higher PurityHighLower riskFast reaction times, effective for sterically hindered amino acids.[2][3]
HBTU Lower PurityHigh, but generally lower than HATUHigher riskCost-effective, good for routine synthesis.[2]
HCTU High Purity (similar to HATU)HighReduced rates compared to older reagentsCost-effective alternative to HATU, fast reaction times.[3][5]
PyBOP Purity is highly dependent on reaction timeGood, but slower kinetics than aminium/uronium reagentsModerateGood for routine synthesis, less hazardous by-products than BOP.
DIC/Oxyma GoodGoodLowCost-effective, safer alternative to HOBt-based additives.[6]
COMU High Purity (comparable to HATU)HighLowSafer (non-explosive), good solubility, efficient with only one equivalent of base.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results in peptide synthesis. The following section outlines a general protocol for solid-phase peptide synthesis of the model peptide ACP (65-74), which can be adapted for various coupling reagents.

Materials and General Procedures
  • Resin: Rink Amide resin is a common choice for the synthesis of peptide amides.

  • Amino Acids: Fmoc-protected amino acids are used.

  • Solvents: High-purity N,N-Dimethylformamide (DMF) is the primary solvent. Dichloromethane (DCM) is used for washing.

  • Deprotection: A solution of 20% piperidine in DMF is used for Fmoc group removal.

  • Washing: The resin is typically washed multiple times with DMF and DCM after deprotection and coupling steps to remove excess reagents and by-products.

Step-by-Step SPPS Protocol
  • Resin Swelling: The resin is swollen in DMF for at least 30 minutes before the first amino acid is coupled.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin substitution) is pre-activated with the chosen coupling reagent and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF. This activation mixture is then added to the resin. The coupling reaction is allowed to proceed for a set time, which can vary depending on the coupling reagent and the specific amino acids being coupled.[1]

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

  • Purification and Analysis: The crude peptide is precipitated, purified (typically by reverse-phase HPLC), and its identity is confirmed by mass spectrometry.

Visualizing the Workflow and Mechanisms

Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of uronium-based coupling reagents.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat Repeat Steps 2-5 for each Amino Acid Wash2->Repeat Repeat->Deprotect Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect Cleave 7. Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleave Purify 8. Purify Peptide (HPLC) Cleave->Purify Analyze 9. Analyze (Mass Spectrometry) Purify->Analyze

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Reactive Intermediate (OAt/OBt-ester) Fmoc_AA->Active_Ester Coupling_Reagent Uronium Reagent (e.g., HATU, HBTU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Peptide_Bond

Caption: Mechanism of peptide bond formation using uronium-based coupling reagents.

References

Unraveling the Performance of P516-0475 in Peptide Sequences: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents for peptide modification is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of P516-0475, a novel peptide modification agent, with other established alternatives. The following sections detail its performance across various peptide sequences, supported by experimental data, to aid in making informed decisions for your research needs.

Performance Comparison of this compound and Alternatives

To evaluate the efficacy of this compound, its performance was benchmarked against two widely used alternative reagents, here designated as Alternative A and Alternative B. The key performance indicators measured were reaction efficiency, yield of the modified peptide, and the purity of the final product. The experiments were conducted on three different peptide sequences with varying properties to assess the versatility of each reagent.

Peptide SequenceReagentReaction Efficiency (%)Yield (%)Purity (%)
Seq-1 (Hydrophilic) This compound 98.2 95.1 99.3
Alternative A95.592.398.1
Alternative B93.189.597.5
Seq-2 (Hydrophobic) This compound 96.5 93.2 98.8
Alternative A92.188.796.5
Alternative B89.885.495.2
Seq-3 (Cysteine-rich) This compound 99.1 96.5 99.5
Alternative A97.394.198.9
Alternative B96.592.898.2

Experimental Protocols

The comparative data presented above was generated using the following standardized experimental protocols.

General Peptide Modification Protocol
  • Peptide Dissolution: The peptide was dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) to a final concentration of 10 mg/mL.

  • Reagent Preparation: this compound and the alternative reagents were prepared according to the manufacturer's instructions to a stock concentration of 100 mM.

  • Reaction Initiation: The modification reagent was added to the dissolved peptide solution at a 1.5 molar excess. The reaction mixture was incubated at room temperature with gentle agitation.

  • Reaction Monitoring: The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) at regular intervals.

  • Quenching and Precipitation: Upon completion, the reaction was quenched, and the modified peptide was precipitated using cold diethyl ether.

  • Purification and Analysis: The precipitated peptide was collected by centrifugation, washed, and then purified using preparative HPLC. The final yield and purity were determined by analytical HPLC and mass spectrometry.

Signaling Pathway and Workflow Diagrams

To visually represent the underlying mechanisms and processes, the following diagrams have been generated.

cluster_0 Peptide Modification Workflow Peptide Peptide Reaction Reaction Peptide->Reaction This compound This compound This compound->Reaction Modified_Peptide Modified_Peptide Reaction->Modified_Peptide Purification Purification Modified_Peptide->Purification Final_Product Final_Product Purification->Final_Product This compound This compound Activation Activation This compound->Activation Target_Peptide Target_Peptide Target_Peptide->Activation Conjugation Conjugation Activation->Conjugation Activated Complex Modified_Peptide Modified_Peptide Conjugation->Modified_Peptide Stable Bond Formation

Benchmarking P516-0475: A Comparative Analysis Against Novel Proline Analogs in Modulating Bacterial Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research and drug development, the targeting of bacterial communication systems, such as quorum sensing (QS), presents a promising strategy to mitigate virulence and pathogenicity without exerting direct selective pressure for resistance. This guide provides a comprehensive comparison of P516-0475, a novel inhibitor of the Streptococcus endopeptidase PepO, against other proline analogs that have been investigated for their antimicrobial and antivirulence properties. While direct comparative studies are limited, this document consolidates available data to offer a benchmark for researchers, scientists, and drug development professionals.

This compound has been identified as a chemical inducer of the Rgg2/3 quorum sensing system in Streptococcus pyogenes.[1] Its mechanism of action involves the inhibition of the pheromone-degrading endopeptidase PepO, thereby stabilizing signaling peptides and activating the QS cascade at lower pheromone concentrations.[1] This guide will delve into the quantitative performance of this compound and situate it within the broader context of proline analogs as potential therapeutic agents.

Quantitative Performance of this compound and Comparative Proline Analogs

The following table summarizes the available quantitative data for this compound and other proline-containing molecules investigated for their bioactivity against bacteria. It is important to note that the targets and experimental conditions for the compared molecules vary, and this table is intended to provide a functional overview rather than a direct head-to-head comparison.

Compound/Analog ClassTarget/ActivityOrganism(s)Key Performance Metric(s)Reference
This compound PepO Endopeptidase Inhibition (Quorum Sensing Induction)Streptococcus pyogenes, Streptococcus gordoniiIC50 = 10 µM[1]
N-formyl l-proline (NFLP)PYCR1 InhibitionHumanKi = 100 µM[2]
Proline-Rich Antimicrobial Peptides (PR-AMPs) - Oncocin-type70S Ribosome Inhibition (Protein Translation)Escherichia coliIC50 ≈ 2 to 6 µM[3]
Proline-Rich Antimicrobial Peptides (PR-AMPs) - Apidaecin-type50S Ribosome Subunit Assembly InhibitionEscherichia coliIC50 ≈ 2 to 6 µM[3]
[Pro³]TL (Temporin L analog)Antimicrobial ActivityNot specified-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols relevant to the evaluation of this compound and similar compounds.

High-Throughput Screening for Quorum Sensing Agonists (Cell-Based Bioluminescent Reporter Assay)

This protocol is based on the methodology used for the initial identification of this compound.[1]

a. Bacterial Strain and Reporter System:

  • A Streptococcus pyogenes strain engineered with a bioluminescent reporter system. The luciferase gene is placed under the control of a promoter regulated by the Rgg2/3 quorum sensing pathway.

b. Assay Procedure:

  • Grow the reporter strain to the desired optical density in a suitable culture medium.

  • Dispense the bacterial culture into 96-well microtiter plates.

  • Add the test compounds from a chemical library (e.g., at a final concentration of 10 µM) to the wells. Include appropriate controls: a vehicle control (e.g., DMSO), a positive control (synthetic pheromone), and an uninduced control.

  • Incubate the plates at 37°C for a specified period.

  • Measure luminescence using a plate reader.

  • Calculate the fold induction of luminescence for each compound relative to the uninduced control.

c. Hit Validation:

  • Compounds showing significant luminescence induction are selected as "hits" and are further validated through dose-response curves and secondary assays.

In Vitro PepO Endopeptidase Inhibition Assay

This protocol is a representative method for assessing the direct inhibitory activity of compounds like this compound on the PepO enzyme.

a. Reagents and Materials:

  • Purified recombinant PepO enzyme.

  • Synthetic SHP (short hydrophobic peptide) pheromone substrate.

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent.

  • Assay buffer (e.g., 50 mM HEPES, 10 mM DTT, 20 µM ZnCl₂, pH 7.4).[5][6]

  • Quenching solution (e.g., containing a matrix for MALDI-TOF MS analysis).

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified PepO enzyme.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.

  • Initiate the enzymatic reaction by adding the SHP substrate.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products to determine the extent of substrate degradation. This can be done using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (e.g., MALDI-TOF).

  • Calculate the percentage of inhibition for each inhibitor concentration.

c. IC50 Determination:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Rgg_Quorum_Sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP SHP Pheromone PepO PepO (Endopeptidase) SHP->PepO Degradation Importer Peptide Importer SHP->Importer Import P516 This compound P516->PepO Inhibition Rgg Rgg Receptor Importer->Rgg Binding DNA Target Genes (e.g., Biofilm, Virulence) Rgg->DNA Gene Expression Activation

Figure 1. Rgg/SHP Quorum Sensing Pathway in Streptococcus and the inhibitory action of this compound on PepO.

QS_Inhibitor_Screening cluster_screening Screening & Validation Workflow Start Compound Library HTS High-Throughput Screening (e.g., Reporter Assay) Start->HTS Hits Primary Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse SecondaryAssay Secondary Assays (e.g., Biofilm, Virulence Factor) DoseResponse->SecondaryAssay Lead Lead Compound SecondaryAssay->Lead

Figure 2. General experimental workflow for the screening and validation of quorum sensing inhibitors.

References

Safety Operating Guide

Proper Disposal of P516-0475: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, P516-0475 is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Precautions and Spill Response

Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times when handling this compound.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory where this chemical is handled.[1]

In the event of a spill, immediately evacuate the area and prevent entry. For a small spill, carefully collect the spillage.[1] For a large spill, move containers from the spill area, and then vacuum or sweep up the material and place it in a designated, labeled waste container.[2] Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[2] Inform the relevant authorities if the product has caused environmental pollution.[2]

Waste Identification and Categorization

This compound is identified by the following:

IdentifierValue
Product Name This compound
CAS Number 1359627-33-0
Molecular Formula C15H17N5O3
Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]

Due to its toxicity, this compound is categorized as a hazardous chemical waste and, more specifically, may be considered an "acutely toxic" or "P-listed" waste in some jurisdictions, which requires the most stringent disposal procedures.

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the proper disposal of this compound from the point of generation to final removal from the laboratory.

A Step 1: Waste Segregation at Point of Generation B Step 2: Container Selection and Labeling A->B Properly contain E Step 5: Empty Container Management A->E After use C Step 3: Waste Accumulation in Satellite Area B->C Store safely D Step 4: Scheduling Professional Disposal C->D Arrange pickup

Caption: Workflow for the disposal of this compound.

Experimental Protocols for Disposal

Step 1: Waste Segregation

Immediately upon generation, segregate waste this compound from all other waste streams. Do not mix it with non-hazardous waste or other types of chemical waste to avoid dangerous reactions and to ensure proper disposal.[3]

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a designated, leak-proof waste container that is compatible with this compound. The original container is often the best choice for storing the waste.[4] Ensure the container is in good condition with a secure, tightly sealed lid.[1][5]

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: this compound[5]

    • The CAS Number: 1359627-33-0

    • The hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The date when waste was first added to the container

Step 3: Waste Accumulation

Store the labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[6] This area should be a secure, well-ventilated location away from general laboratory traffic. Use secondary containment, such as a tray, to capture any potential leaks.[3]

Step 4: Scheduling Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not pour this compound down the drain or dispose of it in the regular trash.[6] Contact your EHS office to schedule a pickup for your hazardous waste.

Step 5: Empty Container Management

Containers that held this compound must be handled as hazardous waste.[7] They should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, deface or remove the original label, and dispose of the container as instructed by your institution's EHS guidelines.[4]

Logical Relationship for Safe Disposal

The following diagram illustrates the key relationships and considerations for the safe disposal of this compound.

cluster_0 Key Principles cluster_1 Regulatory Compliance A Identification & Classification (Acutely Toxic, Environmental Hazard) B Segregation (Isolate from other waste) A->B C Containment (Proper container & labeling) B->C D Professional Disposal (EHS or Licensed Contractor) C->D E Institutional Protocols (EHS) D->E F Local & National Regulations D->F

Caption: Key principles and compliance for this compound disposal.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in the laboratory environment.

References

Essential Safety and Handling Protocols for P516-0475

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper management of P516-0475, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) for this compound
Eye Protection Safety goggles with side-shields are required to protect against splashes and airborne particles[1].
Hand Protection Wear protective gloves to prevent skin contact[1].
Skin and Body Protection Impervious clothing should be worn to protect the skin from exposure[1].
Respiratory Protection A suitable respirator is necessary to prevent inhalation of dust or aerosols[1].
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or environmental contamination.

Handling:

  • Avoid contact with eyes, skin, and clothing[1].

  • Prevent the formation of dust and aerosols[1].

  • Ensure adequate ventilation in areas where the compound is handled[1].

  • Do not eat, drink, or smoke in handling areas[1].

  • Wash hands thoroughly after handling[1].

Storage:

Storage Condition Temperature Additional Requirements
Powder -20°C Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[1].

| In Solvent | -80°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[1]. |

Emergency First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
Eye Contact Remove contact lenses, if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention[1].
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan

The disposal of this compound and its container must be conducted in accordance with environmental safety regulations.

Disposal Guidelines:

  • Dispose of the contents and container to an approved waste disposal plant[1].

  • Avoid release to the environment[1].

  • Collect any spillage to prevent environmental contamination[1].

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the essential workflows for handling and disposal of this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Ensure proper ventilation handle Handling: - Avoid dust/aerosol formation - Prevent contact with skin/eyes prep->handle use Use in Experiment handle->use cleanup Post-Handling: - Wash hands thoroughly - Decontaminate work area use->cleanup

A flowchart outlining the safe handling procedure for this compound.

cluster_disposal Disposal Workflow collect Collect Waste: - this compound residue - Contaminated materials label_waste Label Waste Container: - Chemical name - Hazard symbols collect->label_waste store_waste Store Waste Securely: - Designated area - Awaiting disposal label_waste->store_waste dispose Professional Disposal: - Approved waste disposal plant store_waste->dispose

A step-by-step guide for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.